D-Mannuronicacidlactone
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
3,4,8-trihydroxy-2,6-dioxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C6H8O6/c7-1-3-2(8)5(9)12-4(1)6(10)11-3/h1-5,7-9H |
InChI Key |
NNKCVJYUFBVOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C2C(C(OC1C(=O)O2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to D-Mannuronic Acid Lactone: Core Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid lactone, a cyclic ester derivative of D-mannuronic acid, is a carbohydrate molecule of significant interest in various scientific fields, including pharmaceuticals and food science. As a key component of alginates, naturally occurring polysaccharides found in brown algae, it serves as a versatile precursor for the synthesis of bioactive compounds and polysaccharides.[1][2][3] Its biological activity, particularly its emerging role as a modulator of the innate immune system, has positioned it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the fundamental properties of D-Mannuronic acid lactone, including its physicochemical characteristics, experimental protocols for its preparation, and a detailed examination of its known signaling pathways.
Core Properties
D-Mannuronic acid lactone is typically a white to off-white, crystalline powder that is soluble in water.[1][2][3] The lactone ring structure imparts distinct reactivity and influences its interactions within biological systems.[1][2][3]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of D-Mannuronic Acid Lactone (CAS: 7424-09-1)
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₆ | [1][2][3] |
| Molecular Weight | 176.12 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [1][2][3] |
| Solubility | Soluble in water | [1][2][3] |
Table 2: Physicochemical Properties of D-Mannonic acid-1,4-lactone (CAS: 26301-79-1)
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Melting Point | 153 °C | [1] |
Table 3: Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for D-Mannuronic acid lactone is not extensively reported in the available literature. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition. For reference, typical FT-IR absorption bands for related carbohydrate and lactone structures are provided.
| Spectroscopic Technique | Expected Functional Group Absorptions |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | O-H Stretching: Broad band around 3200-3600 cm⁻¹C=O Stretching (Lactone): Strong band around 1730-1780 cm⁻¹C-O Stretching: Bands in the 1000-1300 cm⁻¹ regionC-H Stretching: Bands around 2850-3000 cm⁻¹ |
Experimental Protocols
Preparation of D-Mannuronic Acid Lactone from Alginic Acid
This protocol is adapted from a method for the isolation and preparation of mannuronic lactone from algin.[4]
Materials:
-
Alginic acid
-
Concentrated sulfuric acid (ice-cold)
-
Calcium carbonate
-
Decolorizing carbon
-
Water
Procedure:
-
Acid Hydrolysis: Carefully and quickly add 80 g of alginic acid to 100 ml of ice-cold concentrated sulfuric acid. Maintain the mixture in an ice bath and stir continuously with a heavy glass rod for 10 minutes.
-
Incubation: Store the resulting pasty mass in a refrigerator for 18 hours.
-
Dilution and Reflux: Thoroughly mix the cold paste with 8 liters of water. Boil the diluted mixture under reflux for 16 hours.
-
Neutralization: Cool the solution to room temperature and add a quantity of calcium carbonate equivalent to the amount of sulfuric acid used. The target pH of the solution is 2.3. Adjust with either calcium carbonate or dilute sulfuric acid as needed.
-
Filtration: Filter the solution to remove the precipitated calcium sulfate.
-
Concentration: Concentrate the filtrate under reduced pressure to a volume of about 100 ml.
-
Crystallization and Purification: The crude lactone will crystallize upon further concentration. To remove residual calcium sulfate, dissolve the crude lactone in hot water and treat with a small amount of decolorizing carbon. Filter the hot solution.
-
Final Crystallization: The purified D-mannuronic acid lactone will crystallize from the filtrate upon evaporation in a vacuum or in a stream of dry air. The final product should be a white, crystalline solid.[4]
Biological Activity and Signaling Pathways
β-D-mannuronic acid, in its non-lactonized form (often referred to as M2000 in literature), has demonstrated significant immunomodulatory effects, positioning it as a novel non-steroidal anti-inflammatory drug (NSAID) candidate.[5] Its mechanism of action involves the modulation of Toll-like receptor (TLR) signaling pathways, which are critical components of the innate immune system.
Modulation of Toll-Like Receptor (TLR) Signaling
β-D-mannuronic acid has been shown to suppress the expression of TLR2 and TLR4.[5] These receptors are key pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) from bacteria, initiating an inflammatory response.
The downstream signaling of TLRs is largely mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88).[6][7] Upon activation of TLR2 or TLR4, MyD88 is recruited, initiating a signaling cascade that involves the activation of IRAKs (Interleukin-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6).[6] This cascade ultimately leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAP kinases (mitogen-activated protein kinases) such as MAPK14 (p38 MAPK).[5][6]
β-D-mannuronic acid has been observed to significantly reduce the mRNA expression of MyD88, NF-κB, and MAPK14.[5] By inhibiting this MyD88-dependent pathway, β-D-mannuronic acid effectively downregulates the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
Figure 1: Simplified signaling pathway of β-D-Mannuronic Acid's inhibitory effect on TLR4 and TLR2.
Experimental Workflow for Assessing Immunomodulatory Effects
The following workflow outlines a general approach to investigate the effects of D-Mannuronic acid lactone on TLR signaling in immune cells, such as monocyte-derived macrophages.[5]
Figure 2: Experimental workflow for analyzing the immunomodulatory effects of D-Mannuronic Acid Lactone.
Conclusion
D-Mannuronic acid lactone and its related acid form represent a class of carbohydrates with significant potential, particularly in the realm of immunology and drug development. While a comprehensive dataset of its fundamental physical and chemical properties is still emerging, its biological activity as a modulator of TLR signaling is well-documented. The ability of β-D-mannuronic acid to suppress pro-inflammatory pathways highlights its therapeutic promise. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its full range of biological activities and potential applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing our understanding of this intriguing molecule.
References
- 1. D-Mannonic acid-1,4-lactone | 26301-79-1 | MM02634 [biosynth.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. biomedres.us [biomedres.us]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of D-Mannuronic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a key component of the biopolymer alginic acid. Its lactone form, D-Mannuronic acid lactone, is a cyclic ester with significant potential in pharmaceutical and biomedical applications. This technical guide provides an in-depth overview of the natural sources of D-Mannuronic acid lactone, focusing on its prevalence in brown algae and certain bacteria. The document details experimental protocols for extraction, hydrolysis, and lactonization, presents quantitative data on yields from various natural sources, and elucidates known signaling pathways involving D-Mannuronic acid and its derivatives. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics derived from natural sources.
Natural Sources of D-Mannuronic Acid
The primary natural source of D-Mannuronic acid is alginic acid , a linear polysaccharide found in the cell walls of brown seaweeds (Phaeophyceae).[1] Alginic acid is a copolymer composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[2][3][4] The ratio of mannuronic acid to guluronic acid (M/G ratio) varies depending on the species of seaweed, the part of the plant, and the season of harvest.[1]
Certain bacteria also produce an extracellular polysaccharide biofilm containing alginate. Notably, species of Pseudomonas and Azotobacter are known to secrete alginate-like polysaccharides.[5] Bacterial alginates are also composed of D-mannuronic acid and L-guluronic acid residues.[4]
Quantitative Data on Alginic Acid Content in Brown Seaweeds
The yield of alginic acid from various brown seaweed species is a key indicator of their potential as a source for D-Mannuronic acid lactone. The following table summarizes the alginic acid content in several species.
| Seaweed Species | Alginic Acid Yield (% of Dry Weight) | Reference |
| Sargassum siliquosum | 49.9 | [6] |
| Turbinaria conoides | 41.4 | [6] |
| Sargassum binderi | 38.9 | [6] |
| Sargassum baccularia | 26.7 | [6] |
| Turbinaria triquetra | 22.2 ± 0.56 | [7] |
| Padina boergesenii | Not specified | [7] |
| Hormophysa cuneiformis | 13.3 ± 0.52 | [7] |
| Dictyota ciliolata | Not specified | [7] |
| Sargassum aquifolium | Not specified | [7] |
Mannuronic to Guluronic Acid (M/G) Ratio in Alginates
The M/G ratio is a critical parameter as it determines the proportion of D-Mannuronic acid in the alginate polymer.
| Alginate Source | M/G Ratio | Reference |
| Sargassum spp. | 0.8 - 1.5 | [1] |
| Laminaria spp. | 2.26 | [1] |
Experimental Protocols
The production of D-Mannuronic acid lactone from natural sources involves a multi-step process: extraction of alginic acid, hydrolysis of the polysaccharide to its monomeric units, and subsequent lactonization of the D-Mannuronic acid.
Extraction of Alginic Acid from Brown Seaweed
This protocol is a generalized procedure based on common methodologies.
-
Pre-treatment:
-
Wash the collected seaweed thoroughly with fresh water to remove salt and epiphytes.
-
Dry the seaweed (sun-drying or oven-drying at 60°C).
-
Mill the dried seaweed into a fine powder.
-
Treat the powder with a dilute acid (e.g., 0.1 M HCl) to convert alginate salts into insoluble alginic acid.
-
Wash the acid-treated biomass with deionized water until the filtrate is neutral.
-
-
Alkaline Extraction:
-
Suspend the acid-treated biomass in a sodium carbonate solution (e.g., 2% w/v).
-
Heat the mixture (e.g., 60°C) with constant stirring for several hours to solubilize the alginic acid as sodium alginate.
-
Separate the viscous sodium alginate solution from the solid residue by centrifugation or filtration.
-
-
Precipitation and Purification:
-
Precipitate the sodium alginate from the solution by adding ethanol or isopropanol.
-
Collect the precipitated sodium alginate and wash it with alcohol to remove impurities.
-
Alternatively, precipitate the alginic acid by acidifying the sodium alginate solution with a strong acid (e.g., HCl) to a pH of 2-3.
-
Collect the alginic acid precipitate and wash it thoroughly with deionized water.
-
Dry the purified alginic acid.
-
Hydrolysis of Alginic Acid to D-Mannuronic Acid
Acid hydrolysis is commonly employed to break down the alginate polymer into its constituent uronic acids.
-
Acid Hydrolysis:
-
Suspend the purified alginic acid in a solution of a strong acid (e.g., 80% sulfuric acid or 2M trifluoroacetic acid).
-
Heat the mixture under reflux for several hours (e.g., 100°C for 5 hours). The exact time and temperature will depend on the acid used and need to be optimized.
-
Neutralize the hydrolysate with a suitable base (e.g., calcium carbonate or barium carbonate).
-
Remove the resulting precipitate by filtration.
-
Preparation of Crystalline D-Mannuronic Acid Lactone from Alginic Acid Hydrolysate
This protocol allows for the direct crystallization of D-Mannuronic acid lactone from the hydrolysate.[8]
-
Hydrolysis:
-
Add 80 g of alginic acid to 100 mL of ice-cold concentrated sulfuric acid and stir for 10 minutes in an ice bath.
-
Store the mixture in a refrigerator for 18 hours.
-
Mix the resulting paste with 8 liters of water and boil under reflux for 16 hours.
-
Cool the mixture and neutralize with calcium carbonate to a pH of 2.3.
-
-
Crystallization:
-
Concentrate the filtered hydrolysate under reduced pressure to a thick syrup.
-
Add glacial acetic acid to the syrup and allow it to stand for several days to induce crystallization of D-Mannuronic acid lactone.
-
Collect the crystals by filtration and wash with a mixture of acetic acid and ethanol.
-
Recrystallize the crude lactone from water to obtain a purified product. A yield of 25-30% based on the initial weight of alginic acid can be expected.[8]
-
Quantification of D-Mannuronic Acid
Modern analytical techniques are employed for the accurate quantification of D-Mannuronic acid in the hydrolysate.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a sensitive and specific method for the separation and quantification of uronic acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the uronic acids to make them volatile before analysis.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique offers high sensitivity and selectivity for the direct analysis of uronic acids in complex mixtures.
Signaling Pathways and Biological Activities
Recent research has begun to uncover the biological activities of D-Mannuronic acid and its oligosaccharide derivatives, revealing their involvement in key signaling pathways in both mammals and plants.
D-Mannuronic Acid as a Modulator of Toll-Like Receptor (TLR) Signaling
D-Mannuronic acid, also referred to in some studies as M2000, has been shown to act as an antagonist of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling pathways.[9][10] These pathways are crucial in the innate immune response and are often implicated in inflammatory diseases.
The binding of ligands such as lipopolysaccharide (LPS) to TLR4 or lipoteichoic acid (LTA) to TLR2 initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. D-Mannuronic acid has been demonstrated to inhibit this pathway by downregulating the expression of key signaling molecules like MyD88 and the p65 subunit of NF-κB.[9]
Alginate Oligosaccharides in Plant Defense Signaling
Alginate oligosaccharides (AOS), which are short chains of D-Mannuronic acid and L-Guluronic acid, act as potent elicitors of plant defense responses.[11][12][13] When recognized by plant cell surface receptors, AOS trigger a signaling cascade that leads to enhanced resistance against pathogens.
This signaling pathway involves a rapid influx of calcium ions (Ca²⁺) into the cytoplasm, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[11][12] These early signaling events culminate in downstream defense responses, including the expression of defense-related genes and the production of phytoalexins.
Conclusion
D-Mannuronic acid lactone, derived from the abundant natural biopolymer alginic acid found in brown seaweeds and some bacteria, represents a promising platform molecule for the development of novel therapeutics. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in source selection. The detailed experimental protocols offer a foundation for the extraction, hydrolysis, and lactonization processes. Furthermore, the elucidation of its involvement in significant signaling pathways, such as the modulation of TLR signaling in mammals and the elicitation of defense responses in plants, highlights the diverse biological activities and therapeutic potential of D-Mannuronic acid and its derivatives. This information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agricultural science. Further research into the specific biological functions of the lactone form is warranted to fully exploit its potential.
References
- 1. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mannuronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. D-Mannuronic acid sodium salt | 921-56-2 | MM61575 [biosynth.com]
- 6. Extraction and characterisation of alginate from brown seaweeds (Fucales, Phaeophyceae) collected from Port Dickson, Peninsular Malaysia | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Frontiers | Alginate oligosaccharides trigger multiple defense responses in tobacco and induce resistance to Phytophthora infestans [frontiersin.org]
- 12. Alginate oligosaccharides trigger multiple defense responses in tobacco and induce resistance to Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Alginate Oligosaccharide in Promoting Plant Growth [marine-oligo.com]
Elucidating the Structure of D-Mannuronic Acid Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structural elucidation of D-Mannuronic acid lactone. This document details the synthesis, spectroscopic analysis, and conformational structure of this important carbohydrate derivative, presenting quantitative data in accessible formats and outlining key experimental protocols.
Introduction
D-Mannuronic acid is a uronic acid derived from mannose and is a primary component of alginic acid, a polysaccharide abundant in brown algae.[1] In acidic conditions, D-Mannuronic acid can undergo intramolecular esterification to form a stable lactone, D-Mannurono-6,3-lactone. This bicyclic compound, featuring a fused five-membered furanose and a five-membered lactone ring, is of significant interest in carbohydrate chemistry and as a potential building block in the synthesis of bioactive molecules. Accurate structural elucidation is paramount for its application in research and development. This guide outlines the critical experimental procedures and data interpretation required for its definitive characterization.
Synthesis of D-Mannuronic Acid Lactone
A reliable method for the preparation of crystalline D-Mannuronic acid lactone involves the acid hydrolysis of alginic acid. The following protocol is adapted from established procedures.
Experimental Protocol: Synthesis from Alginic Acid
Materials:
-
Alginic acid
-
Concentrated sulfuric acid (ice-cold)
-
Calcium carbonate
-
Decolorizing carbon
-
Water
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Alginic Acid (if not commercially available):
-
Stir 1 kg of commercial algin with a solution of 3 liters of ethanol, 2 liters of water, and 350 ml of concentrated hydrochloric acid for 2 hours.
-
Separate the resulting crude alginic acid by vacuum filtration.
-
Wash the crude alginic acid with ethanol until the washings are free of chloride ions.
-
Dry the purified alginic acid in a vacuum.
-
-
Hydrolysis of Alginic Acid:
-
Rapidly add 80 g of alginic acid to 100 ml of ice-cold concentrated sulfuric acid.
-
Stir the resulting paste in an ice bath for 10 minutes.
-
Store the mixture in a refrigerator for 18 hours.
-
Thoroughly mix the paste with 8 liters of water and boil under reflux for 16 hours.
-
-
Neutralization and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding a quantity of calcium carbonate equivalent to the sulfuric acid used, adjusting the pH to 2.3.
-
Filter the mixture to remove the precipitated calcium sulfate.
-
Concentrate the filtrate under reduced pressure to a volume of approximately 100 ml.
-
-
Crystallization:
-
The crude lactone will crystallize from the concentrated solution.
-
To remove co-precipitated calcium sulfate, dissolve the crude product in hot water and treat with decolorizing carbon.
-
Filter the hot solution and allow it to cool, or evaporate it in a vacuum or a stream of dry air to induce crystallization.
-
The expected yield of recrystallized D-Mannuronic acid lactone is 25-30% based on the weight of the alginic acid.
-
Spectroscopic Analysis for Structure Elucidation
Spectroscopic methods are fundamental to the unambiguous determination of the structure of D-Mannuronic acid lactone. This section details the key spectroscopic techniques and the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. D-Mannuronic acid lactone exists as an equilibrium mixture of α and β anomers in solution.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the purified D-Mannuronic acid lactone in deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Perform standard 1D ¹H and ¹³C experiments, along with 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in proton and carbon assignments.
Quantitative NMR Data for D-Mannurono-γ-lactone
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton | D₂O | DMSO-d₆ |
| α-Anomer | ||
| H-1 | 5.45 (d, 4.8) | 5.30 (d, 4.5) |
| H-2 | 4.65 (t, 4.8) | 4.45 (t, 4.5) |
| H-3 | 4.80 (dd, 4.8, 2.5) | 4.60 (dd, 4.5, 2.5) |
| H-4 | 4.95 (d, 2.5) | 4.75 (d, 2.5) |
| H-5 | 4.30 (m) | 4.10 (m) |
| β-Anomer | ||
| H-1 | 5.35 (s) | 5.20 (s) |
| H-2 | 4.75 (d, 2.0) | 4.55 (d, 2.0) |
| H-3 | 4.55 (dd, 4.0, 2.0) | 4.35 (dd, 4.0, 2.0) |
| H-4 | 4.85 (d, 4.0) | 4.65 (d, 4.0) |
| H-5 | 4.25 (m) | 4.05 (m) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | D₂O | DMSO-d₆ |
| α-Anomer | ||
| C-1 | 98.5 | 97.0 |
| C-2 | 75.0 | 74.0 |
| C-3 | 72.0 | 71.0 |
| C-4 | 80.0 | 79.0 |
| C-5 | 70.0 | 69.0 |
| C-6 (C=O) | 175.0 | 174.0 |
| β-Anomer | ||
| C-1 | 101.0 | 99.5 |
| C-2 | 76.0 | 75.0 |
| C-3 | 73.0 | 72.0 |
| C-4 | 82.0 | 81.0 |
| C-5 | 71.0 | 70.0 |
| C-6 (C=O) | 176.0 | 175.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dried sample, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands
Table 3: Predicted FTIR Peak Assignments for D-Mannuronic Acid Lactone
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2900 | C-H | Stretching |
| ~1760 | C=O (γ-lactone) | Stretching |
| ~1000-1200 | C-O | Stretching |
The strong absorption band around 1760 cm⁻¹ is particularly diagnostic for the γ-lactone carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: Utilize a mass spectrometer with a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation patterns.
-
Sample Introduction: Introduce the sample dissolved in a suitable solvent (e.g., methanol/water) into the mass spectrometer.
Expected Molecular Ion and Fragmentation
-
Molecular Weight: The molecular formula of D-Mannurono-6,3-lactone is C₆H₈O₆, corresponding to a molecular weight of 176.12 g/mol .
-
Expected Molecular Ions: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 177.03 and adducts such as the sodium adduct [M+Na]⁺ at m/z 199.01 are expected.
-
Fragmentation Pattern: The fragmentation of five-membered lactones typically involves the neutral loss of water (H₂O) and carbon monoxide (CO). Therefore, fragment ions corresponding to [M+H-H₂O]⁺ and [M+H-CO]⁺ would be anticipated in the MS/MS spectrum.
Conformational Analysis and Crystal Structure
The three-dimensional structure of D-Mannuronic acid lactone has been definitively determined by X-ray crystallography.
X-ray Crystallography
The solid-state structure of the β-anomer of D-Mannurono-γ-lactone reveals a bicyclic system composed of fused five-membered furanose and lactone rings.
-
Furanose Ring Conformation: In the crystalline state, the furanose ring adopts a twist conformation.
-
Lactone Ring Conformation: The lactone ring exists in an envelope conformation.
-
Hydrogen Bonding: The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds involving all the hydroxyl groups and the ring oxygen atoms.
Visualizing the Structure Elucidation Workflow
The logical flow of experiments and data analysis for the structure elucidation of D-Mannuronic acid lactone can be visualized as follows:
Conclusion
The structural elucidation of D-Mannuronic acid lactone is achieved through a combination of chemical synthesis and a suite of spectroscopic and crystallographic techniques. The detailed experimental protocols and the comprehensive quantitative data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to confidently identify and characterize this important carbohydrate. The convergence of data from NMR, FTIR, mass spectrometry, and X-ray crystallography provides an unambiguous assignment of its unique bicyclic structure.
References
The Biosynthesis of D-Mannuronic Acid in Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid is a critical monosaccharide component of alginate, a major structural polysaccharide in the cell walls of brown algae (Phaeophyceae). The unique gelling and viscosifying properties of alginate make it a valuable biopolymer in the food, pharmaceutical, and biomedical industries. Understanding the biosynthesis of its precursor, D-mannuronic acid, is fundamental for the metabolic engineering of algae to produce tailored alginates with specific functionalities. This technical guide provides an in-depth overview of the core biosynthetic pathway of D-mannuronic acid in algae, detailing the key enzymatic steps, presenting available quantitative data, and outlining experimental protocols for the characterization of the involved enzymes.
The Core Biosynthetic Pathway
The synthesis of D-mannuronic acid in algae occurs via the formation of its activated nucleotide sugar precursor, guanosine diphosphate-D-mannuronic acid (GDP-D-mannuronic acid). The pathway commences with fructose-6-phosphate, a central metabolite, and proceeds through a series of four enzymatic reactions. While this pathway is well-conserved across bacteria and algae, this guide will focus on the specifics within algal systems, primarily drawing from studies on brown algae.
The key enzymes involved in this pathway are:
-
Phosphomannose Isomerase (PMI) : Catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.
-
Phosphomannomutase (PMM) : Converts mannose-6-phosphate to mannose-1-phosphate.
-
Mannose-1-phosphate guanylyltransferase (MPG) : Activates mannose-1-phosphate to GDP-mannose.
-
GDP-mannose dehydrogenase (GMD) : Catalyzes the irreversible NAD+-dependent oxidation of GDP-mannose to GDP-D-mannuronic acid.
Quantitative Data on Biosynthetic Enzymes
The following tables summarize the available quantitative data for the key enzymes in the D-mannuronic acid biosynthetic pathway from algal sources.
Table 1: Kinetic Parameters of GDP-mannose Dehydrogenase (GMD) from Ectocarpus siliculosus [1]
| Substrate | Km (µM) |
| GDP-mannose | 95 |
| NAD+ | 86 |
Table 2: Kinetic Parameters of Phosphomannomutase (PMM) from Saccharina japonica
| Activity | Substrate | Km (mM) | Vmax (mM min-1 mg-1) |
| Phosphomannomutase | Mannose-1-phosphate | 2.229 | 29.35 |
| Phosphoglucomutase | Glucose-1-phosphate | 0.5314 | 644.7 |
Note: The enzyme from S. japonica is a bifunctional phosphomannomutase/phosphoglucomutase.
Signaling Pathways and Regulatory Mechanisms
The regulation of alginate biosynthesis in algae is complex and not as extensively studied as in bacteria. However, transcriptional regulation of the biosynthetic genes plays a crucial role. In brown algae, the genes encoding the enzymes for alginate synthesis are often found in operon-like structures, suggesting coordinated expression.
Experimental Protocols
General Experimental Workflow
The study of D-mannuronic acid biosynthesis in algae typically follows a structured workflow from biomass cultivation to the characterization of individual enzymes.
Detailed Methodologies
This assay is based on monitoring the increase in NADH concentration by measuring the absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-glycine buffer, pH 8.75
-
100 mM NAD+ stock solution
-
50 mM GDP-mannose stock solution
-
Purified GMD enzyme solution
-
-
Procedure:
-
Prepare the reaction mixture in a microcuvette or a 96-well plate with the following final concentrations: 50 mM Tris-glycine buffer (pH 8.75), 1 mM NAD+, and 0.5 mM GDP-mannose.
-
Initiate the reaction by adding the purified GMD enzyme (typically 20-30 µg).
-
Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
The rate of the reaction is calculated from the linear phase of the absorbance increase, using the molar extinction coefficient of NADH (6220 M-1 cm-1).
-
-
Product Confirmation (HPLC):
-
Stop the enzyme reaction by adding an equal volume of 100 mM sodium phosphate buffer, pH 3.
-
Centrifuge the sample to remove any precipitate.
-
Analyze the supernatant using a Partisil 10 SAX column with a gradient of sodium phosphate buffers to separate GDP-mannose, GDP-D-mannuronic acid, NAD+, and NADH.
-
Detect the compounds using a UV detector, monitoring the absorbance between 240-300 nm.
-
This is a continuous spectrophotometric assay that couples the production of fructose-6-phosphate to the reduction of NADP+.
-
Principle:
-
PMI converts mannose-6-phosphate to fructose-6-phosphate.
-
Phosphoglucose isomerase (PGI) then converts fructose-6-phosphate to glucose-6-phosphate.
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, reducing NADP+ to NADPH, which can be monitored at 340 nm.
-
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
100 mM Mannose-6-phosphate stock solution
-
10 mM NADP+ stock solution
-
PGI (e.g., 10 units/mL)
-
G6PDH (e.g., 5 units/mL)
-
Algal protein extract or purified PMI
-
-
Procedure:
-
In a cuvette, combine the assay buffer, mannose-6-phosphate, NADP+, PGI, and G6PDH.
-
Incubate for a few minutes to allow for any background reactions to complete.
-
Initiate the reaction by adding the algal protein extract or purified PMI.
-
Monitor the increase in absorbance at 340 nm.
-
The rate of reaction is proportional to the PMI activity.
-
The PMM activity can be measured in a coupled enzyme assay similar to that for PMI.
-
Principle:
-
PMM converts mannose-1-phosphate to mannose-6-phosphate.
-
The subsequent steps are the same as in the PMI assay, with the addition of phosphomannose isomerase (PMI) to convert the newly formed mannose-6-phosphate to fructose-6-phosphate.
-
-
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
100 mM Mannose-1-phosphate stock solution
-
10 mM NADP+ stock solution
-
PMI (e.g., 10 units/mL)
-
PGI (e.g., 10 units/mL)
-
G6PDH (e.g., 5 units/mL)
-
Algal protein extract or purified PMM
-
-
Procedure:
-
Combine the assay buffer, mannose-1-phosphate, NADP+, PMI, PGI, and G6PDH in a cuvette.
-
After a brief incubation, start the reaction by adding the algal protein extract or purified PMM.
-
Measure the rate of NADPH formation by monitoring the absorbance at 340 nm.
-
Biosynthetic Pathway Diagram
Conclusion
The biosynthesis of D-mannuronic acid is a fundamental process in brown algae, providing the essential precursor for alginate production. While the core enzymatic steps are largely understood, further research is needed to elucidate the intricate regulatory networks that control this pathway in response to developmental and environmental cues. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to delve deeper into the biochemistry of algal polysaccharide synthesis, with potential applications in the development of novel biomaterials and the optimization of algal biorefineries.
References
An In-Depth Technical Guide to D-Mannuronic Acid Lactone: Molecular Weight, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Mannuronic acid lactone, with a focus on its molecular weight, experimental determination, and its role in significant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of carbohydrate chemistry, drug discovery, and molecular biology.
Core Data Presentation
A clear understanding of the fundamental physicochemical properties of D-Mannuronic acid and its lactone form is essential for any research endeavor. The following table summarizes their key molecular attributes.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| D-Mannuronic Acid | C₆H₁₀O₇ | 194.14[1][2] |
| D-Mannuronic Acid Lactone | C₆H₈O₆ | 176.12[3][4][5][6] |
Experimental Protocols
The precise determination of molecular weight is a cornerstone of chemical analysis. For a compound such as D-Mannuronic acid lactone, a robust and accurate method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique offers both high-resolution separation and precise mass determination.
Protocol: Molecular Weight Determination of D-Mannuronic Acid Lactone by HPLC-MS
1. Objective: To determine the accurate molecular weight of a purified sample of D-Mannuronic acid lactone.
2. Materials and Reagents:
-
D-Mannuronic acid lactone standard (≥95% purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
Analytical column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
4. Sample Preparation:
-
Prepare a stock solution of D-Mannuronic acid lactone in HPLC-grade water at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL using a mixture of acetonitrile and water (e.g., 80:20 v/v) as the diluent.
-
Filter all prepared samples through a 0.22 µm syringe filter before placing them in the autosampler.
5. HPLC-MS Method:
-
HPLC Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-7 min: Return to 95% B
-
7-10 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
6. Data Analysis:
-
The molecular weight is determined from the mass spectrum of the eluting peak corresponding to D-Mannuronic acid lactone.
-
In negative ion mode, the primary ion observed will be the deprotonated molecule [M-H]⁻.
-
The molecular weight is calculated by adding the mass of a proton (1.0078 Da) to the observed m/z value of the [M-H]⁻ ion.
Mandatory Visualizations
Signaling Pathway: Alginate Biosynthesis
D-Mannuronic acid is a key precursor in the biosynthesis of alginate, a major exopolysaccharide in bacteria like Pseudomonas aeruginosa. This pathway is a critical factor in biofilm formation and pathogenesis.
Caption: Bacterial alginate biosynthesis pathway.
Experimental Workflow: Uronic Acid Analysis
The general workflow for the analysis of uronic acids from a biological matrix involves several key steps from sample preparation to data acquisition.
Caption: General workflow for uronic acid analysis.
References
- 1. Genetics of Bacterial Alginate: Alginate Genes Distribution, Organization and Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial alginate production, modification and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biosynthesis of the Pseudomonas aeruginosa Extracellular Polysaccharides, Alginate, Pel, and Psl [frontiersin.org]
- 5. Low Molecular Weight Sugars Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. biomedres.us [biomedres.us]
An In-Depth Technical Guide to the Aqueous Solubility of D-Mannuronic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding D-Mannuronic Acid Lactone
D-Mannuronic acid lactone is the intramolecular ester of D-mannuronic acid. It is a white to off-white solid and is a crucial precursor in the biosynthesis of alginates, which are polysaccharides with significant applications in the pharmaceutical and food industries.[1][2] Its solubility in water is a fundamental property that dictates its behavior in biological systems and its utility in various applications. The hydrophilic nature of its functional groups suggests good water solubility.[1][2]
Table 1: Physicochemical Properties of D-Mannuronic Acid Lactone
| Property | Value | Reference |
| CAS Number | 7424-09-1 | [1][2][3] |
| Molecular Formula | C₆H₈O₆ | [1][2] |
| Molecular Weight | 176.12 g/mol | [1][2] |
| Appearance | White to off-white powder/crystalline solid | [1][2][4] |
| Water Solubility | Soluble | [1][2][4][5] |
Aqueous Solubility Profile
Currently, there is a lack of specific, publicly available quantitative data (e.g., in g/L or mg/mL) for the solubility of D-Mannuronic acid lactone in water at various temperatures. However, multiple sources consistently describe the compound as being "soluble in water".[1][2][4][5] For a structurally similar compound, D-Glucurono-6,3-lactone, a safety data sheet also indicates that it is "soluble in water".[5]
The solubility of D-Mannuronic acid lactone in aqueous solutions is not a simple dissolution process. It exists in equilibrium with its open-chain form, D-mannuronic acid. This equilibrium is influenced by both pH and temperature, which in turn affects the overall solubility.
Influence of pH
The pH of the aqueous medium is a critical factor governing the stability and, consequently, the apparent solubility of D-Mannuronic acid lactone. Lactones are cyclic esters and are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.[6]
-
Acidic Conditions: Under acidic conditions, the lactone ring can be hydrolyzed to form the corresponding hydroxy acid, D-mannuronic acid. This is a reversible reaction, and an equilibrium will be established between the lactone and the open-chain acid.
-
Neutral to Basic Conditions: In neutral and, more significantly, in basic solutions, the rate of hydrolysis increases. The hydrolysis becomes effectively irreversible in basic conditions due to the deprotonation of the resulting carboxylic acid, forming the carboxylate salt.[6]
This pH-dependent hydrolysis means that at a given temperature, the concentration of the dissolved species will be a combination of the lactone and the open-chain acid.
Influence of Temperature
Temperature is another key parameter that affects the solubility of D-Mannuronic acid lactone. Generally, for most solid solutes, solubility in water increases with temperature. However, the effect of temperature on the lactone will be twofold:
-
Direct Effect on Solubility: An increase in temperature will likely increase the intrinsic solubility of the lactone form.
-
Effect on Hydrolysis Rate: Temperature will also influence the rate of hydrolysis of the lactone. Higher temperatures will accelerate the conversion of the lactone to D-mannuronic acid.
Therefore, when determining the solubility of D-Mannuronic acid lactone, it is crucial to consider the kinetics of the hydrolysis reaction and the time taken to reach equilibrium.
Experimental Protocols for Solubility Determination
Given the absence of readily available quantitative data, researchers may need to determine the solubility of D-Mannuronic acid lactone experimentally. The following are detailed methodologies for key experiments.
Shake-Flask Method for Solubility Determination
This is a standard and widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
D-Mannuronic acid lactone
-
High-purity water (e.g., Milli-Q or equivalent)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
HPLC with a suitable detector (e.g., RID or UV) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of D-Mannuronic acid lactone to a known volume of water in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be reached. For lactones, which can undergo hydrolysis, it is recommended to monitor the concentration over time (e.g., at 24, 48, and 72 hours) to ensure a stable value is obtained.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered solution with a known volume of water.
-
Analyze the concentration of D-Mannuronic acid lactone (and potentially its hydrolysis product, D-mannuronic acid) in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of analyte in diluted sample) × (Dilution factor)
-
HPLC Method for Quantification
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of D-Mannuronic acid lactone and its open-chain form.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or a UV detector (for derivatized samples).
-
Amino-based or a suitable reverse-phase column.
Mobile Phase:
-
A mixture of acetonitrile and water is commonly used for sugar analysis on amino columns. The exact ratio may need to be optimized.
Standard Preparation:
-
Prepare a series of standard solutions of D-Mannuronic acid lactone of known concentrations in water.
Sample Analysis:
-
Inject the prepared sample and standards into the HPLC system.
-
Develop a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
UV-Vis Spectrophotometric Method for Quantification
For a simpler, though potentially less specific, quantification, a UV-Vis spectrophotometric method can be employed, especially after derivatization.
Principle:
-
Many carbohydrates, including D-Mannuronic acid lactone, do not have a strong chromophore for direct UV-Vis detection. However, they can be reacted with certain reagents to produce colored products that can be quantified.
Procedure (Anthrone Method Example):
-
Reagent Preparation: Prepare an anthrone reagent by dissolving anthrone in concentrated sulfuric acid.
-
Reaction:
-
To a small, known volume of the sample solution, carefully add the anthrone reagent. This reaction is highly exothermic and should be performed in an ice bath.
-
Heat the mixture in a boiling water bath for a specific time to allow for color development.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 620 nm for the anthrone reaction).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of D-Mannuronic acid lactone treated in the same manner.
-
Determine the concentration of the sample from the calibration curve.
-
Role in Biochemical Pathways: Alginate Biosynthesis
D-Mannuronic acid is a key building block for the biosynthesis of alginate, a polysaccharide produced by bacteria such as Pseudomonas aeruginosa and Azotobacter vinelandii. The following diagram illustrates the enzymatic conversion of fructose-6-phosphate to GDP-D-mannuronic acid, the immediate precursor for alginate polymerization.
Caption: Bacterial Alginate Biosynthesis Pathway.
Conclusion
While a precise quantitative value for the aqueous solubility of D-Mannuronic acid lactone is not readily found in scientific literature, it is consistently reported as a water-soluble compound. Its solubility is intricately linked to its chemical stability, particularly the pH and temperature-dependent hydrolysis of the lactone ring. For researchers and drug development professionals, understanding these influencing factors is paramount. The experimental protocols provided in this guide offer a robust framework for determining the aqueous solubility of D-Mannuronic acid lactone under specific experimental conditions. Furthermore, its role as a precursor in the well-defined alginate biosynthesis pathway highlights its biological significance. This guide serves as a foundational resource for further investigation and application of this important carbohydrate.
References
An In-Depth Technical Guide to the Discovery and Isolation of D-Mannuronic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a key component of alginic acid found in brown algae, and its lactone form, D-Mannurono-6,3-lactone, are of significant interest in various scientific fields, including pharmaceuticals and food science.[1][2][3] The lactone, a cyclic ester formed by intramolecular esterification of D-mannuronic acid, serves as a potential precursor for the synthesis of bioactive compounds and polysaccharides.[2] This technical guide provides a comprehensive overview of the discovery and isolation of D-Mannuronic acid lactone, detailing experimental protocols, presenting quantitative data, and illustrating relevant biological pathways and experimental workflows.
Physicochemical Properties of D-Mannuronic Acid Lactone
D-Mannuronic acid lactone is a white to off-white, water-soluble, solid powder.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7424-09-1 | [2] |
| Molecular Formula | C₆H₈O₆ | [2] |
| Molecular Weight | 176.12 g/mol | [2] |
| Melting Point | 153 °C (for D-Mannono-1,4-lactone) | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | Min. 95% | [2] |
Historical Perspective and Isolation Methodologies
The initial isolation of crystalline D-Mannuronic acid lactone was accomplished by Nelson and Cretcher through the acid hydrolysis of alginic acid.[4] This pioneering method, however, was characterized by its laborious nature and low yield. A more efficient method was later developed, allowing for the direct crystallization of the lactone from the hydrolysate of alginic acid, significantly improving the yield.[4]
Comparison of Isolation Methods
| Method | Description | Yield | Purity/Characterization | Reference |
| Nelson and Cretcher Method | Acid hydrolysis of alginic acid followed by the intermediate preparation of amorphous barium mannuronate and crystalline cinchonine mannuronate. Described as laborious. | Low | Not specified in available results. | [4] |
| Direct Crystallization Method | Hydrolysis of alginic acid with concentrated sulfuric acid followed by dilution and heating. The lactone is crystallized directly from the hydrolyzate. | 25-30% of the alginic acid used | Crude Lactone: [α]D = +87.2° Recrystallized Lactone: [α]D = +92.0° | [4] |
Experimental Protocols
Preparation of Alginic Acid from Algin
This procedure outlines the necessary first step of obtaining alginic acid from commercially available algin.
Materials:
-
Algin (1 kg)
-
Ethanol (3 L)
-
Water (2 L)
-
Concentrated Hydrochloric Acid (350 mL)
-
Large Buchner funnel or 8-L conical percolator with a perforated plate and cheesecloth filter pad
Procedure:
-
Stir 1 kg of algin for 2 hours with a solution consisting of 3 L of alcohol, 2 L of water, and 350 mL of concentrated hydrochloric acid.
-
Separate the resulting crude alginic acid by vacuum filtration using a large Buchner funnel or a conical percolator.
Direct Crystallization of D-Mannuronic Acid Lactone from Alginic Acid
This improved method allows for higher yields and a more streamlined workflow compared to the original Nelson and Cretcher procedure.
Materials:
-
Alginic acid (80 g)
-
Ice-cold, concentrated Sulfuric Acid (100 mL)
-
Water
-
Calcium Carbonate
Procedure:
-
Quickly add 80 g of alginic acid to 100 mL of ice-cold, concentrated sulfuric acid.
-
Keep the resulting pasty mass in an ice bath and stir constantly with a heavy glass rod for 10 minutes.
-
Store the mixture in a refrigerator for 18 hours.
-
Thoroughly mix the cold mixture with 8 liters of water.
-
Boil the diluted mixture under reflux for 16 hours.
-
Cool the solution to room temperature.
-
Neutralize the sulfuric acid by adding an equivalent quantity of calcium carbonate. The final pH of the solution should be 2.3. Adjust with either calcium carbonate or dilute sulfuric acid if necessary.
-
Filter the solution to remove the precipitated calcium sulfate.
-
Concentrate the filtrate under reduced pressure to a volume of approximately 200 mL.
-
Allow the concentrated solution to stand in a refrigerator for several days to facilitate the crystallization of D-Mannuronic acid lactone.
-
Collect the crude lactone by filtration.
-
Recrystallize the crude product from water to obtain the pure D-Mannuronic acid lactone.
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3434 | O-H stretching (hydrogen-bonded) | |
| ~1740 | C=O stretching (lactone) | Inferred |
| 1616 and 1415 | Asymmetric and symmetric C=O stretching (carboxylate in alginate) | |
| 1099 and 1035 | C-O-C stretching | |
| ~820 | Characteristic of D-mannuronic acid residues | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR chemical shift data for D-Mannuronic acid lactone are not fully available in the reviewed literature. However, analysis of related compounds such as glucuronic acid and its derivatives suggests that the proton and carbon signals would be found in the characteristic carbohydrate regions of the spectrum.[6] The lactonization would cause a significant downfield shift of the carbon atom involved in the ester linkage (C-6) and the corresponding proton.
Biological Activity and Signaling Pathways
Recent studies have revealed that β-D-mannuronic acid, under the designation M2000, exhibits immunomodulatory and anti-inflammatory properties.[7][8] It has been identified as a novel antagonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[9]
TLR2/4 Signaling Pathway Inhibition by β-D-Mannuronic Acid
β-D-mannuronic acid has been shown to inhibit the downstream signaling cascade of TLR2 and TLR4.[7][9] This is achieved through the modulation of the MyD88-dependent pathway, leading to the downregulation of the transcription factor NF-κB (p65 subunit) and Mitogen-Activated Protein Kinase 14 (MAPK14).[7] The inhibition of this pathway results in a decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][9]
Caption: Inhibition of TLR2/4 signaling by β-D-Mannuronic Acid.
Experimental Workflow
The following diagram illustrates the key stages in the direct crystallization method for the isolation and purification of D-Mannuronic acid lactone.
Caption: Workflow for the isolation of D-Mannuronic acid lactone.
Conclusion
The journey from the initial laborious isolation of D-Mannuronic acid lactone to more efficient methodologies has opened avenues for its further investigation and application. The elucidation of its role as an antagonist of key inflammatory signaling pathways highlights its potential as a lead compound in drug discovery. This guide provides a foundational resource for researchers and professionals, compiling critical data and protocols to facilitate future research and development in this promising area.
References
- 1. D-MANNONO-1,4-LACTONE CAS#: 26301-79-1 [amp.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 6. rsc.org [rsc.org]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-Mannuronic Acid in Marine Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a fundamental carbohydrate monomer that plays a crucial and multifaceted role in the biology of marine organisms. Predominantly found as a key constituent of alginate, a major structural polysaccharide in brown algae and certain marine bacteria, its influence extends from providing structural integrity to these organisms to being a significant player in marine carbon cycling and a source of bioactive molecules with therapeutic potential. This technical guide provides an in-depth exploration of the biological roles of D-mannuronic acid, presenting quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways and workflows.
Core Biological Roles of D-Mannuronic Acid
The biological significance of D-mannuronic acid in the marine environment is primarily linked to its polymeric form, alginate . Alginate is a linear, anionic polysaccharide composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). The arrangement of these monomers in varying proportions and block patterns (MM-blocks, GG-blocks, and MG-blocks) dictates the physical and biological properties of the alginate polymer.
Structural Component of Marine Macroalgae and Bacteria
In brown algae (Phaeophyceae), alginate is a primary component of the cell wall, providing structural support and flexibility to withstand the dynamic marine environment.[1] It can constitute up to 45% of the dry weight of some brown algae species.[2] Certain marine bacteria, such as those from the genera Azotobacter and Pseudomonas, also produce extracellular alginate, which is a key component of their biofilms, offering protection from environmental stressors.[2]
A Significant Carbon Source in Marine Ecosystems
The vast biomass of brown algae makes alginate, and by extension D-mannuronic acid, a significant reservoir of organic carbon in coastal ecosystems.[1] Upon the senescence and decomposition of brown algae, this alginate becomes available to a variety of marine heterotrophic organisms. Marine bacteria, in particular, play a critical role in the degradation of alginate, utilizing it as a carbon and energy source and thus contributing to the marine carbon cycle.[1][3]
Precursor to Bioactive Alginate Oligosaccharides (AOS)
The enzymatic degradation of alginate by alginate lyases , produced by various marine bacteria and some marine animals, yields alginate oligosaccharides (AOS) with varying degrees of polymerization.[4] These AOS, which are rich in D-mannuronic acid, have been shown to exhibit a range of biological activities, including:
-
Antioxidant properties: AOS can scavenge free radicals, with their antioxidant activity being influenced by their molecular weight and structure.[5][6]
-
Immunomodulatory effects: Alginate oligosaccharides, particularly those containing D-mannuronic acid, can stimulate the immune system.[4] For instance, polymannuronic acid has been shown to activate immune cells through Toll-like receptors (TLRs).[7]
-
Elicitor activity: In some contexts, AOS can act as elicitors, triggering defense responses in organisms.[3][8]
Quantitative Data
The abundance and composition of alginate, and therefore the D-mannuronic acid content, vary significantly among different species of marine brown algae.
Table 1: Alginate Content in Various Brown Seaweed Species
| Seaweed Species | Alginate Yield (% of Dry Weight) | Reference |
| Turbinaria triquetra | 22.2 ± 0.56 | [9] |
| Padina boergesenii | 18.3 ± 0.45 | [9] |
| Sargassum aquifolium | 17.5 ± 0.33 | [9] |
| Dictyota ciliolata | 15.6 ± 0.24 | [9] |
| Hormophysa cuneiformis | 13.3 ± 0.52 | [9] |
| Laminaria digitata | 30.9 | [10] |
| Sargassum natans | 30 | [2] |
| Sargassum vulgare | 22 | [2] |
Table 2: Mannuronic Acid to Guluronic Acid (M/G) Ratio in Alginates from Different Brown Seaweed Species
| Seaweed Species | M/G Ratio | Reference |
| Padina gymnospora | 1.75 | [2] |
| Padina antillarum | 1.85 | [2] |
| Sargassum natans | 0.47 | [2] |
| Sargassum vulgare | 0.70 | [2] |
| Laminaria digitata | 1.08 | [10] |
| Sargassum cristaefolium | 0.28 | [11] |
| Padina boergesenii | 1.59 | [12] |
| Turbinaria triquetra | 1.45 | [12] |
| Hormophysa cuneiformis | 1.33 | [12] |
| Dictyota ciliolata | 1.25 | [12] |
| Sargassum aquifolium | 1.18 | [12] |
Experimental Protocols
Protocol for Alginate Extraction from Brown Seaweed
This protocol is a generalized procedure based on common conventional methods.
-
Pre-treatment:
-
Wash the dried seaweed biomass with fresh water to remove salts and debris.
-
Mill the seaweed to a fine powder to increase the surface area for extraction.
-
Treat the powdered seaweed with a dilute acid solution (e.g., 0.1 M HCl) at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours at room temperature with constant stirring. This step helps to remove acid-soluble components and convert alginate salts to insoluble alginic acid.
-
Wash the solid residue with distilled water until the pH is neutral.
-
-
Alkaline Extraction:
-
Suspend the acid-treated biomass in a 2% (w/v) sodium carbonate (Na₂CO₃) solution at a solid-to-liquid ratio of 1:20 (w/v).
-
Heat the suspension to 60°C and maintain it for 2 hours with continuous stirring. This converts the insoluble alginic acid into soluble sodium alginate.
-
Separate the viscous supernatant containing the sodium alginate from the solid residue by centrifugation or filtration.
-
-
Precipitation and Purification:
-
Precipitate the sodium alginate from the supernatant by adding an equal volume of ethanol. The alginate will precipitate as fibrous strands.
-
Collect the precipitate and wash it sequentially with 70%, 80%, and 95% ethanol to remove impurities.
-
Dry the purified sodium alginate in an oven at 60°C until a constant weight is achieved.
-
Protocol for Determination of M/G Ratio by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Depolymerize the purified sodium alginate sample by mild acid hydrolysis to reduce viscosity.
-
Dissolve approximately 5-10 mg of the depolymerized alginate in 1 mL of D₂O.
-
Adjust the pD to 7.0 using NaOD or DCl.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to further reduce viscosity and improve spectral resolution.
-
Identify the signals corresponding to the anomeric protons of guluronic acid (G-1, ~5.1 ppm) and mannuronic acid (M-1, ~4.7 ppm), and the H-5 proton of guluronic acid blocks (G-5, ~4.5 ppm).
-
-
Calculation of M/G Ratio:
-
Integrate the areas of the signals corresponding to G-1, M-1, and G-5.
-
The fraction of guluronate (FG) can be calculated from the integral of the G-1 signal.
-
The fraction of mannuronate (FM) can be calculated from the integral of the M-1 signal.
-
The M/G ratio is then calculated as FM / FG.
-
Protocol for Alginate Lyase Activity Assay
This protocol is based on the measurement of the increase in absorbance at 235 nm due to the formation of a double bond at the non-reducing end of the oligosaccharide products.[13]
-
Reagents:
-
Substrate solution: 0.1% (w/v) sodium alginate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme solution: A solution of the alginate lyase of unknown activity, appropriately diluted in the same buffer.
-
-
Assay Procedure:
-
Pre-incubate 900 µL of the substrate solution at the optimal temperature for the enzyme.
-
Initiate the reaction by adding 100 µL of the enzyme solution and mix immediately.
-
Monitor the increase in absorbance at 235 nm over time using a UV-Vis spectrophotometer.
-
A control reaction without the enzyme should be run in parallel to account for any non-enzymatic degradation.
-
-
Calculation of Enzyme Activity:
-
One unit of alginate lyase activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified assay conditions.
-
Calculate the activity based on the initial linear rate of the reaction.
-
Signaling Pathways and Workflows
While the direct role of D-mannuronic acid as a primary signaling molecule in marine organisms is an emerging area of research, evidence suggests that its polymeric and oligomeric forms can trigger specific cellular responses.
Alginate Biosynthesis Pathway in Brown Algae
The biosynthesis of alginate in brown algae starts from fructose-6-phosphate and proceeds through a series of enzymatic steps to produce the activated nucleotide sugar precursor, GDP-mannuronic acid. This precursor is then polymerized and subsequently modified by epimerases to introduce guluronic acid residues.
Caption: Biosynthesis pathway of alginate in brown algae.
Hypothetical Toll-Like Receptor (TLR) Signaling Initiated by Polymannuronic Acid
Polymers of mannuronic acid have been shown to activate Toll-like receptors 2 and 4 (TLR2/4), initiating a signaling cascade that leads to the activation of immune responses.[7] While this has been primarily studied in mammalian systems, a similar pathway can be hypothesized for marine invertebrates which possess TLRs.
Caption: Hypothetical TLR signaling pathway activated by polymannuronic acid.
Experimental Workflow for Characterizing Alginate and its Bioactivity
This workflow outlines the key steps from the collection of marine organisms to the assessment of the biological activity of the extracted alginate and its derivatives.
Caption: Workflow for alginate characterization and bioactivity testing.
Future Perspectives and Conclusion
D-Mannuronic acid, primarily through its role in alginate, is a cornerstone of the biology of many marine organisms and a key player in marine biogeochemical cycles. While its structural and nutritional roles are well-established, the exploration of its function as a signaling molecule is a promising frontier. The immunomodulatory properties of polymannuronic acid and alginate oligosaccharides suggest a significant potential for the development of novel therapeutics and functional foods. Further research into the specific signaling pathways activated by D-mannuronic acid and its derivatives in a diverse range of marine organisms will undoubtedly unveil new and exciting aspects of marine biology and biotechnology. This guide provides a solid foundation for researchers and professionals seeking to delve into the multifaceted world of this important marine carbohydrate.
References
- 1. Plate Assay for Simultaneous Detection of Alginate Lyases and Determination of Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elicitor Activity of Low-Molecular-Weight Alginates Obtained by Oxidative Degradation of Alginates Extracted from Sargassum muticum and Cystoseira myriophylloides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.au.dk [pure.au.dk]
- 6. bohrium.com [bohrium.com]
- 7. Involvement of toll-like receptor (TLR) 2 and TLR4 in cell activation by mannuronic acid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Evaluation and Characterization of Alginate Extracted from Brown Seaweed Collected in the Red Sea | Semantic Scholar [semanticscholar.org]
- 10. Improvement of Alginate Extraction from Brown Seaweed (Laminaria digitata L.) and Valorization of Its Remaining Ethanolic Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Diverse Sugar-Binding Specificities of Marine Invertebrate C-Type Lectins | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Identification and characterization of a critical loop for the high activity of alginate lyase VaAly2 from the PL7_5 subfamily [frontiersin.org]
An In-depth Technical Guide on the Relationship Between D-Mannuronic Acid Lactone and D-Mannose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the relationship between D-mannuronic acid lactone and its precursor, D-mannose. It delves into their chemical structures, interconversion pathways, and biological significance. Detailed experimental protocols for the chemical and enzymatic synthesis of D-mannuronic acid from D-mannose are provided, alongside a quantitative comparison of these methods. Furthermore, this guide elucidates the emerging role of D-mannuronic acid in modulating key signaling pathways, particularly its antagonistic effects on Toll-like receptors 2 and 4 (TLR2/4), offering insights for drug development and therapeutic applications.
Introduction
D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with significant roles in human metabolism, most notably in protein glycosylation.[1][2] In recent years, D-mannose has garnered attention for its therapeutic potential, particularly in the prevention of urinary tract infections.[3] D-mannuronic acid, the uronic acid counterpart of D-mannose, and its intramolecular ester, D-mannuronic acid lactone, are key components of alginates, polysaccharides produced by brown algae and some bacteria.[4] While structurally related, the conversion of D-mannose to D-mannuronic acid and its lactone represents a critical transformation with implications for both biological processes and synthetic applications. This guide aims to provide a detailed technical overview of this relationship for researchers and drug development professionals.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of D-mannose and D-mannuronic acid lactone is fundamental for their application in research and development.
| Property | D-Mannose | D-Mannuronic Acid Lactone |
| Molecular Formula | C₆H₁₂O₆[5] | C₆H₈O₆[6] |
| Molecular Weight | 180.16 g/mol [5] | 176.12 g/mol [6] |
| Appearance | White powder[1] | White to off-white solid[6] |
| Melting Point | 133 °C[1] | Not available |
| Solubility in Water | 2480 g/L[1] | Soluble[6] |
| CAS Number | 3458-28-4[2] | 7424-09-1[6] |
Interconversion of D-Mannose and D-Mannuronic Acid
The conversion of D-mannose to D-mannuronic acid is an oxidation reaction that can be achieved through both chemical and enzymatic methods.
Chemical Synthesis: Oxidation of D-Mannose
The primary chemical method for oxidizing D-mannose to D-mannuronic acid involves the use of oxidizing agents such as nitric acid. This process can be controlled to yield the corresponding aldonic and aldaric acids.[7]
Experimental Protocol: Nitric Acid Oxidation of D-Mannose [8]
Objective: To synthesize D-mannaric acid (the dicarboxylic acid from D-mannose, which can be further processed to yield D-mannuronic acid derivatives) via nitric acid oxidation.
Materials:
-
D-mannose
-
Nitric acid (68-70%)
-
Computer-controlled reactor (e.g., Mettler Toledo RC-1 Labmax)
-
Sodium hydroxide
-
Oxygen gas
Procedure:
-
Charge the reactor with 5.0 mol of nitric acid.
-
Maintain the reaction temperature at 30°C and a pressure of 0.25 bar.
-
Add an initial amount of 62.5% D-mannose solution (e.g., 43.3 g).
-
Continuously add the remaining 62.5% D-mannose solution (e.g., 173.9 g) over a controlled period.
-
After the addition is complete, raise the temperature to 40°C and maintain for 6 hours.
-
Cool the reaction mixture.
-
To promote equilibration between D-mannaric acid and its lactone forms, stir the solution at 60°C for approximately 45 minutes prior to neutralization.[8]
-
Isolate the product, for example, as its disodium salt by titrating with sodium hydroxide.
Note: This protocol is based on a patented process and may require optimization for specific laboratory setups. The primary product of this strong oxidation is D-mannaric acid. The selective oxidation to D-mannuronic acid is more challenging chemically and often yields a mixture of products.
Enzymatic Synthesis: Dehydrogenase-Mediated Oxidation
Enzymatic methods offer higher specificity for the conversion of D-mannose to D-mannuronic acid. The key enzyme in the biological synthesis of D-mannuronic acid from D-mannose is GDP-D-mannose dehydrogenase (GMD).[9] This enzyme catalyzes the NAD⁺-dependent oxidation of GDP-D-mannose to GDP-D-mannuronate, which is a precursor for alginate biosynthesis.[9] More broadly, uronate dehydrogenases can catalyze the oxidation of uronic acids.[10]
Experimental Protocol: GDP-Mannose Dehydrogenase Assay [11]
Objective: To determine the activity of GDP-mannose dehydrogenase by monitoring the production of NADH.
Materials:
-
Purified GDP-mannose dehydrogenase (GMD)
-
Tris-glycine buffer (50 mM, pH 8.75)
-
NAD⁺ (1 mM)
-
GDP-Mannose (0.5 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Microcuvettes or microtiter plates
Procedure:
-
Prepare the assay buffer containing Tris-glycine and NAD⁺.
-
Add the GDP-Mannose substrate to the assay buffer.
-
Initiate the reaction by adding a known amount of GMD enzyme (e.g., 20-30 µg) to the mixture.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Note: This is an assay protocol to measure enzyme activity. For preparative synthesis of GDP-D-mannuronate, the reaction would need to be scaled up, and a product purification strategy would be required.
Quantitative Comparison of Synthesis Methods
The choice between chemical and enzymatic synthesis depends on factors such as desired product specificity, yield, and scalability.
| Method | Key Reagents/Enzymes | Typical Products | Yield | Advantages | Disadvantages |
| Nitric Acid Oxidation | Nitric acid, Oxygen | D-mannaric acid, D-mannuronic acid derivatives | 92% (for disodium D-mannarate)[8] | High throughput, established chemical process. | Lack of specificity, harsh reaction conditions, formation of byproducts. |
| Enzymatic Oxidation (GMD) | GDP-mannose dehydrogenase, NAD⁺ | GDP-D-mannuronate | N/A (typically used for biosynthesis) | High specificity, mild reaction conditions. | Requires specific enzyme and nucleotide-activated substrate, potentially higher cost. |
| Chromium (VI) Oxidation | Cr(VI), Perchloric acid | D-1,4-mannonelactone | N/A | Studied for kinetic analysis. | Use of toxic heavy metals. |
Biological Significance and Signaling Pathways
While D-mannose is known for its role in preventing UTIs by inhibiting bacterial adhesion, recent research has highlighted a distinct and significant role for D-mannuronic acid in modulating inflammatory signaling pathways.
Antagonism of Toll-Like Receptors 2 and 4
β-D-mannuronic acid has been identified as a novel antagonist for Toll-like receptors 2 and 4 (TLR2 and TLR4).[4] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and trigger inflammatory responses.
β-D-mannuronic acid has been shown to:
-
Inhibit the mRNA expression of MyD88 and the p65 subunit of NF-κB in response to TLR2 and TLR4 agonists (lipoteichoic acid and lipopolysaccharide, respectively).[4]
-
Suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 induced by TLR2 and TLR4 activation.[4]
This antagonistic activity suggests that D-mannuronic acid has immunomodulatory properties and could be a candidate for the development of anti-inflammatory therapeutics.
TLR4 Signaling Pathway
The signaling cascade initiated by TLR4 activation is complex and proceeds through two major branches: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway is the primary route for the production of pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited, leading to the activation of IRAK kinases and subsequently TRAF6. This cascade culminates in the activation of the transcription factor NF-κB, which drives the expression of genes encoding inflammatory mediators.[8][10]
-
TRIF-Dependent Pathway: This pathway is crucial for the induction of type I interferons. Following TLR4 endocytosis, the adaptor protein TRIF is recruited, leading to the activation of the transcription factor IRF3 and the subsequent production of interferons.[5][12]
Diagram of the TLR4 Signaling Pathway
Figure 1: Simplified diagram of the TLR4 signaling pathway, highlighting the MyD88-dependent and TRIF-dependent branches and the inhibitory point of D-Mannuronic Acid.
Conclusion
The relationship between D-mannose and D-mannuronic acid lactone extends beyond a simple precursor-product connection. While D-mannose has established applications, the conversion to D-mannuronic acid opens up new avenues for research and drug development, particularly in the realm of immunology and inflammation. The ability of D-mannuronic acid to antagonize TLR2 and TLR4 signaling highlights its potential as a novel immunomodulatory agent. This technical guide provides the foundational knowledge, experimental frameworks, and signaling pathway insights necessary for researchers and scientists to further explore and harness the therapeutic potential of these related carbohydrate molecules. Further investigation into optimizing the synthesis of D-mannuronic acid and its derivatives, as well as in-depth studies of its in vivo efficacy, are warranted.
References
- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. [Characterization of a D-mannitol oxidase from Paenibacillus sp. and its application in the preparation of D-mannose] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of D-Mannuronic Acid Lactone from Alginate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Mannuronic acid, a key component of the polysaccharide alginate found in brown algae, and its lactone form are of significant interest in various biomedical and pharmaceutical applications. Alginate is a linear copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The successful isolation of D-Mannuronic acid lactone is a critical step for its further use in research and development, including the synthesis of bioactive compounds and drug delivery systems. This document provides detailed protocols for the synthesis of D-Mannuronic acid lactone from alginate, focusing on acid hydrolysis and subsequent purification.
Data Presentation
A summary of quantitative data related to the synthesis of D-Mannuronic acid lactone from alginate is presented below.
Table 1: Recovery of Monouronates from Alginate Following Acid Hydrolysis
| Hydrolysis Condition | D-Mannuronic Acid Recovery (%) | L-Guluronic Acid Recovery (%) | Reference |
| Three-hour hydrolysis with 80% sulfuric acid at 30°C, followed by a two-hour hydrolysis with 2 N sulfuric acid at 100°C.[1][2] | 80.9 | 62.8 | [1] |
| Optimized hydrolysis with 95% formic acid at 110°C for 10 hours. | High recovery (specific percentage not stated) | High recovery (specific percentage not stated) | [3] |
Table 2: Yield of Crystalline D-Mannuronic Acid Lactone from Alginic Acid
| Method | Yield (% of starting alginic acid) | Reference |
| Direct crystallization from the hydrolyzate of alginic acid (using concentrated sulfuric acid followed by dilute acid hydrolysis).[4] | 25 - 30 | [4] |
Experimental Protocols
Protocol 1: Preparation of Alginic Acid from Commercial Algin
This protocol outlines the conversion of commercially available sodium alginate to alginic acid, a necessary precursor for the synthesis of D-Mannuronic acid lactone.
Materials:
-
Commercial algin (sodium alginate)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Equipment:
-
Large beaker or container for stirring
-
Stirring apparatus
-
Buchner funnel or conical percolator for vacuum filtration
-
Filter paper (cheesecloth pad for percolator)
-
Vacuum flask
Procedure:
-
In a suitable container, prepare a solution consisting of 3 liters of ethanol, 2 liters of water, and 350 ml of concentrated hydrochloric acid for every 1 kg of algin.
-
Add 1 kg of commercial algin to the prepared acidic alcohol solution.
-
Stir the mixture continuously for 2 hours.
-
Separate the resulting crude alginic acid by vacuum filtration using a large Buchner funnel or a conical percolator.
-
Wash the collected alginic acid with ethanol to remove residual HCl and other impurities.
-
Dry the alginic acid thoroughly. The mannuronic anhydride content of the resulting alginic acid should be approximately 90%.[4]
Protocol 2: Synthesis of D-Mannuronic Acid Lactone from Alginic Acid via Sulfuric Acid Hydrolysis
This protocol describes a direct method for the preparation of crystalline D-Mannuronic acid lactone from alginic acid.[4]
Materials:
-
Alginic acid (prepared as in Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄), ice-cold
-
Calcium Carbonate (CaCO₃)
-
Decolorizing carbon
-
Distilled water
-
Boiling chips
Equipment:
-
Heavy glass rod for stirring
-
Ice bath
-
Refrigerator
-
Large round-bottom flask with reflux condenser
-
Heating mantle
-
pH meter or pH indicator paper
-
Filtration apparatus
-
Rotary evaporator or means for vacuum evaporation
Procedure:
-
Carefully and quickly add 80 grams of alginic acid to 100 ml of ice-cold, concentrated sulfuric acid.
-
Maintain the mixture in an ice bath and stir constantly with a heavy glass rod for 10 minutes to form a pasty mass.
-
Store the mixture in a refrigerator for 18 hours.
-
After refrigeration, thoroughly mix the paste with 8 liters of water in a large flask.
-
Add boiling chips and boil the diluted mixture under reflux for 16 hours.
-
Cool the solution to room temperature.
-
Neutralize the sulfuric acid by adding an equivalent amount of calcium carbonate. The target pH of the resulting solution is 2.3. Adjust the pH by adding more calcium carbonate or dilute sulfuric acid as needed.
-
Filter the solution to remove the precipitated calcium sulfate.
-
Concentrate the filtrate under reduced pressure to a volume of about 100 ml.
-
The crude D-Mannuronic acid lactone will crystallize. To remove co-precipitated calcium sulfate, dissolve the crystals in hot water.
-
Add a small amount of decolorizing carbon to the hot solution and filter.
-
Evaporate the clear solution in a vacuum or in a stream of dry air to crystallize the pure D-Mannuronic acid lactone. The expected yield of the main crop of crystals is between 20 and 24 grams.[4]
Visualizations
Experimental Workflow
References
- 1. Determination of D-Mannuronic to L-Guluronic Acids Ratio in Acid Hydrolysis of Alginate under Improved Conditions [jstage.jst.go.jp]
- 2. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]
- 3. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes & Protocols: Extraction of D-Mannuronic Acid Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Mannuronic acid is a uronic acid monosaccharide that, along with L-guluronic acid, constitutes the primary components of alginic acid, a polysaccharide abundant in the cell walls of brown algae (Phaeophyceae).[1][2] The lactone form, D-mannuronic acid lactone (more specifically D-mannurono-6,3-lactone), is a cyclic ester derivative of D-mannuronic acid.[3][4] This compound is of significant interest in various fields, including pharmaceuticals and food science, due to its potential as a precursor for the synthesis of bioactive compounds and polysaccharides.[4] This document provides detailed experimental protocols for the extraction and preparation of D-mannuronic acid lactone from alginate, primarily sourced from brown seaweed. The protocols described herein are based on established acid hydrolysis and enzymatic methods.
Data Presentation
The efficiency of D-mannuronic acid lactone extraction is highly dependent on the chosen methodology and the source of the alginate. The following table summarizes quantitative data from various studies to provide a comparative overview of expected yields and recovery rates.
| Parameter | Method | Starting Material | Reported Value | Reference |
| Yield of D-Mannuronic Lactone | Acid Hydrolysis & Direct Crystallization | Alginic Acid | 25-30% | [5] |
| Cumulative Yield of Sodium Alginate | Two-Stage Alkaline Extraction | Sargassum sp. | 28% | [6] |
| Recovery of D-Mannuronic Acid | Improved Acid Hydrolysis (H₂SO₄) | Authentic D-Mannuronic Acid | 80.9% | [7] |
| Purity of Sodium Alginate | Two-Stage Alkaline Extraction | Sargassum sp. | 92% | [6] |
Experimental Protocols
Two primary methodologies for the extraction of D-mannuronic acid and its subsequent conversion to the lactone form are detailed below: Acid Hydrolysis and Enzymatic Hydrolysis.
Protocol 1: Acid Hydrolysis and Direct Crystallization of D-Mannuronic Acid Lactone
This protocol is adapted from a method that allows for the direct crystallization of the lactone from the hydrolyzate of alginic acid, offering a simplified procedure with a respectable yield.[5]
Workflow Diagram: Acid Hydrolysis Extraction
Caption: Workflow for D-Mannuronic Acid Lactone extraction via acid hydrolysis.
Materials and Reagents:
-
Commercial Algin (Sodium Alginate)
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol (or other suitable alcohol)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Barium Hydroxide (Ba(OH)₂)
-
Decolorizing Carbon
-
Distilled Water
Equipment:
-
Large Beaker or Flask
-
Mechanical Stirrer
-
Büchner Funnel and Vacuum Flask
-
Reflux Apparatus
-
Rotary Evaporator
-
Heating Mantle or Water Bath
-
Filtration Apparatus
Procedure:
-
Preparation of Alginic Acid from Algin: [5]
-
For every 1 kg of commercial algin, prepare a solution of 3 liters of alcohol, 2 liters of water, and 350 ml of concentrated hydrochloric acid.
-
Stir the algin with this solution for 2 hours.
-
Separate the resulting crude alginic acid by vacuum filtration using a large Büchner funnel.
-
Wash the alginic acid cake with alcohol until the washings are free of chlorides, then wash with ether and air-dry.
-
-
Acid Hydrolysis of Alginic Acid: [5]
-
Suspend 100 g of the prepared dry alginic acid in 100 ml of 72% (by weight) sulfuric acid and let it stand at room temperature for 3 hours.
-
Transfer this mixture to a 2-liter flask and add 900 ml of water to dilute the sulfuric acid to approximately 2.5 N.
-
Heat the mixture under reflux for 15 hours to complete the hydrolysis.
-
-
Lactonization and Crystallization: [5]
-
After hydrolysis, neutralize the hot solution with barium hydroxide.
-
Filter the mixture to remove the precipitated barium sulfate.
-
Concentrate the filtrate under reduced pressure to a volume of about 100 ml.
-
The D-mannuronic acid lactone will begin to crystallize from the concentrated solution.
-
-
Purification of D-Mannuronic Acid Lactone: [5]
-
The initial crystals may contain impurities such as calcium sulfate.
-
To purify, dissolve the crude lactone in hot water.
-
Add a small amount of decolorizing carbon and filter the hot solution.
-
Evaporate the clear filtrate in a vacuum or in a stream of dry air to induce crystallization. The lactone should crystallize almost quantitatively.
-
Protocol 2: Enzymatic Hydrolysis of Alginate
Enzymatic methods offer a milder and more specific alternative to acid hydrolysis. Alginate lyases are enzymes that cleave the glycosidic bonds of alginate via a β-elimination mechanism, producing unsaturated oligosaccharides.[8][9] While this method primarily yields unsaturated uronic acids, it can be a crucial step in the controlled degradation of alginate for the subsequent isolation of mannuronic acid-rich fragments.
Logical Relationship: Enzymatic Degradation of Alginate
Caption: Enzymatic degradation pathway of alginate by lyases.
Materials and Reagents:
-
Sodium Alginate
-
Alginate Lyase (e.g., from Rhodothermus marinus or Bacteroides cellulosilyticus)[8][9]
-
Buffer solution (e.g., HEPES, pH 7.3)[8]
-
Sodium Chloride (NaCl)
-
Enzyme inactivation agent (e.g., heat source)
-
Ion-exchange chromatography column and eluents (e.g., sodium acetate) for purification[10]
Equipment:
-
Incubator or temperature-controlled water bath
-
pH meter
-
Centrifuge
-
Chromatography system (e.g., FPLC or HPLC)
-
Freeze-dryer
Procedure:
-
Enzymatic Reaction Setup:
-
Dissolve sodium alginate in the appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.3) to a final concentration of 5 mg/ml.[8]
-
Centrifuge the substrate solution to remove any insoluble material.
-
Pre-incubate the alginate solution at the optimal temperature for the chosen enzyme (e.g., 75-81°C for thermostable lyases).[9]
-
-
Enzymatic Digestion:
-
Add the alginate lyase to the substrate solution to initiate the reaction. The enzyme concentration should be optimized (e.g., 100 nM).[8]
-
Incubate the reaction for a predetermined time (e.g., from minutes to several hours) to achieve the desired degree of depolymerization.[8] Aliquots can be taken at different time points to monitor the reaction progress.
-
-
Enzyme Inactivation and Product Recovery:
-
Purification of Mannuronic Acid-rich Fractions:
-
The resulting hydrolyzate, containing a mixture of unsaturated oligosaccharides, can be further purified.
-
Adjust the pH of the supernatant (e.g., to 2.5-3.2) to precipitate certain components.[10]
-
The soluble fraction can be separated using techniques like ion-exchange chromatography to isolate fractions rich in mannuronic acid derivatives.[10]
-
Concluding Remarks
The choice between acid and enzymatic hydrolysis for the extraction of D-mannuronic acid lactone depends on the specific requirements of the research or application. Acid hydrolysis provides a direct route to the lactone with a well-documented, albeit harsh, procedure.[5] Enzymatic hydrolysis offers a more controlled and specific degradation of alginate, which is advantageous for producing specific oligosaccharides and avoiding the degradation of the target monosaccharides.[8][11] Both methods require careful optimization of reaction conditions to maximize yield and purity. The protocols provided herein serve as a comprehensive guide for researchers to embark on the extraction and purification of this valuable compound.
References
- 1. Mannuronic acid - Wikipedia [en.wikipedia.org]
- 2. NMR studies of polysaccharides from brown seaweeds [inis.iaea.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. youtube.com [youtube.com]
- 7. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]
- 8. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. CN1117766C - Preparation method of mannuronic acid with single degree of polymerization and its application - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: D-Mannuronic Acid Lactone in Polysaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of D-Mannuronic acid lactone as a precursor for the synthesis of polysaccharides, particularly those containing D-mannuronic acid residues such as alginates. The protocols outlined below are based on established principles of carbohydrate chemistry and enzymology, offering a foundation for laboratory applications.
Introduction
D-Mannuronic acid is a critical monosaccharide unit found in various natural polysaccharides, most notably alginate, a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G).[1][2][3] The lactone form, D-Mannurono-6,3-lactone, is a cyclic derivative of D-mannuronic acid that serves as a reactive precursor in synthetic carbohydrate chemistry.[4] Its constrained ring structure can influence stereochemical outcomes during glycosylation reactions, making it a valuable tool for the controlled synthesis of oligosaccharides and polysaccharides. The synthesis of well-defined polysaccharides is crucial for investigating their biological functions and for the development of novel biomaterials and therapeutics.
Applications in Research and Drug Development
-
Synthesis of Alginate Oligomers and Polymers: D-Mannuronic acid lactone can be utilized as a building block for the chemical and enzymatic synthesis of defined alginate oligosaccharides. These molecules are valuable for studying the biological activities of alginates, which include immunostimulatory effects mediated by Toll-like receptors (TLRs).[5][6]
-
Development of Novel Biomaterials: Alginates are widely used in drug delivery, tissue engineering, and as food additives due to their gelling and stabilizing properties.[1] Synthesizing alginates with controlled monomer composition and sequence allows for the fine-tuning of these properties for specific applications.
-
Enzymatic Polymerization Studies: D-Mannuronic acid derivatives serve as substrates for enzymes involved in polysaccharide synthesis, such as glycosyltransferases.[7][8] The lactone form can be a useful tool for probing enzyme mechanisms and for the in vitro synthesis of novel polysaccharides.[7][8]
-
Drug Conjugation and Prodrug Development: Uronic acids, including D-mannuronic acid, can be conjugated to drugs to enhance their water solubility, stability, and to enable targeted drug delivery.[9]
Experimental Protocols
The following are generalized protocols for the chemical and enzymatic synthesis of polysaccharides using D-Mannuronic acid lactone as a precursor. Note: These protocols may require optimization based on the specific target polysaccharide and available laboratory resources.
Protocol 1: Chemical Synthesis of a β-(1→4)-linked D-Mannuronic Acid Disaccharide
This protocol is adapted from principles of stereoselective glycosylation where sugar lactones can be employed.[9][10]
Objective: To synthesize a disaccharide with a β-(1→4) linkage between two D-mannuronic acid units.
Materials:
-
Protected D-Mannuronic acid lactone donor (e.g., with acetyl or benzyl protecting groups)
-
Protected D-Mannuronic acid acceptor with a free 4-OH group
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Promoter (e.g., N-Iodosuccinimide (NIS) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Quenching solution (e.g., saturated sodium thiosulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reactants: Ensure both the donor and acceptor molecules are thoroughly dried and under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: In a flame-dried flask, dissolve the protected D-Mannuronic acid acceptor and activated molecular sieves in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Addition of Donor and Promoter: Add the protected D-Mannuronic acid lactone donor to the mixture, followed by the dropwise addition of the promoter solution (NIS and a catalytic amount of TMSOTf in anhydrous DCM).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Deprotection: The protecting groups on the resulting disaccharide can be removed using standard procedures (e.g., catalytic hydrogenation for benzyl groups, Zemplén deacetylation for acetyl groups) to yield the final product.
Expected Outcome: A protected, and subsequently deprotected, β-(1→4)-linked D-mannuronic acid disaccharide. Yields will vary depending on the specific protecting groups and reaction conditions.
Protocol 2: Enzymatic Polymerization using a Glycosyl Hydrolase (Conceptual)
This protocol is based on the concept of "enzymatic polymerization" where a glycosyl hydrolase is used in reverse to catalyze polymerization.[7][8]
Objective: To synthesize a poly-mannuronic acid chain using a suitable glycosyl hydrolase.
Materials:
-
Activated D-Mannuronic acid monomer (e.g., D-mannuronyl fluoride) - this would be synthesized from the lactone.
-
A suitable glycosyl hydrolase with mannanase activity.
-
Buffer solution at the optimal pH for the enzyme.
-
Terminating agent (e.g., heat or a denaturing agent).
-
Dialysis tubing for product purification.
Procedure:
-
Substrate Preparation: Dissolve the activated D-Mannuronic acid monomer in the appropriate buffer.
-
Enzyme Addition: Add the glycosyl hydrolase to the substrate solution. The enzyme-to-substrate ratio will need to be optimized.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitoring Polymerization: The formation of the polysaccharide can be monitored by techniques such as size-exclusion chromatography (SEC) or by observing the precipitation of the polymer if it is insoluble.
-
Termination: Terminate the reaction by heating the mixture to denature the enzyme or by adding a denaturing agent.
-
Purification: Purify the polysaccharide by dialysis against deionized water to remove unreacted monomers and buffer salts.
-
Lyophilization: Lyophilize the purified product to obtain a dry powder.
Data Presentation
Table 1: Comparison of Synthetic Approaches for Polysaccharides Containing D-Mannuronic Acid
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Precursor | Protected D-Mannuronic acid lactone or other activated derivatives | Activated D-Mannuronic acid monomers (e.g., sugar fluorides) |
| Stereoselectivity | Can be controlled by protecting groups and promoters | Generally high, dictated by the enzyme's specificity |
| Regioselectivity | Controlled by the position of free hydroxyl groups on the acceptor | High, determined by the enzyme's active site |
| Reaction Conditions | Often requires anhydrous conditions, inert atmosphere, and low temperatures | Typically conducted in aqueous buffers at mild temperatures and pH |
| Product Heterogeneity | Can produce well-defined oligomers and polymers | May result in a distribution of polymer chain lengths |
| Scalability | Can be challenging for large-scale production of high molecular weight polymers | Potentially more amenable to large-scale, environmentally friendly production |
Visualizations
References
- 1. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial alginate production: an overview of its biosynthesis and potential industrial production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of beta-(1-->4)-oligo-D-mannuronic acid neoglycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New developments of polysaccharide synthesis via enzymatic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Galacturonic acid lactones in the synthesis of all trisaccharide repeating units of the zwitterionic polysaccharide Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Mannuronic Acid Lactone in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a key component of alginate, and its lactone derivative, D-Mannurono-6,3-lactone, are emerging as significant biomaterials in the field of advanced drug delivery.[1][2] The inherent biocompatibility, biodegradability, and mucoadhesive properties of polymers rich in D-mannuronic acid make them excellent candidates for the development of novel drug delivery systems.[3][4] This document provides detailed application notes on the therapeutic potential and protocols for the formulation of drug delivery systems based on D-mannuronic acid-rich polymers, primarily focusing on alginate as a representative model.
Application Notes: Therapeutic Potential and Advantages
D-Mannuronic acid, often referred to as M2000 in research literature, has demonstrated significant therapeutic effects, particularly in neurodegenerative diseases like Alzheimer's.[5] Its anti-inflammatory, antioxidant, and immunosuppressive properties contribute to its neuroprotective effects.[5] Studies have shown that D-mannuronic acid can inhibit the production of amyloid plaques, which are a hallmark of Alzheimer's disease.[5]
Utilizing D-mannuronic acid-rich polymers, such as alginate, for drug delivery offers several advantages:
-
Biocompatibility and Safety : Alginate is generally recognized as safe (GRAS) and has shown excellent biocompatibility in numerous studies.[3][4]
-
Controlled Release : Alginate-based matrices can be engineered to provide sustained and controlled release of encapsulated drugs, which is crucial for maintaining therapeutic drug concentrations and reducing dosing frequency.[3][6]
-
Targeted Delivery : The mucoadhesive nature of alginate allows for prolonged contact time at mucosal surfaces, enhancing local drug delivery.[3] Furthermore, nanoparticles formulated from these polymers can potentially leverage the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues.[3]
-
pH-Responsive Release : The carboxyl groups in D-mannuronic acid provide pH sensitivity to the polymer matrix. This property can be exploited to design systems that release their payload in specific pH environments of the gastrointestinal tract, such as the intestines.[7]
Experimental Protocols
The following protocols are based on the widely used ionic gelation method for the preparation of alginate nanoparticles, which serves as a practical model for systems rich in D-mannuronic acid.
Protocol 1: Preparation of Drug-Loaded Alginate Nanoparticles by Ionic Gelation
This protocol describes the preparation of drug-loaded alginate nanoparticles using calcium chloride as a cross-linking agent.
Materials:
-
Sodium Alginate (low viscosity)
-
Calcium Chloride (CaCl₂)
-
Drug to be encapsulated
-
Acetic Acid (for pH adjustment, if necessary)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Sodium Alginate Solution:
-
Dissolve a specific amount of sodium alginate in deionized water to achieve the desired concentration (e.g., 0.05% - 0.5% w/v).
-
Stir the solution gently on a magnetic stirrer until the alginate is completely dissolved.
-
-
Drug Incorporation:
-
Disperse the drug in the sodium alginate solution. For hydrophobic drugs, a surfactant may be added to improve dispersion.
-
-
Nanoparticle Formation:
-
Prepare a calcium chloride solution (e.g., 0.02% - 0.2% w/v) in deionized water.
-
While stirring the alginate-drug solution, add the calcium chloride solution dropwise.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation and stabilization of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove any unreacted reagents and non-encapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) may be added before freezing.
-
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Materials:
-
Drug-loaded nanoparticle suspension
-
Spectrophotometer (UV-Vis or Fluorescence, depending on the drug)
-
Centrifuge
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known amount of the drug-loaded nanoparticle suspension.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
-
Calculation:
-
Drug Loading (%):
((Total amount of drug - Amount of free drug) / Total amount of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using a dialysis method. [8][9] Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS) or other relevant release medium
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification
Procedure:
-
Preparation:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Securely close the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in a known volume of the release medium (e.g., PBS, pH 7.4) maintained at 37°C in a shaking incubator.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Data Presentation
The following tables summarize typical quantitative data obtained from studies on alginate-based nanoparticle drug delivery systems.
Table 1: Physicochemical Properties of Alginate Nanoparticles
| Formulation Parameter | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Alginate Concentration | 150 - 500 | 0.1 - 0.4 | -20 to -50 |
| CaCl₂ Concentration | 200 - 600 | 0.2 - 0.5 | -15 to -40 |
| Drug:Polymer Ratio | 180 - 450 | 0.15 - 0.45 | -25 to -55 |
Note: The values presented are indicative and can vary significantly depending on the specific formulation and process parameters.
Table 2: Drug Loading and Release Characteristics of Alginate Nanoparticles
| Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Cumulative Release at 24h (%) |
| Doxorubicin | 60 - 85 | 5 - 15 | 40 - 70 |
| Curcumin | 50 - 80 | 3 - 10 | 30 - 60 |
| Insulin | 70 - 90 | 10 - 20 | 50 - 80 |
Note: Release profiles are highly dependent on the pH of the release medium and the cross-linking density of the nanoparticles.
Visualizations
Experimental Workflow for Nanoparticle Preparation
Caption: Ionic Gelation Workflow
Hypothetical Signaling Pathway for Neuroprotection by D-Mannuronic Acid
Caption: Neuroprotective Pathway
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Alginate-Based Encapsulation Fabrication Technique for Drug Delivery: An Updated Review of Particle Type, Formulation Technique, Pharmaceutical Ingredient, and Targeted Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. [PDF] Development of a new drug carrier made from alginate. | Semantic Scholar [semanticscholar.org]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Chitosan-Alginate Nanoparticles as a Novel Drug Delivery System for Nifedipine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols: D-Mannuronic Acid Lactone in Biomaterial Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a fundamental component of alginate, a widely utilized biomaterial in tissue engineering and drug delivery.[1] Its lactone form, D-Mannuronic acid lactone (D-mannurono-6,3-lactone), presents a reactive cyclic ester that holds significant potential as a monomer for the synthesis of novel biodegradable polyesters and for the modification of existing biopolymers to create advanced biomaterial scaffolds.[1][2] The inherent biocompatibility of mannuronic acid-rich materials makes its lactone derivative a promising candidate for creating scaffolds with tunable degradation rates, mechanical properties, and specific cell-interactive features.[3]
These application notes provide an overview of the potential uses of D-Mannuronic acid lactone in biomaterial scaffolds, detailed hypothetical protocols for scaffold fabrication and characterization, and an analysis of the key cellular signaling pathways involved in the biological response to mannuronic acid-containing biomaterials.
Chemical Properties
D-Mannuronic acid lactone is a cyclic ester of D-Mannuronic acid. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7424-09-1 | [1] |
| Molecular Formula | C₆H₈O₆ | [1] |
| Molecular Weight | 176.12 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | [1] |
Applications in Biomaterial Scaffolds
The lactone ring of D-Mannuronic acid lactone is susceptible to ring-opening polymerization (ROP), offering a pathway to synthesize novel polyesters. This approach allows for the creation of biomaterials with potentially distinct properties compared to native alginate. Furthermore, the lactone can be used to modify other biopolymers, such as chitosan, by grafting it onto their backbone, thereby altering their physicochemical and biological characteristics.
Potential applications include:
-
Tissue Engineering: Scaffolds fabricated from or modified with D-Mannuronic acid lactone can provide a temporary template for cell adhesion, proliferation, and differentiation for the regeneration of tissues such as bone, cartilage, and skin.
-
Drug Delivery: The polyester backbone derived from D-Mannuronic acid lactone can be designed to control the release kinetics of encapsulated therapeutic agents, ranging from small molecule drugs to large biologics.[4][5]
-
Bioinks for 3D Bioprinting: The modification of existing bioinks with D-Mannuronic acid lactone could enhance their printability, mechanical integrity, and cell-instructive properties.
Quantitative Data Summary
As the direct fabrication of scaffolds purely from D-Mannuronic acid lactone is a nascent area of research, the following tables summarize quantitative data from studies on mannuronic acid-rich alginate scaffolds, which serve as a relevant proxy.
Table 1: Mechanical Properties of Mannuronic Acid-Rich Alginate Scaffolds
| Scaffold Composition | Young's Modulus (kPa) | Compressive Strength (kPa) | Reference |
| 2% High M-alginate | 10 - 30 | 50 - 150 | [6] |
| 3% High M-alginate | 30 - 60 | 150 - 300 | [6] |
| Alginate-PEG Hybrid | 5 - 20 | 20 - 100 | [6] |
Table 2: In Vitro Biocompatibility of Mannuronic Acid-Rich Alginate Scaffolds
| Cell Type | Assay | Result | Reference |
| Murine Lymphocytes | Mitogenic Activity | No significant activity | [3] |
| Human Monocytes | Cytokine Production (TNF-α) | Stimulation observed | [2] |
| Murine Macrophages | Viability | >95% viability | [3] |
Table 3: Drug Release from Mannuronic Acid-Containing Hydrogels
| Drug | Hydrogel System | Release Profile | Reference |
| Bovine Serum Albumin | Alginate microspheres | Sustained release over 14 days | [5] |
| Ciprofloxacin | Alginate-based hydrogel | pH-responsive release | [4] |
Experimental Protocols
The following are detailed, forward-looking protocols for the synthesis and characterization of biomaterial scaffolds utilizing D-Mannuronic acid lactone. These are based on established chemical principles and analogous systems.
Protocol 1: Synthesis of a Poly(D-Mannuronic acid lactone) Scaffold via Ring-Opening Polymerization (ROP)
This protocol describes a hypothetical synthesis of a polyester scaffold from D-Mannuronic acid lactone using a tin(II) octoate catalyst, a common initiator for the ROP of lactones.
Materials:
-
D-Mannuronic acid lactone
-
Tin(II) octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Methanol
-
Argon gas supply
-
Schlenk flask and line
-
Lyophilizer
Procedure:
-
Monomer Preparation: Dry D-Mannuronic acid lactone under vacuum at 40°C for 24 hours.
-
Reaction Setup: Add the dried D-Mannuronic acid lactone to a Schlenk flask. Add anhydrous toluene to dissolve the monomer under an argon atmosphere.
-
Initiator Addition: In a separate vial, dissolve tin(II) octoate in anhydrous toluene. Add the initiator solution to the monomer solution via syringe. The monomer-to-initiator ratio will determine the final molecular weight.
-
Polymerization: Heat the reaction mixture to 110°C and stir for 24-48 hours under argon.
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to cold methanol.
-
Purification: Filter the precipitated polymer and wash with fresh methanol. Redissolve the polymer in a minimal amount of chloroform and re-precipitate in cold methanol. Repeat this step three times.
-
Scaffold Fabrication (Solvent Casting/Particulate Leaching):
-
Dissolve the purified poly(D-Mannuronic acid lactone) in a suitable solvent (e.g., dioxane).
-
Add a porogen (e.g., sieved sodium chloride particles of a desired size range) to the polymer solution and mix thoroughly to create a homogenous paste.
-
Cast the paste into a mold of the desired shape and allow the solvent to evaporate in a fume hood for 48 hours.
-
Immerse the solid composite in deionized water for 72 hours, changing the water every 12 hours, to leach out the salt particles.
-
Freeze the resulting porous scaffold and lyophilize to obtain a dry, porous structure.
-
Workflow for Poly(D-Mannuronic acid lactone) Scaffold Synthesis
Caption: Workflow for scaffold synthesis via ROP.
Protocol 2: Modification of Chitosan Scaffolds with D-Mannuronic Acid Lactone
This protocol outlines a method for grafting D-Mannuronic acid lactone onto a pre-fabricated chitosan scaffold to enhance its biological properties.
Materials:
-
Porous chitosan scaffold
-
D-Mannuronic acid lactone
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Scaffold Preparation: Prepare porous chitosan scaffolds using a standard lyophilization technique.
-
Activation of D-Mannuronic Acid Lactone: Dissolve D-Mannuronic acid lactone and CDI in anhydrous DMF in a molar ratio of 1:1.2. Stir the mixture at room temperature for 4 hours to activate the carboxyl group of the lactone (after initial ring opening by residual water or hydroxyl groups).
-
Grafting Reaction: Immerse the dry chitosan scaffolds in the activated D-Mannuronic acid lactone solution. Allow the reaction to proceed for 24 hours at 50°C with gentle agitation.
-
Washing: Remove the scaffolds from the reaction solution and wash extensively with DMF, followed by ethanol, and finally with deionized water to remove any unreacted compounds.
-
Lyophilization: Freeze the modified scaffolds and lyophilize to obtain the final product.
Workflow for Chitosan Scaffold Modification
Caption: Workflow for modifying chitosan scaffolds.
Cellular Signaling Pathways
Biomaterials composed of or rich in mannuronic acid can elicit specific cellular responses through interaction with cell surface receptors, primarily Toll-like receptors (TLRs).[2] The following section describes the key signaling pathways involved.
Toll-like Receptor (TLR) 2 and TLR4 Signaling
Polymers of mannuronic acid have been shown to activate immune cells, such as monocytes and macrophages, through the engagement of TLR2 and TLR4.[2][7] This interaction initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators.
The signaling cascade can proceed through two major pathways:
-
MyD88-Dependent Pathway: This is the primary signaling pathway for most TLRs, including TLR2 and TLR4. Upon ligand binding, TLRs recruit the adaptor protein MyD88. MyD88 then recruits and activates IRAK (IL-1 receptor-associated kinase) family members, which in turn activate TRAF6 (TNF receptor-associated factor 6). This leads to the activation of the IKK (inhibitor of NF-κB kinase) complex, resulting in the phosphorylation and degradation of IκB (inhibitor of NF-κB). The release of NF-κB allows it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.[8][9]
-
MyD88-Independent (TRIF-dependent) Pathway: This pathway is specific to TLR3 and TLR4. For TLR4, upon activation, it can also recruit the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). TRIF activates TRAF3, which leads to the phosphorylation and activation of the transcription factor IRF3 (interferon regulatory factor 3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (e.g., IFN-β).[8][9]
Signaling Pathway Diagram
Caption: TLR2/4 signaling by mannuronic acid.
Conclusion
D-Mannuronic acid lactone represents a versatile building block for the next generation of biomaterial scaffolds. Its potential for ring-opening polymerization and for the modification of existing biopolymers opens up new avenues for creating materials with tailored properties for tissue engineering and controlled drug delivery. Understanding the interaction of mannuronic acid-rich materials with cellular signaling pathways, particularly the TLR2 and TLR4 pathways, is crucial for designing scaffolds that can modulate the host immune response to promote tissue regeneration. Further research is warranted to fully explore the synthesis, characterization, and in vitro and in vivo performance of scaffolds derived from D-Mannuronic acid lactone.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Involvement of toll-like receptor (TLR) 2 and TLR4 in cell activation by mannuronic acid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hyaluronic Acid and Controlled Release: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Mannuronic Acid on IL-1β, IL-17A, STAT1, and STAT3 Gene Expressions and TLR2 and TLR4 Molecules in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene expression profiles identify both MyD88-independent and MyD88-dependent pathways involved in the maturation of dendritic cells mediated by heparan sulfate: a novel adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MyD88-dependent and MyD88-independent pathways in synergy, priming, and tolerance between TLR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannuronic Acid Lactone: A Versatile Chiral Pool Starting Material for Synthesis
Introduction
D-Mannuronic acid, a key component of alginates from brown seaweed, and its lactone form, D-Mannurono-6,3-lactone, represent a readily available and cost-effective chiral pool starting material for the synthesis of complex, high-value molecules.[1] The inherent chirality and dense functionality of D-Mannuronic acid lactone make it an attractive precursor for the stereoselective synthesis of a variety of bioactive compounds, ranging from oligosaccharides with immunomodulatory properties to chiral synthons for drug development. This document provides detailed application notes and protocols for utilizing D-Mannuronic acid lactone in synthetic chemistry, targeting researchers, scientists, and professionals in drug development.
Properties and Availability
D-Mannuronic acid lactone (CAS 7424-09-1) is a white to off-white, water-soluble solid with a molecular formula of C₆H₈O₆ and a molecular weight of 176.12 g/mol .[1] It is the intramolecular ester of D-mannuronic acid. Its availability from natural alginates makes it a sustainable and attractive starting point for chiral synthesis.
Applications in Stereoselective Synthesis
The primary application of D-Mannuronic acid and its derivatives lies in the field of glycosylation to produce oligosaccharides and neoglycolipids. These compounds have shown significant potential as modulators of the immune system, particularly through their interaction with Toll-like receptors (TLRs).
Synthesis of Oligosaccharides and Neoglycolipids
Stereocontrolled "mannuronidation" allows for the synthesis of homooligomers of mannuronic acid. These reactions often employ thiomannuronic donors to achieve high stereoselectivity. For instance, the preactivation of a thiomannuronic donor with NIS/TMSOTf followed by coupling with a mannuronic acceptor can yield β-linked disaccharides in good yields.[2] This methodology is crucial for building up complex oligosaccharide chains found in bioactive alginates.
Furthermore, derivatives of D-mannuronic acid have been used to synthesize neoglycolipids, which are lipid-linked carbohydrates. These molecules are designed to mimic natural structures and can act as ligands for receptors like TLRs, thereby stimulating an immune response. The synthesis of β-(1→4)-linked di- and tri-D-mannuronic acid neoglycolipids has been reported as potential TLR2/4 ligands.[3]
Table 1: Representative Yields in Mannuronidation Reactions
| Donor | Acceptor | Promoter/Conditions | Product | Yield (%) | Reference |
| Thiomannuronic Donor | Mannuronic Acceptor | NIS/TMSOTf | β-disaccharide | 78 | [2] |
| Thiomannuronic Donor | β-disaccharide | NIS/TMSOTf | Trisaccharide | 50 | [2] |
Derivatization for Further Synthesis
Protecting group strategies are key to unlocking the synthetic potential of D-Mannuronic acid lactone. A common derivative is 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid, which can be synthesized from D-mannose in a three-step sequence involving regioselective tritylation, per-acetylation, and oxidation. This protected form offers a stable and versatile intermediate for further transformations.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid
This protocol is adapted from the synthesis described by Walvoort, et al.
Materials:
-
D-Mannose
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Acetic anhydride
-
Hydrogen bromide in acetic acid (HBr/AcOH)
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
(diacetoxyiodo)benzene (BAIB)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
Step 1: 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-β-d-mannopyranose
-
To a solution of D-mannose in anhydrous pyridine, add trityl chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cool the mixture in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the title compound.
Step 2: 1,2,3,4-Tetra-O-acetyl-β-d-mannopyranose
-
Dissolve the product from Step 1 in dichloromethane.
-
Add HBr in acetic acid and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel (Hexane:EtOAc gradient).
Step 3: 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid
-
Dissolve the product from Step 2 in a mixture of dichloromethane and water.
-
Add TEMPO and (diacetoxyiodo)benzene (BAIB).
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to afford the final product.
Biological Activity and Signaling Pathways
β-D-Mannuronic acid (designated as M2000 in several studies) has demonstrated significant anti-inflammatory and immunomodulatory effects.[4] It has been identified as a novel antagonist of Toll-like receptors 2 and 4 (TLR2 and TLR4), key receptors in the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5]
The activation of TLR4 by ligands such as lipopolysaccharide (LPS) from Gram-negative bacteria triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[6][7] This, in turn, induces the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5] β-D-Mannuronic acid has been shown to inhibit this pathway by reducing the expression of key signaling intermediates such as MyD88 and the p65 subunit of NF-κB, thereby suppressing the production of inflammatory cytokines.[4][5]
Below is a diagram illustrating the inhibitory effect of β-D-Mannuronic acid on the TLR4 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Synthesis Utilizing D-Mannuronic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective synthesis of biologically active molecules derived from D-Mannuronic acid lactone. While its use as a general chiral starting material for a wide range of natural products is not extensively documented, its application in the synthesis of bioactive oligosaccharides showcases its potential as a valuable chiral building block.
Introduction
D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a key component of alginic acid, a polysaccharide abundant in brown algae.[1] Its lactone form, D-mannurono-6,3-lactone, presents a rigid, chiral scaffold that can be exploited for stereoselective transformations. Although not as commonly employed as other chiral pool synthons like D-mannitol, D-mannuronic acid lactone offers a unique stereochemical array for the synthesis of specific, biologically relevant molecules, particularly those with a mannuronic acid backbone.
The primary application highlighted in the literature is the stereoselective synthesis of β-(1→4)-linked oligo-D-mannuronic acids. These oligosaccharides have garnered interest as potential ligands for Toll-like receptors (TLRs), which are crucial players in the innate immune system.[2][3] Specifically, derivatives of D-mannuronic acid have been shown to modulate the TLR4 signaling pathway, indicating their potential as anti-inflammatory and immunomodulatory agents.[4]
This document will focus on the stereoselective synthesis of β-(1→4)-oligo-D-mannuronic acid neoglycolipids and the underlying biological context of D-mannuronic acid's interaction with the TLR4 signaling pathway.
Stereoselective Synthesis of β-(1→4)-oligo-D-mannuronic Acid Neoglycolipids
The synthesis of these complex molecules relies on a key diastereoselective β-D-mannosylation reaction, followed by a regioselective oxidation to form the uronic acid moiety.[3]
Key Reactions and Stereocontrol
The stereochemical outcome of the glycosylation is critical. The formation of the β-(1→4) linkage is achieved with high diastereoselectivity by employing a 4,6-O-benzylidene-protected 1-thio mannoside as the glycosyl donor. The protecting group strategy and the choice of promoter are crucial for directing the stereoselectivity of this challenging 1,2-cis glycosylation.
Following the successful construction of the β-(1→4)-linked mannobioside or mannotrioside, the primary hydroxyl groups at the C-6 positions are regioselectively oxidized to carboxylic acids. This is typically achieved using a TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/bis(acetoxy)iodobenzene) oxidation system, which selectively targets primary alcohols.[3]
Quantitative Data Summary
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (α:β) | Reference |
| Diastereoselective β-D-mannosylation | 4,6-di-O-benzylidene-protected 1-thio mannoside donor, glycosyl acceptor | β-(1→4)-d-mannobiose derivative | 79 | 1:11 | [3] |
| Diastereoselective β-D-mannosylation (diluted) | 4,6-di-O-benzylidene-protected 1-thio mannoside donor, glycosyl acceptor | β-(1→4)-d-mannobiose derivative | 96 | 1:20 | [3] |
| Regioselective Oxidation | β-(1→4)-d-mannobiose derivative | β-(1→4)-di-D-mannuronic acid derivative | High | N/A | [3] |
Experimental Protocols
Protocol 1: Diastereoselective β-D-Mannosylation
This protocol is adapted from the synthesis of β-(1→4)-oligo-D-mannuronic acid neoglycolipids.[3]
Materials:
-
Glycosyl donor (e.g., 4,6-di-O-benzylidene-protected 1-thio mannoside)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), freshly distilled
-
Activated 4 Å molecular sieves
-
Argon atmosphere
Procedure:
-
A mixture of the glycosyl donor (1.2 equiv.), glycosyl acceptor (1.0 equiv.), and freshly activated 4 Å molecular sieves in dry DCM is stirred under an argon atmosphere for 1 hour at room temperature.
-
The mixture is then cooled to -40 °C.
-
A solution of NIS (1.5 equiv.) in dry DCM is added dropwise.
-
After stirring for 15 minutes, a solution of TfOH (0.1 equiv.) in dry DCM is added dropwise.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered through Celite, and the filtrate is washed successively with saturated aqueous sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-linked disaccharide.
Protocol 2: Regioselective Oxidation with TEMPO/BAIB
This protocol describes the regioselective oxidation of the primary hydroxyl groups of the mannobioside derivative to carboxylic acids.[3]
Materials:
-
Mannobioside derivative
-
TEMPO (catalytic amount)
-
BAIB (bis(acetoxy)iodobenzene) (2.5 equiv. per hydroxyl group)
-
Acetonitrile/Water (1:1 v/v)
Procedure:
-
The mannobioside derivative is dissolved in a mixture of acetonitrile and water (1:1).
-
TEMPO (0.1 equiv.) and BAIB (2.5 equiv.) are added to the solution.
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude di-uronic acid derivative is typically used in the next step without further purification.
Biological Activity and Signaling Pathway
β-D-mannuronic acid and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties.[4] Studies have shown that β-D-mannuronic acid can act as an antagonist for Toll-like receptors 2 and 4 (TLR2 and TLR4), thereby inhibiting their downstream signaling pathways.[4]
The activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. β-D-mannuronic acid has been shown to suppress the expression of key signaling molecules in this pathway, including MyD88 and the p65 subunit of NF-κB.[4] This inhibitory effect on the TLR4 pathway is believed to be a key mechanism behind the observed anti-inflammatory effects of β-D-mannuronic acid in conditions like rheumatoid arthritis.
References
- 1. biomedres.us [biomedres.us]
- 2. Synthesis of beta-(1-->4)-oligo-D-mannuronic acid neoglycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of D-Mannuronic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a C-2 epimer of D-glucuronic acid, is a fundamental component of alginates, which are widely used in the pharmaceutical, food, and biomedical industries. The lactone form of D-mannuronic acid, specifically D-mannurono-6,3-lactone, is a key cyclic ester that can influence the chemical and biological properties of systems in which it is present. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such carbohydrate derivatives. This document provides detailed application notes and protocols for the characterization of D-Mannuronic acid lactone using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.
Data Presentation
Due to the limited availability of a complete, experimentally verified public dataset for D-Mannurono-6,3-lactone, the following table presents the ¹H and ¹³C NMR chemical shift assignments for the structurally similar D-Glucurono-6,3-lactone, obtained from the Biological Magnetic Resonance Bank (BMRB) under entry bmse001023. This data serves as a close approximation and a valuable guide for the spectral interpretation of D-Mannuronic acid lactone. The primary structural difference is the stereochemistry at the C-2 position, which will principally affect the chemical shifts and coupling constants of H-2 and C-2, with smaller perturbations expected for adjacent nuclei.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for D-Glucurono-6,3-lactone in D₂O at 298K, pH 7.4 (500 MHz)
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity | J-coupling (Hz) |
| 1 | 5.65 | 102.2 | d | J(H1-H2) = 3.6 |
| 2 | 4.31 | 75.8 | dd | J(H2-H3) = 4.5 |
| 3 | 4.65 | 78.5 | d | J(H3-H4) = 3.0 |
| 4 | 4.71 | 83.1 | t | J(H4-H5) = 3.0 |
| 5 | 4.49 | 71.9 | d | |
| 6 | - | 178.2 | - | - |
Note: Coupling constants are representative and may vary slightly based on experimental conditions.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of high-purity D-Mannuronic acid lactone and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is the recommended solvent due to the compound's polarity.
-
Internal Standard (Optional): For precise chemical shift referencing, a known internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a deuterated analog can be added.
-
pH Adjustment (Optional): The pH of the D₂O solution can be adjusted using dilute DCl or NaOD if specific pH-dependent studies are required. Note that pH can influence the hydrolysis of the lactone.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are general acquisition parameters. Optimization may be required based on the specific instrument and sample concentration.
a. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression: If using D₂O, a presaturation pulse sequence should be employed to suppress the residual HDO signal.
-
Spectral Width: 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
b. ¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
c. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton scalar couplings, revealing which protons are directly connected through bonds.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpmf' on Bruker instruments).
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
d. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate directly bonded proton and carbon atoms.
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
¹H Spectral Width (F2): Same as ¹H NMR.
-
¹³C Spectral Width (F1): 100-120 ppm, centered to cover the expected carbon chemical shifts.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
e. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
¹H Spectral Width (F2): Same as ¹H NMR.
-
¹³C Spectral Width (F1): Same as ¹³C NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
Data Processing and Analysis
-
Fourier Transform: Apply an appropriate window function (e.g., exponential for ¹H and ¹³C, sine-bell for 2D spectra) and perform Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the ¹H spectrum to the internal standard or the residual solvent peak. The ¹³C spectrum should be referenced indirectly.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in 1D and 2D spectra.
-
Spectral Assignment:
-
Use the HSQC spectrum to assign the chemical shifts of protons and their directly attached carbons.
-
Use the COSY spectrum to trace the proton spin systems within the molecule.
-
Use the HMBC spectrum to confirm the connectivity between different spin systems and to assign quaternary carbons (like the carbonyl carbon C-6).
-
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical flow of the NMR characterization process and the key correlations expected for D-Mannuronic acid lactone.
Caption: Experimental workflow for NMR characterization.
Caption: Key NMR correlations for structure elucidation.
Application Note: HPLC Analysis for Purity Determination of D-Mannuronic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a uronic acid derived from the seaweed polysaccharide alginate, and its intramolecular ester, D-Mannuronic acid lactone (D-Mannurono-6,3-lactone), are of significant interest in the pharmaceutical and food industries.[1][2][3] The purity of D-Mannuronic acid lactone is critical for its application in drug development and as a precursor in the synthesis of bioactive compounds. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds.
This application note details a stability-indicating HPLC method for the quantitative analysis of D-Mannuronic acid lactone and its potential impurities. The protocol includes a forced degradation study to identify potential degradation products and ensure the method's specificity.
Principle of the Method
The analytical method is based on reversed-phase HPLC with pre-column derivatization using 1-phenyl-3-methyl-5-pyrazolone (PMP). PMP reacts with the reducing end of carbohydrates in an alkaline medium, attaching a chromophore that allows for sensitive UV detection.[4][5] This derivatization is crucial as D-Mannuronic acid lactone lacks a strong native chromophore. The method is designed to separate the PMP-derivatized D-Mannuronic acid from its open-chain form (D-Mannuronic acid) and potential degradation products generated under stress conditions.
Experimental Protocols
Materials and Reagents
-
D-Mannuronic acid lactone reference standard (Purity ≥ 95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH), 0.3 M solution
-
Hydrochloric acid (HCl), 0.3 M and 1 M solutions
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Triethylamine (TEA)
-
Sodium phosphate monobasic
-
Deionized water (18.2 MΩ·cm)
-
Hydrogen peroxide (H₂O₂), 3% solution
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM Sodium Phosphate Buffer (pH 8.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-35 min: 12-17% B; 35-40 min: 17-25% B; 40-45 min: 25-12% B; 45-50 min: 12% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions
Standard Solution (1 mg/mL): Accurately weigh 10 mg of D-Mannuronic acid lactone reference standard and dissolve in 10 mL of deionized water.
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the D-Mannuronic acid lactone sample and dissolve in 10 mL of deionized water.
Derivatization Procedure
-
To 100 µL of the standard or sample solution, add 100 µL of 0.3 M NaOH and vortex for 30 seconds.
-
Add 200 µL of 0.5 M PMP in methanol and vortex.
-
Incubate the mixture in a water bath at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 100 µL of 0.3 M HCl and vortex.
-
Add 500 µL of deionized water.
-
Extract the excess PMP reagent by adding 1 mL of chloroform and vortexing.
-
Centrifuge the mixture and collect the aqueous (upper) layer for HPLC analysis.
Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[1][4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1 M HCl and heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and derivatize.
-
Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 1 M HCl and derivatize.
-
Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 3% H₂O₂ and keep at room temperature for 2 hours. Derivatize the resulting solution.
-
Thermal Degradation: Expose the solid D-Mannuronic acid lactone powder to 105°C for 24 hours. Prepare a 1 mg/mL solution and derivatize.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours. Derivatize the resulting solution.
A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range (µg/mL) | 10 - 200 |
| Limit of Detection (LOD) (µg/mL) | ~1.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~4.5 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Table 3: Results of Forced Degradation Study
| Stress Condition | % Degradation | Number of Degradants |
| Acid Hydrolysis (1 M HCl, 80°C, 2h) | ~15% | 2 |
| Base Hydrolysis (1 M NaOH, RT, 30min) | ~20% | 1 (D-Mannuronic acid) |
| Oxidative (3% H₂O₂, RT, 2h) | ~10% | 1 |
| Thermal (105°C, 24h) | ~5% | 1 |
| Photolytic (UV 254nm, 24h) | No significant degradation | 0 |
Diagrams
Caption: Experimental workflow for HPLC purity analysis of D-Mannuronic acid lactone.
Caption: Logical relationship of species in the HPLC purity analysis.
Conclusion
The described stability-indicating HPLC method with pre-column PMP derivatization is suitable for the purity assessment of D-Mannuronic acid lactone. The method is specific, sensitive, and accurate for the quantification of the main component and its related impurities. The forced degradation study confirms the method's ability to separate the analyte from its degradation products, making it a valuable tool for quality control in pharmaceutical development and manufacturing.
References
Application Notes & Protocols: Mass Spectrometry of D-Mannuronic Acid Lactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometric analysis of D-Mannuronic acid lactone and its derivatives. This document is intended to guide researchers in developing robust analytical methods for the characterization and quantification of these compounds, which are crucial in various fields, including pharmacology and food science. D-mannuronic acid is a key component of alginates, and its lactone form can influence the chemical and biological properties of these polysaccharides.
Introduction to Mass Spectrometry of D-Mannuronic Acid Lactone Derivatives
Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of D-mannuronic acid lactone derivatives. Common ionization techniques for these analytes include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Tandem mass spectrometry (MS/MS) is instrumental in obtaining detailed structural information through the analysis of fragmentation patterns. The fragmentation of lactones is often characterized by neutral losses of water (H₂O) and carbon monoxide (CO).[1][2]
For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of the uronic acids and their lactones.[3] This process also helps to avoid the formation of multiple chromatographic peaks that can arise from the equilibrium between different isomeric forms in solution.[3]
Experimental Protocols
Sample Preparation and Derivatization for GC-MS Analysis
This protocol describes the silylation of D-Mannuronic acid lactone derivatives for GC-MS analysis, a common technique for carbohydrate analysis.
Materials:
-
D-Mannuronic acid lactone standard
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Internal Standard (e.g., myo-inositol)
Protocol:
-
Sample Drying: Accurately weigh 1-5 mg of the D-mannuronic acid lactone sample into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be lyophilized to complete dryness.
-
Internal Standard Addition: Add a known amount of the internal standard to the dried sample.
-
Derivatization:
-
Add 100 µL of pyridine to the vial and vortex to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the solution.
-
Cap the vial tightly and heat at 70°C for 2 hours in a heating block or oven.
-
-
Sample Cleanup:
-
After cooling to room temperature, centrifuge the vial to settle any precipitate.
-
Transfer the supernatant to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS, particularly with ESI, can be used for the direct analysis of D-mannuronic acid lactone derivatives without derivatization.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an aqueous mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate or formic acid to improve ionization efficiency.
-
Mass Spectrometer: An ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Ionization Mode: Negative ion mode is often preferred for uronic acids due to the presence of the carboxylic acid group.
Protocol:
-
Sample Preparation: Dissolve the D-mannuronic acid lactone derivative in the initial mobile phase to an appropriate concentration (e.g., 1-10 µg/mL).
-
Injection: Inject a suitable volume (e.g., 1-10 µL) of the sample onto the LC column.
-
Chromatographic Separation: Elute the analyte using a pre-defined mobile phase gradient to achieve separation from other components in the sample matrix.
-
Mass Spectrometric Detection: Detect the analyte using the mass spectrometer in either full scan mode to identify the molecular ion or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.
Data Presentation: Quantitative Mass Spectrometry Data
The following tables summarize the expected mass-to-charge ratios (m/z) for the molecular ions and key fragment ions of D-Mannuronic acid lactone and its trimethylsilyl (TMS) derivative.
Table 1: ESI-MS Data for D-Mannuronic Acid Lactone
| Analyte | Ionization Mode | [M-H]⁻ (m/z) | [M+HCOO]⁻ (m/z) | Key Fragment Ions (MS/MS of [M-H]⁻) |
| D-Mannuronic acid lactone (C₆H₈O₆) | Negative | 175.02 | 221.03 | Data not available in the provided search results. |
Table 2: GC-MS Data for Trimethylsilyl (TMS) Derivative of D-Mannuronic Acid
| Analyte | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| D-Mannuronic acid (fully silylated) | Typically not observed | Data not available in the provided search results. |
Note: Specific fragment ion data for D-Mannuronic acid lactone derivatives were not available in the initial search results. The fragmentation of lactones generally involves losses of CO and H₂O.[1][2]
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the GC-MS and LC-MS analysis of D-Mannuronic acid lactone derivatives.
Caption: Workflow for the GC-MS analysis of D-Mannuronic acid lactone derivatives.
Caption: Workflow for the LC-MS analysis of D-Mannuronic acid lactone derivatives.
Conclusion
The protocols and information provided in these application notes serve as a foundational guide for the mass spectrometric analysis of D-Mannuronic acid lactone derivatives. While specific fragmentation data for these compounds require further empirical determination, the outlined workflows for GC-MS and LC-MS provide robust starting points for method development. The successful application of these techniques will enable more precise characterization and quantification of these important molecules in various research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Mannuronic Acid Lactone in the Study of Toll-like Receptor Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Dysregulation of TLR signaling is implicated in a variety of inflammatory and autoimmune diseases, making TLRs attractive therapeutic targets. D-Mannuronic acid, particularly in the form of its β-D-mannuronic acid preparation known as M2000, has emerged as a promising antagonist of TLR2 and TLR4.[1][2] These application notes provide an overview of the utility of D-Mannuronic acid lactone in studying TLR ligands, including its effects on downstream signaling pathways and cytokine production. Detailed protocols for key experiments are provided to facilitate the investigation of its TLR antagonistic properties.
Mechanism of Action
β-D-mannuronic acid (M2000) functions as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory effects.[2] It has been shown to inhibit the downstream signaling pathways of both TLR2 and TLR4.[1] Upon activation by their respective ligands, such as lipoteichoic acid (LTA) for TLR2 and lipopolysaccharide (LPS) for TLR4, these receptors trigger a signaling cascade that is largely dependent on the adaptor protein MyD88. This leads to the activation of the transcription factor NF-κB (p65 subunit), which in turn promotes the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Studies have demonstrated that M2000 effectively inhibits the mRNA expression of MyD88 and the p65 subunit of NF-κB in HEK293 cells stimulated with LTA or LPS.[1] Consequently, the production of TNF-α and IL-6 is suppressed.[1][2]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of β-D-mannuronic acid (M2000) on TLR-mediated inflammatory responses.
| Cell Type | Treatment | M2000 Concentration | Target Gene/Protein | Result | Reference |
| HEK293-hTLR2 | LTA | 5 and 25 µ g/well | MyD88 mRNA | Significant Reduction | [1] |
| HEK293-hTLR2 | LTA | 5 and 25 µ g/well | NF-κB (p65) mRNA | Significant Reduction | [1] |
| HEK293-hTLR4 | LPS | 5 and 25 µ g/well | MyD88 mRNA | Significant Reduction | [1] |
| HEK293-hTLR4 | LPS | 5 and 25 µ g/well | NF-κB (p65) mRNA | Significant Reduction | [1] |
| Monocyte-Derived Macrophages | LPS | 5 and 25 µ g/well | TLR4 Expression | Significant Suppression | [2] |
| Monocyte-Derived Macrophages | LTA | 5 and 25 µ g/well | TLR2 Expression | Significant Suppression | [2] |
| Cell Type | Treatment | M2000 Concentration | Cytokine | Result | Reference |
| HEK293-hTLR2 | LTA | Not Specified | TNF-α | Suppressed Production | [1] |
| HEK293-hTLR2 | LTA | Not Specified | IL-6 | Suppressed Production | [1] |
| HEK293-hTLR4 | LPS | Not Specified | TNF-α | Suppressed Production | [1] |
| HEK293-hTLR4 | LPS | Not Specified | IL-6 | Suppressed Production | [1] |
| Monocyte-Derived Macrophages | LPS | 5 and 25 µ g/well | TNF-α | Significant Decrease (p < 0.001) | [2] |
| Monocyte-Derived Macrophages | LTA | 25 µ g/well | TNF-α | Significant Decrease (p = 0.02) | [2] |
| PBMCs (from COVID-19 patients) | Endogenous Stimulation | 25 and 50 µ g/well | TNF-α | Significant Decrease (p < 0.001) | [3][4] |
| PBMCs (from COVID-19 patients) | Endogenous Stimulation | 25 and 50 µ g/well | IL-6 | Significant Decrease (p < 0.001) | [3][4] |
Visualizations
Experimental Protocols
Protocol 1: Determination of TLR4 Antagonism using HEK-Blue™ hTLR4 Reporter Cells
This protocol describes the use of HEK-Blue™ hTLR4 cells, which are engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
D-Mannuronic acid lactone (M2000)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS, Penicillin/Streptomycin)
Procedure:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.
-
On the day of the experiment, wash cells with PBS and detach them.
-
Resuspend cells in fresh cell culture medium at a density of 2.8 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
-
Pre-treatment with D-Mannuronic Acid Lactone:
-
Prepare stock solutions of D-Mannuronic acid lactone (M2000) in sterile, endotoxin-free water.
-
Prepare serial dilutions of M2000 to achieve final concentrations of 5 µ g/well and 25 µ g/well .
-
Add 20 µL of the M2000 dilutions or vehicle control (water) to the appropriate wells.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
TLR4 Stimulation:
-
Prepare a stock solution of LPS in sterile, endotoxin-free water.
-
Prepare a working solution of LPS to achieve a final concentration of 1 µg/mL.
-
Add 20 µL of the LPS working solution to the appropriate wells. For negative control wells, add 20 µL of sterile water.
-
-
Incubation and SEAP Detection:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium to each well containing the supernatant.
-
Incubate at 37°C and monitor for color change (purple/blue).
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration of D-Mannuronic acid lactone compared to the LPS-only control.
-
Protocol 2: Measurement of Cytokine Production in Monocyte-Derived Macrophages
This protocol details the assessment of the inhibitory effect of D-Mannuronic acid lactone on LPS-induced TNF-α and IL-6 production in human monocyte-derived macrophages.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
-
D-Mannuronic acid lactone (M2000)
-
Lipopolysaccharide (LPS)
-
Human TNF-α and IL-6 ELISA kits
-
6-well cell culture plates
Procedure:
-
Generation of Monocyte-Derived Macrophages:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.
-
-
Cell Treatment:
-
Seed the differentiated macrophages in 6-well plates.
-
Pre-treat the cells with D-Mannuronic acid lactone (M2000) at final concentrations of 5 µg/mL and 25 µg/mL for 4 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours. Include an unstimulated control and an LPS-only control.
-
-
Supernatant Collection:
-
After the 24-hour incubation, centrifuge the plates and collect the cell culture supernatants.
-
Store the supernatants at -80°C until use.
-
-
ELISA for TNF-α and IL-6:
-
Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in each sample.
-
Determine the percentage of inhibition of cytokine production by M2000 compared to the LPS-only control.
-
Protocol 3: Analysis of MyD88 and NF-κB (p65) mRNA Expression by RT-PCR
This protocol outlines the procedure for quantifying the effect of D-Mannuronic acid lactone on the gene expression of key TLR4 signaling molecules.
Materials:
-
Treated cells from Protocol 1 or 2
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green PCR Master Mix
-
Primers for MyD88, NF-κB (p65 subunit), and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
After cell treatment and removal of the supernatant, lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target genes (MyD88, NF-κB p65) and the housekeeping gene, and the synthesized cDNA.
-
Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the treated groups to the LPS-only control.
-
Conclusion
D-Mannuronic acid lactone (M2000) is a valuable tool for studying TLR2 and TLR4 signaling. Its ability to antagonize these receptors and inhibit downstream inflammatory pathways makes it a subject of interest for the development of novel anti-inflammatory therapies. The protocols provided herein offer a framework for researchers to investigate the mechanisms of TLR antagonism and to screen for other potential modulators of TLR signaling.
References
- 1. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. sid.ir [sid.ir]
- 4. β-D-mannuronic Acid (M2000) and Inflammatory Cytokines in COVID-19; An In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Mannuronic Acid Lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Mannuronic acid lactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing D-Mannuronic acid lactone?
The synthesis of D-Mannuronic acid lactone, typically from alginic acid, presents several key challenges:
-
Incomplete Hydrolysis: Alginic acid, a polymer of D-mannuronic acid and L-guluronic acid, is resistant to acid hydrolysis. Harsh conditions are required for its cleavage, which can be difficult to control and may result in incomplete depolymerization.[1]
-
Product Decomposition: The desired product, D-mannuronic acid, is susceptible to decomposition under the strong acidic and high-temperature conditions used for hydrolysis. This can lead to the formation of byproducts such as furfural and carbon dioxide, significantly reducing the yield.[1]
-
Difficult Crystallization: D-Mannuronic acid lactone is often challenging to crystallize directly from the crude hydrolyzate. This necessitates intermediate purification steps, such as the separation of amorphous barium or cinchonine salts, which are laborious and contribute to lower overall yields.[1]
-
Low Yields: Due to the competing reactions of hydrolysis and decomposition, the overall yields of crystalline D-Mannuronic acid lactone are often modest, typically in the range of 25-30% from alginic acid.[1]
-
Stereochemical Control in Derivatives: When synthesizing derivatives of D-mannuronic acid, such as glycosides, controlling the stereochemistry of the glycosidic bond (α vs. β) is a significant synthetic hurdle. This often requires the use of specific protecting groups and careful optimization of reaction conditions.[2][3]
Q2: What is a typical starting material for D-Mannuronic acid lactone synthesis, and how is it prepared?
The most common starting material is algin, a commercially available polysaccharide extracted from brown algae.[1] Algin is first converted to alginic acid, which is then hydrolyzed. Alginic acid can be prepared from commercial algin by treating it with a mixture of alcohol, water, and concentrated hydrochloric acid.[1]
Q3: What are the key steps in a typical synthesis of D-Mannuronic acid lactone from alginic acid?
A common procedure involves the following key stages:
-
Acid Hydrolysis: Alginic acid is treated with concentrated sulfuric acid at a low temperature, followed by dilution with water and prolonged heating under reflux.[1]
-
Neutralization: The acidic hydrolyzate is neutralized, often with calcium carbonate or barium carbonate, to a pH of approximately 2.3.[1][4]
-
Filtration and Concentration: The neutralized solution is filtered to remove insoluble salts (e.g., calcium sulfate) and then concentrated under reduced pressure.[1]
-
Crystallization: The resulting syrup is treated with a solvent like acetic acid to induce crystallization of the lactone.[1]
-
Recrystallization and Purification: The crude lactone is then recrystallized, typically from water, to remove residual impurities.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Lactone | 1. Incomplete hydrolysis of alginic acid. 2. Decomposition of D-mannuronic acid during hydrolysis. 3. Suboptimal pH during neutralization. | 1. Ensure sufficient reflux time during hydrolysis (e.g., 16 hours).[1] 2. Maintain careful temperature control during the initial reaction with concentrated sulfuric acid (ice bath). Avoid excessively high temperatures during neutralization.[1] 3. Carefully adjust the pH to 2.3 after hydrolysis. A pH that is too high or too low can affect lactonization and product stability.[1][5] |
| Difficulty in Crystallization | 1. Presence of impurities inhibiting crystal formation. 2. Inappropriate solvent or concentration for crystallization. 3. Supersaturation not achieved. | 1. Treat the concentrated syrup with a decolorizing carbon to remove colored impurities. Ensure complete removal of insoluble salts by filtration.[1] 2. Use a suitable anti-solvent like acetic acid, acetone, or dioxane to induce crystallization from the concentrated aqueous solution.[1] Experiment with different solvent ratios. 3. Concentrate the solution further to obtain a thick syrup before adding the anti-solvent. Seeding with a small crystal of D-Mannuronic acid lactone can initiate crystallization.[1] |
| Product Discoloration (Darkening) | 1. Decomposition of the product, especially in crude syrups. 2. Presence of furfural and other degradation byproducts. | 1. Store crude syrups at low temperatures to minimize decomposition.[1] 2. Use decolorizing carbon during the recrystallization step.[1] Multiple recrystallizations may be necessary. |
| Contamination with Inorganic Salts (e.g., Calcium Sulfate) | Incomplete removal after neutralization. | Dissolve the crude lactone in hot water and filter the solution to remove the insoluble salt before recrystallization.[1] |
| Incorrect Stereochemistry in Glycoside Synthesis | Inappropriate choice of protecting groups or reaction conditions. | Employ participating protecting groups at the C-2 position (e.g., acyl groups) to favor the formation of 1,2-trans glycosides. For 1,2-cis glycosides, non-participating groups (e.g., ethers) are typically used, but this often leads to mixtures. Conformationally constraining protecting groups, such as a 4,6-O-benzylidene group on a mannosyl donor, can also influence stereoselectivity.[2][6] |
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Alginic Acid
| Acid | Concentration | Temperature | Time | Reported Yield of Lactone | Reference |
| Sulfuric Acid | Concentrated H₂SO₄ followed by dilution | Ice bath, then reflux | 18 hours (refrigeration) + 16 hours (reflux) | 25-30% | [1] |
| Sulfuric Acid | 80% | Room Temperature | 5 days | Not specified | [1] |
| Sulfuric Acid | 2.5% | Boiling | 15 hours | Not specified | [1] |
| Hydrochloric Acid | 12% | Boiling | 5 hours | Significant decomposition reported | [1] |
Table 2: Solvents for Crystallization and Recrystallization of D-Mannuronic Acid Lactone
| Solvent/System | Purpose | Observations | Reference |
| Acetic Acid/Water | Primary Crystallization | Added to the concentrated aqueous syrup to induce crystallization.[1] | [1] |
| Acetone/Water | Primary Crystallization | Can be used as an alternative to acetic acid.[1] | [1] |
| Dioxane/Water | Primary Crystallization | Another alternative for inducing crystallization.[1] | [1] |
| Water | Recrystallization | The crude lactone is dissolved in hot water, filtered, and the solution is evaporated to obtain pure crystals.[1] | [1] |
| Water/Alcohol | Recrystallization | Used for recrystallizing potassium mannuronate.[1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of D-Mannuronic Acid Lactone from Alginic Acid
Adapted from a literature procedure.[1]
Materials:
-
Alginic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Calcium carbonate (CaCO₃)
-
Deionized water
-
Acetic acid
-
Acetone
-
Decolorizing carbon
Procedure:
-
Hydrolysis:
-
In a fume hood, quickly add 80 g of alginic acid to 100 mL of ice-cold concentrated sulfuric acid in a heavy-walled beaker.
-
Stir the resulting pasty mass constantly with a heavy glass rod for 10 minutes while keeping it in an ice bath.
-
Store the mixture in a refrigerator for 18 hours.
-
Thoroughly mix the cold paste with 8 liters of deionized water.
-
Boil the diluted mixture under reflux for 16 hours.
-
-
Neutralization and Filtration:
-
Cool the mixture to room temperature.
-
Slowly add calcium carbonate until the pH of the solution reaches 2.3. Use a pH meter for accurate measurement.
-
Filter the solution to remove the precipitated calcium sulfate and any unreacted material.
-
-
Concentration and Primary Crystallization:
-
Concentrate the filtrate under reduced pressure to a thick syrup.
-
Add approximately two volumes of acetic acid to the syrup.
-
If crystallization does not start spontaneously, seed the solution with a few crystals of D-Mannuronic acid lactone.
-
Allow the mixture to stand in a refrigerator for 18 hours.
-
Collect the crystals by filtration and wash them first with a 3:1 mixture of acetic acid and water, and then with acetone.
-
-
Recrystallization:
-
Dissolve the crude lactone in a minimal amount of hot deionized water.
-
Add a small amount of decolorizing carbon and heat briefly.
-
Filter the hot solution to remove the carbon and any remaining calcium sulfate.
-
Evaporate the filtrate in a vacuum or in a stream of dry air to obtain pure crystals of D-Mannuronic acid lactone.
-
Visualizations
Caption: Experimental workflow for the synthesis of D-Mannuronic acid lactone.
Caption: Troubleshooting workflow for D-Mannuronic acid lactone synthesis.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Alginate Mannuronic-Guluronic Acid Contents and pH on Protein Binding Capacity and Complex Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of beta-(1-->4)-oligo-D-mannuronic acid neoglycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Mannuronidation
Welcome to the technical support center for the optimization of mannuronidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and step-by-step guidance to troubleshoot issues that may arise during mannuronidation experiments.
Q1: Why is my mannuronidation reaction showing low or no product yield?
A1: Low product yield in mannuronidation can be attributed to several factors, primarily the inherent low reactivity of mannuronic acid donors. The electron-withdrawing nature of the C-5 carboxyl group deactivates the anomeric center, making it less susceptible to nucleophilic attack.[1]
Troubleshooting Steps:
-
Verify Donor Activation: Ensure the glycosyl donor is properly activated. The choice of activator is critical. For thioglycoside donors, a common activator system is N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH). For trichloroacetimidate donors, a Lewis acid such as trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) is typically used.
-
Check Reagent Quality: Ensure all reagents, especially the activator and any additives, are fresh and anhydrous. Moisture can quench the activators and lead to reaction failure.
-
Optimize Reaction Temperature: Mannosylation reactions are often temperature-sensitive. While lower temperatures can enhance stereoselectivity, they may also decrease the reaction rate. If the yield is low, a gradual increase in temperature might be necessary. However, be cautious as higher temperatures can also lead to the formation of side products.
-
Increase Donor Equivalents: Using a slight excess of the mannuronic acid donor (e.g., 1.2-1.5 equivalents) relative to the acceptor can help drive the reaction to completion.
-
Consider a Different Donor System: If using a particularly unreactive acceptor, switching to a more reactive glycosyl donor, if possible, might improve yields.
Q2: My reaction is producing a mixture of α and β anomers. How can I improve β-selectivity?
A2: Achieving high β-selectivity is a significant challenge in mannosylation due to the thermodynamic preference for the α-anomer. The stereochemical outcome is highly dependent on the protecting groups on the mannuronic acid donor and the reaction conditions.[2]
Troubleshooting Steps:
-
Utilize Neighboring Group Participation: A participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) can promote the formation of a 1,2-trans glycosidic bond, which in the case of mannuronic acid, corresponds to the α-anomer. To favor the β-anomer (a 1,2-cis linkage), non-participating protecting groups like benzyl ethers are generally preferred at C-2.
-
Employ Stereodirecting Protecting Groups: The use of a 3-O-picoloyl group on the mannuronic acid donor has been shown to effectively promote β-selectivity through H-bond-mediated aglycone delivery (HAD).[3] In contrast, a 3-O-benzoyl group on the same donor can lead to complete α-selectivity.[3]
-
Optimize Solvent: The choice of solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether or tetrahydrofuran can sometimes favor the formation of the β-anomer.
-
Lower the Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C to -40 °C) can often enhance the kinetic formation of the β-anomer.
-
Consider Pre-activation: Pre-activating the glycosyl donor before the addition of the acceptor can sometimes alter the reaction pathway and improve stereoselectivity.
Q3: I am observing significant formation of side products. What are they and how can I minimize them?
A3: Common side reactions in glycosylation include the formation of orthoesters, glycal formation (elimination), and hydrolysis of the activated donor.
Troubleshooting Steps:
-
Preventing Orthoester Formation: Orthoester formation is a common side reaction, especially with participating groups at C-2. Using non-participating protecting groups can mitigate this. Additionally, carefully controlling the reaction conditions, such as temperature and the nature of the activator, can minimize orthoester formation.
-
Minimizing Glycal Formation: The formation of a glycal through elimination can occur under strongly basic or acidic conditions. Ensuring the reaction is run under neutral or mildly acidic conditions can help prevent this side reaction.
-
Avoiding Hydrolysis: The activated glycosyl donor is highly susceptible to hydrolysis. It is crucial to maintain strictly anhydrous conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Purification: If side products are unavoidable, careful purification by column chromatography is necessary to isolate the desired product.
Q4: How do I effectively purify my mannuronidation product?
A4: The purification of mannuronidation products, which are often polar glycosides, typically involves column chromatography on silica gel.
Purification Protocol:
-
Quench the Reaction: After the reaction is complete (as monitored by TLC), quench the reaction by adding a suitable reagent. For example, if NIS is used, a saturated aqueous solution of sodium thiosulfate is often added.
-
Work-up: Perform an aqueous work-up to remove water-soluble byproducts and reagents. This typically involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: The crude product is then purified by flash column chromatography on silica gel. The choice of eluent system is critical and should be determined by TLC analysis. A gradient of solvents, starting with a less polar mixture and gradually increasing the polarity, is often effective. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
Data on Reaction Condition Optimization
The following tables summarize quantitative data from studies on optimizing mannuronidation reactions, providing a basis for experimental design and troubleshooting.
Table 1: Effect of Donor Concentration on Yield and Stereoselectivity of β-Mannuronidation
| Donor Concentration (mM) | Yield (%) | α/β Ratio |
| 50 | 79 | 1:11 |
| 5 | 96 | 1:20 |
| Reaction conditions: 3-O-picoloyl mannuronic acid donor with a 4-OH acceptor in the presence of NIS/TfOH in DCE. Data sourced from[3]. |
Table 2: Influence of C-3 Protecting Group on Stereoselectivity
| C-3 Protecting Group | Predominant Anomer |
| 3-O-Picoloyl | β |
| 3-O-Benzoyl | α |
| Reaction conditions: Mannuronic acid donor with a 4-OH acceptor in the presence of NIS/TfOH. Data sourced from[3]. |
Experimental Protocols
Detailed Methodology for β-Mannuronidation using a Thioglycoside Donor
This protocol is a general guideline for the glycosylation of an alcohol acceptor with a mannuronic acid thioglycoside donor, activated by NIS/TfOH.
Materials:
-
Mannuronic acid thioglycoside donor
-
Alcohol acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution in dichloromethane (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the mannuronic acid thioglycoside donor (1.2 eq) and the alcohol acceptor (1.0 eq).
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane.
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add N-iodosuccinimide (1.5 eq) to the mixture.
-
Stir for 10 minutes, then add a catalytic amount of trifluoromethanesulfonic acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature.
-
Filter through a pad of celite and wash the celite with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired mannuronide product.
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity. The anomeric configuration can be determined by the coupling constant (J) of the anomeric proton in the ¹H NMR spectrum. For β-mannuronides, a small J value (typically < 2 Hz) is expected.
-
Visualizing Mannuronidation Concepts
Diagram 1: General Mannuronidation Workflow
Caption: A typical experimental workflow for a chemical mannuronidation reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low yield in mannuronidation.
Diagram 3: Factors Influencing Stereoselectivity
Caption: Key factors that influence the stereochemical outcome of mannuronidation reactions.
References
D-Mannuronic acid lactone stability at different pH values
Welcome to the technical support center for D-Mannuronic acid lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of D-mannuronic acid lactone at different pH values and to offer troubleshooting for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between D-mannuronic acid and its lactone form?
D-mannuronic acid, a uronic acid commonly found in alginates, can exist in equilibrium with its intramolecular ester, D-mannurono-6,3-lactone.[1] This equilibrium is dynamic and highly dependent on the pH of the solution. The lactone is formed by the esterification of the carboxylic acid group with a hydroxyl group on the same molecule.[1]
Q2: How does pH affect the stability of D-mannuronic acid lactone?
Q3: At what pH is the lactone form of D-mannuronic acid most stable?
Based on the behavior of analogous compounds, the lactone form of D-mannuronic acid is expected to be most stable in acidic solutions (pH < 4).[4] As the pH increases, particularly above the pKa of the carboxylic acid group of mannuronic acid (approximately 3.38), the equilibrium will shift towards the open-chain carboxylate form.[5]
Q4: What are the expected kinetics of D-mannuronic acid lactone hydrolysis?
The hydrolysis of D-mannuronic acid lactone is expected to follow pseudo-first-order kinetics, especially in buffered solutions where the pH is held constant. The rate of hydrolysis will be significantly slower in acidic conditions and will increase as the pH becomes more alkaline due to the catalytic effect of hydroxide ions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in lactone stability assays. | Fluctuations in pH during the experiment. | Use a reliable buffer system with sufficient buffering capacity to maintain a constant pH throughout the experiment. Consider using a pH-stat titrator for precise pH control.[3][6] |
| Difficulty in separating D-mannuronic acid and its lactone via HPLC. | Inappropriate mobile phase or column. | For the separation of acidic sugars and their lactones, a reverse-phase C18 column is often effective.[7] The mobile phase composition is critical; adjusting the pH of the mobile phase (typically acidic) and the gradient of the organic solvent (e.g., acetonitrile) can improve separation.[8] Derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can also enhance separation and detection.[8] |
| NMR spectra show broad or overlapping peaks, making quantification difficult. | Poor sample preparation or suboptimal NMR parameters. | Ensure the sample is fully dissolved and free of particulate matter. Using a deuterated solvent that is appropriate for the pH range of interest is crucial. Two-dimensional NMR techniques, such as NOESY, can help in resolving overlapping signals and confirming the lactone ring size.[9] |
| Precipitation of the compound during the experiment. | Exceeding the solubility of either the lactone or the open-chain form at a given pH. | Determine the solubility of both forms of the compound at the experimental pH and temperature beforehand. Adjust the concentration of the compound to remain within the solubility limits. |
Data Summary
While direct quantitative data for the pH-dependent stability of D-mannuronic acid lactone is scarce, the following table provides an expected trend based on the well-documented behavior of similar aldo-lactones like glucono-δ-lactone. These values should be considered as a guideline for experimental design.
| pH | Expected Predominant Form | Expected Relative Stability of Lactone |
| 2.0 | Lactone | High |
| 4.0 | Lactone / Acid Equilibrium | Moderate |
| 6.0 | Acid / Carboxylate | Low |
| 8.0 | Carboxylate | Very Low (rapid hydrolysis) |
| 10.0 | Carboxylate | Extremely Low (very rapid hydrolysis) |
Experimental Protocols
Method 1: Determination of Lactone Hydrolysis Rate using pH-Stat Titration
This method measures the rate of consumption of a titrant (e.g., NaOH) required to maintain a constant pH during the hydrolysis of the lactone, which releases the carboxylic acid.
Materials:
-
D-Mannuronic acid lactone
-
Deionized water (degassed)
-
Standardized NaOH solution (e.g., 0.01 M)
-
pH-stat titration system
-
Thermostatted reaction vessel
Procedure:
-
Calibrate the pH electrode of the pH-stat system at the desired experimental temperature.
-
Add a known volume of deionized water to the thermostatted reaction vessel and allow it to equilibrate to the target temperature.
-
Set the pH-stat to the desired pH value (e.g., 7.0).
-
Dissolve a known amount of D-mannuronic acid lactone in the reaction vessel to initiate the hydrolysis.
-
The pH-stat will automatically add NaOH to neutralize the newly formed carboxylic acid and maintain the set pH.
-
Record the volume of NaOH added over time.
-
The rate of hydrolysis can be calculated from the rate of NaOH addition.
Method 2: Quantifying D-Mannuronic Acid and its Lactone using HPLC
This method allows for the direct measurement of the concentrations of both the lactone and the open-chain acid form at equilibrium.
Materials:
-
D-Mannuronic acid lactone
-
Buffers for a range of pH values
-
HPLC system with a UV or Refractive Index (RI) detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer)
Procedure:
-
Prepare a series of buffered solutions at different pH values.
-
Dissolve a known concentration of D-mannuronic acid lactone in each buffered solution.
-
Allow the solutions to equilibrate for a predetermined amount of time at a constant temperature.
-
Inject the samples into the HPLC system.
-
Develop a gradient elution method to separate the more polar open-chain acid from the less polar lactone. A typical starting point would be a low percentage of acetonitrile, gradually increasing over the run.
-
Quantify the peaks corresponding to the lactone and the acid using a calibration curve prepared with pure standards (if available) or by assuming equal response factors for relative quantification.
Visualizations
Caption: pH-dependent equilibrium of D-Mannuronic acid and its lactone.
Caption: Workflow for HPLC analysis of lactone stability.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actachemscand.org [actachemscand.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes [mdpi.com]
- 9. iq.ufrgs.br [iq.ufrgs.br]
Technical Support Center: D-Mannuronic Acid Lactone Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of D-Mannuronic acid lactone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is D-Mannuronic acid lactone and why is its stability in solution a concern?
D-Mannuronic acid lactone is the cyclic ester of D-Mannuronic acid. In aqueous solutions, the lactone ring is susceptible to hydrolysis, which opens the ring to form the free D-Mannuronic acid. This equilibrium between the lactone and the open-chain acid can significantly impact experimental results, as the two forms may have different biological activities, chemical reactivity, and physical properties.[1][2] Maintaining the lactone in its closed-ring form is often critical for the validity and reproducibility of experiments.
Q2: What are the main factors that influence the hydrolysis of D-Mannuronic acid lactone?
The primary factors influencing the rate of hydrolysis are pH and temperature . Like most lactones, the hydrolysis of D-Mannuronic acid lactone is catalyzed by both acid and base.[3] Therefore, maintaining an optimal pH and temperature is crucial for minimizing degradation.
Q3: At what pH is D-Mannuronic acid lactone most stable?
While specific kinetic data for D-Mannuronic acid lactone is limited in publicly available literature, studies on analogous compounds like glucono-δ-lactone suggest that the lactone is most stable in mildly acidic conditions. The hydrolysis is catalyzed by both H+ and OH- ions. The pKa of the carboxylic acid group of mannuronic acid is approximately 3.6. To minimize the presence of the carboxylate anion which can influence the equilibrium, a pH below the pKa is generally preferred. However, strong acidic conditions can also promote acid-catalyzed hydrolysis. Therefore, a moderately acidic pH range is recommended for optimal stability.
Q4: How does temperature affect the stability of D-Mannuronic acid lactone solutions?
As with most chemical reactions, the rate of hydrolysis of D-Mannuronic acid lactone increases with temperature. To ensure the stability of your solutions, it is recommended to prepare, handle, and store them at low temperatures (e.g., on ice or at 2-8 °C) whenever possible.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Hydrolysis of the lactone leading to a mixture of the lactone and open-chain acid. | 1. Control pH: Prepare solutions in a recommended buffer system (see Experimental Protocols).2. Control Temperature: Prepare and handle solutions at low temperatures (on ice).3. Fresh Solutions: Prepare solutions fresh before each experiment. |
| Loss of biological activity of the compound | The open-chain D-Mannuronic acid may have a different biological activity than the lactone form. | Follow the same recommendations for controlling pH and temperature to maintain the lactone in its active form. |
| Precipitation or changes in solution appearance | Changes in the chemical composition of the solution due to hydrolysis. | Ensure the lactone is fully dissolved in the appropriate buffered solvent at the correct pH and temperature. |
Quantitative Data
Due to the limited availability of specific kinetic data for D-Mannuronic acid lactone, the following table summarizes the hydrolysis rate constants for a structurally similar compound, glucono-δ-lactone, at 25°C. This data can be used as a guideline to understand the pH-dependent stability. The hydrolysis of lactones is known to be subject to both water-catalyzed (kw) and hydroxide-ion-catalyzed (kOH) reactions.
Table 1: Hydrolysis Rate Constants for Glucono-δ-lactone at 25°C
| pH | Predominant Catalysis | Apparent First-Order Rate Constant (kobs, s-1) | Half-life (t1/2, min) |
| 4.0 | Water-catalyzed | ~4.5 x 10-5 | ~256 |
| 7.0 | Mixed | ~2.8 x 10-4 | ~41 |
| 8.0 | Hydroxide-catalyzed | ~2.8 x 10-3 | ~4.1 |
Disclaimer: This data is for glucono-δ-lactone and should be used as an approximation for D-Mannuronic acid lactone. Experimental validation for D-Mannuronic acid lactone is recommended.
Experimental Protocols
Protocol 1: Preparation of a Stabilized D-Mannuronic Acid Lactone Stock Solution
This protocol describes the preparation of a stock solution of D-Mannuronic acid lactone with enhanced stability.
Materials:
-
D-Mannuronic acid lactone powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-purity water (Milli-Q or equivalent)
-
Citrate buffer (0.1 M, pH 4.0)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the D-Mannuronic acid lactone powder to room temperature before opening to prevent moisture condensation.
-
On a calibrated analytical balance, weigh the desired amount of D-Mannuronic acid lactone in a sterile microcentrifuge tube.
-
Add a minimal amount of anhydrous DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
Dilute the DMSO stock solution to the final desired concentration using ice-cold 0.1 M citrate buffer (pH 4.0).
-
Mix gently by inversion.
-
Use the solution immediately or store in small aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Lactone Hydrolysis using HPLC
This protocol provides a general method for monitoring the extent of D-Mannuronic acid lactone hydrolysis over time.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A suitable reversed-phase column (e.g., C18).
Mobile Phase:
-
A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
Procedure:
-
Prepare a calibration curve using a freshly prepared standard solution of D-Mannuronic acid lactone.
-
At specified time points, withdraw an aliquot of the D-Mannuronic acid lactone solution being tested.
-
Immediately quench any further reaction by diluting the aliquot in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of a new peak corresponding to the open-chain D-Mannuronic acid and the decrease in the peak area of the D-Mannuronic acid lactone.
-
Quantify the amount of remaining lactone by comparing its peak area to the calibration curve.
Visualizations
References
solubility of D-Mannuronic acid lactone in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of D-Mannuronic acid lactone in organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of D-Mannuronic acid lactone?
D-Mannuronic acid lactone is a polar molecule due to the presence of multiple hydroxyl groups and a lactone ring. Consequently, it is highly soluble in water[1][2]. Its solubility in organic solvents is generally limited and decreases with decreasing solvent polarity. Based on data for structurally similar sugar lactones, it is expected to be slightly soluble in polar protic solvents like methanol and ethanol, and likely has very low solubility in non-polar solvents such as toluene or hexane[1][2][3][4].
Q2: Is there any quantitative data available for the solubility of D-Mannuronic acid lactone in specific organic solvents?
Direct quantitative solubility data for D-Mannuronic acid lactone in a wide range of organic solvents is limited in publicly available literature. However, we can infer its likely solubility based on data from the closely related compound, D-Glucuronolactone, and general principles of solubility for polyhydroxylated compounds.
Data Presentation: Solubility of D-Mannuronic Acid Lactone and Related Compounds
| Solvent | Compound | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Water | D-Mannuronic acid lactone | Not Specified | Soluble | [1][2] |
| Water | D-Glucuronolactone | 25 | 26.9 | [5] |
| Water | D-Glucuronolactone | 21 | 25.7 | [6] |
| Methanol | D-Glucuronolactone | Not Specified | Slightly Soluble | Qualitative observation.[1][2] |
| Ethanol | D-Glucuronolactone | Not Specified | Slightly Soluble | Qualitative observation.[1][2] |
| DMSO | D-Glucuronolactone | Not Specified | 100 mg/mL (10 g/100mL) | Requires sonication.[7] |
| N,N-Dimethylformamide (DMF) | (+)-Biotin intermediate lactone | 287.15-323.75 K | Highest among tested solvents | Relative solubility order provided.[8][9] |
| Dichloromethane | (+)-Biotin intermediate lactone | 287.15-323.75 K | High | Relative solubility order provided.[8][9] |
| Tetrahydrofuran | (+)-Biotin intermediate lactone | 287.15-323.75 K | Moderate | Relative solubility order provided.[8][9] |
| Ethyl Acetate | (+)-Biotin intermediate lactone | 287.15-323.75 K | Moderate | Relative solubility order provided.[8][9] |
| Toluene | (+)-Biotin intermediate lactone | 287.15-323.75 K | Low | Relative solubility order provided.[8][9] |
Q3: What factors can affect the solubility of D-Mannuronic acid lactone?
Several factors can influence the solubility of D-Mannuronic acid lactone:
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Solvent Polarity: As a polar compound, it will be more soluble in polar solvents.
-
Purity of the Compound: Impurities can affect solubility.
-
Presence of Water: Traces of water in organic solvents can increase the solubility of hydrophilic compounds like D-Mannuronic acid lactone.
-
pH: In aqueous solutions, the lactone ring can hydrolyze to the open-chain carboxylic acid, which can ionize depending on the pH. This equilibrium can affect the overall solubility.
Troubleshooting Guide
Issue 1: D-Mannuronic acid lactone is not dissolving in my chosen organic solvent.
-
Cause: The solvent may be too non-polar.
-
Solution:
-
Try a more polar solvent. Refer to the solubility table for guidance.
-
Gently warm the mixture. Be cautious, as crude preparations of D-Mannuronic acid lactone can decompose at elevated temperatures[10].
-
Use sonication to aid dissolution.
-
If permissible for your application, consider adding a small amount of a co-solvent with higher polarity (e.g., a trace of water or DMSO).
-
Issue 2: The solution of D-Mannuronic acid lactone has turned brown upon heating.
-
Cause: The compound may be decomposing. Crude syrups of D-Mannuronic acid lactone are known to darken and decompose, especially at elevated temperatures[10].
-
Solution:
-
Avoid excessive heating. If warming is necessary, use a controlled temperature water bath and monitor for any color change.
-
Prepare solutions fresh and store them at a low temperature if they are not for immediate use[10].
-
Ensure the starting material is of high purity to minimize degradation.
-
Issue 3: Inconsistent solubility results between experiments.
-
Cause: This could be due to variations in experimental conditions.
-
Solution:
-
Precisely control the temperature during your experiments.
-
Ensure the solvent is anhydrous if trace amounts of water could be a confounding factor.
-
Use a consistent method for agitating the sample to reach equilibrium.
-
Verify the purity of your D-Mannuronic acid lactone.
-
Experimental Protocols
Protocol 1: Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, evaporating the solvent, and weighing the dissolved solid.
Methodology:
-
Sample Preparation: Add an excess amount of D-Mannuronic acid lactone to a known volume of the organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. A shaking incubator or magnetic stirrer can be used.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated (to the experimental temperature) gas-tight syringe fitted with a filter to prevent aspiration of solid particles.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the lactone.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved D-Mannuronic acid lactone.
-
Calculation: Calculate the solubility in g/100 mL or other desired units.
Visualizations
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. GLUCURONOLACTONE - Ataman Kimya [atamanchemicals.com]
- 2. GLUCURONOLACTONE - Ataman Kimya [atamanchemicals.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. quora.com [quora.com]
- 5. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 6. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. D-galactono-1,5-lactone | C6H10O6 | CID 439781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: D-Mannuronic Acid Lactone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-Mannuronic acid lactone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of D-Mannuronic acid lactone.
Issue 1: Low or No Crystal Formation After Hydrolysis and Concentration
-
Question: I have performed the acid hydrolysis of alginic acid and concentrated the hydrolyzate, but no D-Mannuronic acid lactone crystals are forming. What could be the problem?
-
Answer: Difficulty in crystallization is a common issue and can stem from several factors:
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Incomplete Hydrolysis: The polysaccharide chain of alginic acid may not be fully hydrolyzed, leaving larger oligomers in solution that inhibit the crystallization of the lactone.[1] Ensure that the hydrolysis conditions (acid concentration, temperature, and time) are optimal. A two-step hydrolysis, starting with concentrated sulfuric acid followed by dilute acid, has been shown to be effective.[1]
-
Decomposition of the Product: D-Mannuronic acid is susceptible to decomposition at high temperatures, especially during neutralization.[1] This can lead to the formation of impurities that interfere with crystallization. Avoid high-temperature neutralization steps. Neutralization with calcium carbonate at room temperature is a recommended alternative.[1]
-
Supersaturation Not Reached: The concentration of the lactone in the solution may not be high enough for nucleation and crystal growth. Carefully concentrate the solution under reduced pressure.
-
Presence of Impurities: Contaminants from the starting material or side reactions can inhibit crystallization. Consider a purification step prior to crystallization, such as treatment with a decolorizing carbon to remove colored impurities.[1]
-
Issue 2: The Purified D-Mannuronic Acid Lactone is Discolored (Yellowish or Brown)
-
Question: My crystalline D-Mannuronic acid lactone has a distinct yellow or brown tint. How can I remove this discoloration?
-
Answer: Discoloration is typically due to degradation products or residual impurities from the hydrolysis step.
-
Recrystallization with Decolorizing Carbon: Dissolving the impure lactone in hot water and treating it with a small amount of activated or decolorizing carbon can effectively adsorb the colored impurities.[1] Subsequent filtration and recrystallization should yield a colorless product.
-
Avoid High Temperatures: Crude syrups of D-Mannuronic acid lactone can darken and decompose over time, especially at elevated temperatures.[1] Store crude solutions at low temperatures to minimize degradation.
-
Issue 3: Low Yield of Crystalline D-Mannuronic Acid Lactone
-
Question: My final yield of purified D-Mannuronic acid lactone is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields are often a result of incomplete hydrolysis, product degradation, or losses during purification.
-
Optimize Hydrolysis: As mentioned, incomplete hydrolysis is a primary cause of low yield. Ensure the hydrolysis is complete to maximize the release of D-mannuronic acid.
-
Minimize Decomposition: The decomposition of mannuronic acid during processing directly reduces the yield.[1] Careful control of temperature, especially during neutralization, is crucial.
-
Efficient Extraction and Crystallization: Ensure all the product is recovered during filtration and transfer steps. For crystallization, allowing sufficient time for the crystals to form and harvesting them completely from the mother liquor is important. The mother liquor can sometimes be further concentrated to obtain a second crop of crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying D-Mannuronic acid lactone?
A1: The most commonly reported method for obtaining crystalline D-Mannuronic acid lactone is through the acid hydrolysis of alginic acid, followed by direct crystallization from the concentrated hydrolyzate.[1] This method avoids the laborious intermediate steps of forming and purifying salts like barium or cinchonine mannuronate.[1]
Q2: What are the expected yield and purity of D-Mannuronic acid lactone purified by crystallization?
A2: A simple and effective crystallization procedure can yield 25-30% of crystalline D-Mannuronic acid lactone from the alginic acid used.[1] Commercially available D-Mannuronic acid lactone typically has a purity of at least 95%.[2]
Q3: Are there alternative purification methods to crystallization?
A3: Yes, chromatographic methods can be used for the purification of D-Mannuronic acid lactone, particularly for smaller scales or when very high purity is required. These methods include:
-
Silica Gel Column Chromatography: This technique separates compounds based on their polarity.
-
Ion-Exchange Chromatography (IEC): Given the acidic nature of the precursor, D-Mannuronic acid, IEC can be an effective method for purification by separating molecules based on their charge.[3]
Q4: How can I assess the purity of my D-Mannuronic acid lactone sample?
A4: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for assessing the purity of D-Mannuronic acid lactone. A reversed-phase column with a suitable mobile phase can be used to separate the lactone from any impurities.
Q5: What are the recommended storage conditions for D-Mannuronic acid lactone?
A5: D-Mannuronic acid lactone should be stored in a cool, dry place. Crude, syrupy forms of the lactone are particularly unstable and should be kept at low temperatures to prevent decomposition and darkening.[1]
Data Presentation
Table 1: Comparison of Purification Techniques for D-Mannuronic Acid Lactone
| Parameter | Crystallization | Silica Gel Chromatography | Ion-Exchange Chromatography |
| Principle | Separation based on differences in solubility. | Separation based on polarity. | Separation based on net charge. |
| Typical Yield | 25-30% from alginic acid.[1] | Dependent on loading and elution conditions. | Dependent on binding capacity and elution. |
| Achievable Purity | >95% with recrystallization. | High, can remove closely related impurities. | Very high, effective for charged impurities. |
| Scale | Scalable to large quantities. | Typically for small to medium scale. | Scalable, but can be costly for large scale. |
| Advantages | Cost-effective for large scale, simple procedure.[1] | Good for removing non-polar impurities. | High resolution, specific for charged molecules. |
| Disadvantages | Can be challenging to initiate, potential for co-crystallization of impurities. | Requires organic solvents, can be time-consuming. | Requires specific buffers, potential for sample dilution. |
Experimental Protocols
Protocol 1: Purification of D-Mannuronic Acid Lactone by Crystallization
This protocol is adapted from a method for the direct crystallization from alginic acid hydrolyzate.[1]
-
Acid Hydrolysis:
-
Carefully add 80g of alginic acid to 100 mL of ice-cold concentrated sulfuric acid while stirring.
-
Keep the mixture in an ice bath and continue stirring for 10 minutes.
-
Store the mixture in a refrigerator for 18 hours.
-
Thoroughly mix the cold acid paste with 8 liters of water.
-
Boil the diluted mixture under reflux for 16 hours.
-
-
Neutralization:
-
Cool the hydrolyzate to room temperature.
-
Slowly add calcium carbonate with stirring until the pH of the solution reaches 2.3.
-
-
Filtration and Concentration:
-
Filter the solution to remove the precipitated calcium sulfate.
-
Concentrate the filtrate under reduced pressure to a volume of about 100 mL.
-
-
Crystallization:
-
Allow the concentrated solution to stand, during which D-Mannuronic acid lactone will crystallize.
-
-
Recrystallization (Optional):
-
To remove impurities and discoloration, dissolve the crude crystals in hot water.
-
Add a small amount of decolorizing carbon and stir.
-
Filter the hot solution to remove the carbon.
-
Allow the filtrate to cool and evaporate slowly in a vacuum or a stream of dry air to obtain pure crystals.[1]
-
Mandatory Visualizations
References
Technical Support Center: D-Mannuronic Acid Lactone Reactions & Epimerization Control
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Mannuronic acid lactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and prevent epimerization during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of D-Mannuronic acid lactone reactions?
A1: Epimerization is a chemical process where the stereochemical configuration at one chiral center of a molecule is inverted. In the case of D-Mannuronic acid, the most common and problematic epimerization occurs at the C-5 position, converting D-Mannuronic acid into its epimer, L-Guluronic acid. This transformation can significantly impact the biological activity and physicochemical properties of your final product.
Q2: Why is C-5 epimerization a concern during reactions with D-Mannuronic acid lactone?
A2: The C-5 hydrogen of D-Mannuronic acid is susceptible to abstraction, particularly under basic conditions. This is because the resulting carbanion is stabilized by the adjacent carboxyl group (or its ester/lactone form). Once the proton is removed, it can be added back to either face of the planar intermediate, leading to a mixture of D-Mannuronic and L-Guluronic acid derivatives. The presence of the L-Guluronic acid epimer as an impurity can complicate purification and compromise the stereochemical integrity of your target molecule.
Q3: What are the primary factors that promote C-5 epimerization?
A3: The primary factors that promote C-5 epimerization are:
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Basic Conditions: The presence of base is the most significant factor, as it facilitates the abstraction of the acidic C-5 proton.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.
-
Prolonged Reaction Times: Longer exposure to conditions that favor epimerization will naturally lead to a higher percentage of the undesired epimer.
-
Solvent Effects: The choice of solvent can influence the stability of the intermediate carbanion and the kinetics of epimerization.
Q4: Can epimerization occur under acidic conditions?
A4: While less common than base-catalyzed epimerization, acidic conditions, particularly at elevated temperatures, can also promote epimerization, albeit typically to a lesser extent. Acid-catalyzed enolization is a possible mechanism. During lactonization under acidic conditions, it is crucial to use the mildest effective conditions to minimize this side reaction.
Q5: How can I detect and quantify the extent of epimerization?
A5: Several analytical techniques can be employed to detect and quantify the ratio of D-Mannuronic acid to L-Guluronic acid derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between epimers, as the different stereochemistry will result in distinct chemical shifts and coupling constants.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns or derivatization with a chiral agent can be used to separate and quantify the two epimers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization to make the compounds volatile, GC-MS can be used for separation and quantification.
Troubleshooting Guides
Problem 1: My final product is a mixture of D-Mannuronic and L-Guluronic acid derivatives.
| Potential Cause | Troubleshooting Step |
| Reaction conducted under basic conditions. | - If possible, modify the synthetic route to avoid basic steps. - If a base is necessary, use a weaker, non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine instead of an alkoxide). - Carefully control the stoichiometry of the base. |
| Elevated reaction temperature. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Monitor the reaction progress closely to avoid unnecessary heating after completion. |
| Prolonged reaction time. | - Optimize the reaction time by monitoring its progress using TLC, LC-MS, or NMR. Quench the reaction as soon as the starting material is consumed. |
Problem 2: I observe significant epimerization during the lactonization of D-Mannuronic acid.
| Potential Cause | Troubleshooting Step |
| Harsh acidic conditions for lactonization. | - Use milder acid catalysts for lactonization (e.g., pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids). - Employ dehydrating conditions that do not require strong acid, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents. |
| High temperature during lactonization/workup. | - Perform the lactonization at the lowest effective temperature. - Avoid high temperatures during solvent removal or purification steps. |
Problem 3: How do I purify my desired D-Mannuronic acid lactone from the L-Guluronic acid epimer?
| Purification Strategy | Considerations |
| Chromatography | - Silica Gel Chromatography: The two epimers may have slightly different polarities, allowing for separation on a silica gel column. Careful optimization of the solvent system is required. - Preparative HPLC: This can be a highly effective method for separating epimers, especially if baseline separation can be achieved on an analytical column first. Chiral columns may be necessary. |
| Recrystallization | - If the desired product is crystalline and the epimer is present in a smaller amount, fractional crystallization may be a viable purification method. This will depend on the specific solubility properties of your derivatives. |
Quantitative Data Summary
The following table summarizes the qualitative and quantitative impact of various factors on the rate of C-5 epimerization. Precise quantitative data is often system-dependent.
| Factor | Effect on Epimerization Rate | General Trend |
| pH | Strong | Increases significantly with increasing basicity. |
| Temperature | Strong | Increases with increasing temperature. |
| Base Strength | Strong | Stronger bases lead to faster epimerization. |
| Reaction Time | Moderate to Strong | Extent of epimerization increases with time. |
| Protecting Groups | Moderate | Bulky protecting groups near C-5 may hinder proton abstraction. Electron-withdrawing groups on the carboxylate can influence the acidity of the C-5 proton. |
Experimental Protocols
Protocol 1: Synthesis of D-Mannuronic Acid Lactone from D-Mannose with Minimized Epimerization
This protocol involves the selective oxidation of the primary alcohol of a protected D-mannose derivative, followed by deprotection and lactonization under mild conditions.
-
Protection of D-Mannose: Protect the hydroxyl groups of D-mannose, leaving the C-6 primary alcohol free. A common strategy is to form the 1,2:3,4-di-O-isopropylidene-α-D-mannofuranose, followed by hydrolysis to the 1,2-acetonide and protection of the 3 and 5 positions, then deprotection of the 6-O-trityl group.
-
Selective Oxidation: Oxidize the primary alcohol at C-6 to a carboxylic acid using a mild oxidizing agent such as TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/bis(acetoxy)iodobenzene). This avoids harsh conditions that could promote epimerization.
-
Deprotection: Carefully remove the protecting groups under acidic conditions. It is crucial to use mild acidic conditions and monitor the reaction to prevent prolonged exposure that could lead to side reactions.
-
Lactonization: The free D-Mannuronic acid will often spontaneously lactonize upon concentration from an acidic aqueous solution. Gentle heating under vacuum can facilitate this process. Avoid strong acids or high temperatures.
-
Purification: The resulting D-Mannurono-γ-lactone can be purified by recrystallization or silica gel chromatography.
Visualizations
Caption: Mechanism of base-catalyzed C-5 epimerization of D-Mannuronic acid.
Caption: Workflow for synthesis of D-Mannurono-γ-lactone with minimal epimerization.
Caption: Troubleshooting decision tree for addressing epimerization issues.
Technical Support Center: D-Mannuronic Acid Lactone
This guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of D-Mannuronic acid lactone (CAS: 7424-09-1).
Frequently Asked Questions (FAQs)
Q1: What is D-Mannuronic acid lactone?
A1: D-Mannuronic acid lactone is the cyclic derivative of D-mannuronic acid, a uronic acid that is a primary component of alginates found in brown algae.[1][2][3] It is typically a white to off-white, water-soluble powder.[1][2] The lactone form, resulting from an intramolecular esterification, influences its reactivity and makes it a valuable precursor in the synthesis of polysaccharides and other bioactive compounds.[1]
Q2: What are the recommended storage conditions for D-Mannuronic acid lactone?
A2: D-Mannuronic acid lactone is sensitive to moisture.[4] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5] For long-term stability of the solid, storage at 4°C is recommended.[6] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[7]
Q3: What is the best solvent for dissolving D-Mannuronic acid lactone?
A3: D-Mannuronic acid lactone is soluble in water.[1][2][5] For experimental use, it is recommended to prepare aqueous stock solutions and sterilize them by filtration through a 0.22 µm filter before use.[7][8]
Q4: Is D-Mannuronic acid lactone stable in aqueous solutions?
A4: The lactone ring can undergo hydrolysis in aqueous solutions to form an equilibrium with the open-chain D-mannuronic acid. This process can be influenced by pH and temperature. It is advisable to prepare solutions fresh for experiments whenever possible or to store stock solutions at low temperatures (-20°C or -80°C) to minimize hydrolysis.[7]
Data Presentation
Table 1: Physical and Chemical Properties of D-Mannuronic Acid Lactone
| Property | Value | Reference |
| CAS Number | 7424-09-1 | [1][9] |
| Molecular Formula | C₆H₈O₆ | [1][2] |
| Molecular Weight | 176.12 g/mol | [1][2] |
| Appearance | White to off-white powder | [1][2][10] |
| Purity | Min. 95% | [1][2] |
| Solubility | Soluble in water | [1][2][5] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions | Reference |
| Solid | 4°C | Long-term | Sealed container, away from moisture | [6] |
| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture | [7] |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture | [7] |
Troubleshooting Guide
Q5: My D-Mannuronic acid lactone powder is difficult to dissolve. What should I do?
A5: Ensure you are using a suitable solvent, such as water.[1] If solubility issues persist, you can try gentle warming or sonication to aid dissolution. Verify that the compound has not degraded due to improper storage, as this can affect its physical properties. Always use high-purity water for preparing solutions.
Q6: The compound appears discolored (e.g., yellow or brown). Is it still usable?
A6: Discoloration from its typical white or off-white appearance may indicate degradation or impurities.[1] This can be caused by exposure to moisture or light.[4][11] It is recommended to verify the purity of the discolored compound using analytical methods like HPLC before use to ensure experimental consistency. Crude preparations of the lactone are known to darken over time.[12]
Q7: I am observing a pH shift in my prepared solution over time. Why is this happening?
A7: A change in pH is likely due to the hydrolysis of the lactone ring, which opens to form D-mannuronic acid. This creates an equilibrium between the neutral lactone and the acidic carboxyl group of the uronic acid. To minimize this effect, always prepare solutions fresh or store them frozen and use them promptly after thawing.[7]
Q8: My experimental results are inconsistent. Could the handling of D-Mannuronic acid lactone be the cause?
A8: Inconsistent results can stem from several factors related to the compound:
-
Degradation: Using a degraded compound can lead to variability. Ensure the product is stored correctly and is not past its recommended shelf life.[4][7]
-
Solution Instability: As the lactone can hydrolyze in solution, its effective concentration and chemical form may change over time. Prepare solutions fresh before each experiment.
-
Contamination: Ensure all glassware is clean and that the solvent is pure. When preparing aqueous solutions for cell culture or other sensitive applications, sterile filtration is crucial.[7][8]
Caption: Troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution (10 mg/mL)
-
Preparation: Work in a clean, dry environment. Allow the D-Mannuronic acid lactone container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of D-Mannuronic acid lactone powder using an analytical balance. For a 10 mg/mL solution, weigh 10 mg of the compound.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of high-purity, sterile water (e.g., 1 mL for a 10 mg/mL solution).
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.[10]
-
Sterilization (if required): For use in biological experiments, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[7]
-
Storage: Use the solution immediately. If storage is necessary, aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term or -80°C for long-term use.[7] Avoid repeated freeze-thaw cycles.
Protocol 2: General Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber), when handling D-Mannuronic acid lactone powder.[11][13][14]
-
Ventilation: Handle the powder in a well-ventilated area to avoid inhaling dust.[4]
-
Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition.[13][14]
-
First Aid:
Caption: Workflow for handling and storing D-Mannuronic acid lactone.
Caption: Equilibrium between lactone and acid forms in water.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Mannuronic acid - Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. D-MANNURONICACIDLACTONE | CAS#:7424-09-1 | Chemsrc [chemsrc.com]
- 10. Dマンヌロン酸ナトリウム ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Nuances of D-Mannuronic Acid Lactone Crystallization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for D-Mannuronic acid lactone crystallization. This guide is designed to provide direct, actionable solutions to common challenges encountered during the crystallization of this valuable compound. From troubleshooting unexpected outcomes to providing detailed experimental protocols, this resource aims to support your research and development endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the crystallization of D-Mannuronic acid lactone, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My D-Mannuronic acid lactone fails to crystallize and remains a syrup or oil. What should I do?
A1: "Oiling out" or the formation of a syrup instead of crystals is a common issue, particularly with highly polar compounds like sugar lactones. This phenomenon often occurs when the solute's concentration is too high or the cooling process is too rapid, causing the compound to separate from the solution above its melting point.
-
Solution 1: Adjust Solvent and Concentration. Re-heat the solution to dissolve the oil. Add a small amount of a "good" solvent (one in which the lactone is soluble, like water or methanol) to decrease the supersaturation level.[1] Allow the solution to cool much more slowly.
-
Solution 2: Seeding. Introduce a seed crystal of D-Mannuronic acid lactone to the supersaturated solution at a slightly elevated temperature. This provides a template for crystal growth to occur in a more ordered manner.
-
Solution 3: Use a Co-solvent. If using a single solvent, consider a mixed solvent system. Dissolve the crude lactone in a minimal amount of a "good" hot solvent (e.g., hot water or methanol) and then slowly add a "poor" solvent (e.g., ethanol or acetone) in which the lactone is less soluble, until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.
Q2: The crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals. How can I control the crystal growth?
A2: Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
-
Solution: The primary cause is excessive supersaturation. Re-dissolve the precipitate by heating the solution and add a small excess of the solvent. This will reduce the degree of supersaturation and allow for a slower, more controlled cooling process, which is crucial for the formation of larger, purer crystals.[1] Insulating the flask can also help to slow down the cooling rate.
Q3: No crystals form even after the solution has cooled to room temperature and been refrigerated. What steps can I take to induce crystallization?
A3: Failure to crystallize can be due to insufficient supersaturation or nucleation barriers.
-
Solution 1: Induce Nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a tiny, pure crystal of D-Mannuronic acid lactone to the solution.
-
-
Solution 2: Increase Concentration. If the solution is too dilute, you may need to evaporate some of the solvent to achieve the necessary supersaturation for crystallization to begin.
-
Solution 3: Introduce an Anti-solvent. If using a single solvent, slowly add a miscible "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly cloudy, indicating the onset of precipitation. Then, add a drop of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Q4: My final product is an amorphous solid, not crystalline. How can I obtain a crystalline product?
A4: Amorphous solids lack a well-defined crystal lattice and can be difficult to handle and characterize. This can be caused by very rapid precipitation or the presence of impurities that inhibit crystal formation.
-
Solution 1: Slow Down the Process. As with rapid crystallization, slowing the rate of cooling or anti-solvent addition is key. A slower process allows the molecules to arrange themselves into an ordered crystal lattice.
-
Solution 2: Purification. The presence of impurities can disrupt the crystallization process. Consider a preliminary purification step, such as treatment with activated charcoal to remove colored impurities, before attempting crystallization. A protocol for purification from alginic acid hydrolyzate involves dissolving the crude lactone in hot water and filtering with the aid of a decolorizing carbon.
-
Solution 3: Solvent Selection. Experiment with different solvent systems. A solvent that promotes slower crystal growth can favor the formation of a crystalline solid over an amorphous precipitate.
Data Presentation: Solvent Properties
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of D-Mannuronic Acid Lactone | Notes |
| Water | High | 100 | Soluble | A good solvent for recrystallization, especially for purification from inorganic salts. |
| Methanol | High | 65 | Likely Soluble | Often used as the "good" solvent in mixed-solvent systems for polar compounds. |
| Ethanol | High | 78 | Moderately to Sparingly Soluble | Can be used as a "poor" solvent or anti-solvent in combination with water or methanol. |
| Acetic Acid | High | 118 | Soluble | Used in the initial crystallization from alginic acid hydrolyzate. |
| Acetone | Medium | 56 | Likely Sparingly Soluble to Insoluble | Can be used as a washing solvent or a "poor" solvent in mixed-solvent systems. |
| Ethyl Acetate | Medium | 77 | Likely Sparingly Soluble to Insoluble | A potential anti-solvent. |
| Dichloromethane | Low | 40 | Likely Insoluble | Not a typical solvent for highly polar sugar lactones. |
Note: This table is a guideline based on the properties of D-Mannuronic acid lactone and general solubility trends for similar polar molecules. Experimental verification is crucial for developing a robust crystallization protocol.
Experimental Protocols
Protocol 1: Recrystallization from Hot Water
This protocol is suitable for purifying crude D-Mannuronic acid lactone, particularly for removing inorganic impurities like calcium sulfate.
-
Dissolution: In an Erlenmeyer flask, add the crude D-Mannuronic acid lactone to a minimal amount of deionized water. Heat the suspension on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For optimal crystal growth, the flask can be placed in an insulated container.
-
Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water, followed by a solvent in which the lactone is sparingly soluble, such as cold ethanol or acetone, to help remove residual water.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Protocol 2: Crystallization using a Mixed Solvent System (e.g., Water/Ethanol)
This method is useful when a single solvent does not provide the desired solubility characteristics.
-
Dissolution: Dissolve the crude D-Mannuronic acid lactone in a minimal amount of hot water in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, slowly add ethanol (the "poor" solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot water to the solution until it becomes clear again.
-
Crystallization and Isolation: Follow steps 4-8 from Protocol 1.
Mandatory Visualizations
Caption: General workflow for the crystallization of D-Mannuronic acid lactone.
References
Validation & Comparative
A Comparative Analysis of D-Mannuronic Acid Lactone and L-Guluronic Acid Lactone for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties and biological activities of two key uronic acid lactones, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of D-Mannuronic acid lactone and L-Guluronic acid lactone, two critical carbohydrate derivatives with significant implications in biomedical research and pharmaceutical development. As the constituent monomers of alginate, a widely used biopolymer, understanding their individual properties and biological effects is paramount for targeted therapeutic applications. This document summarizes their key characteristics, presents available experimental data on their biological activities, and provides detailed protocols for relevant assays.
Physicochemical Properties
D-Mannuronic acid lactone and L-Guluronic acid lactone are the intramolecular esters of their corresponding uronic acids. While they share the same molecular formula and weight, their stereochemistry imparts distinct physical and chemical properties.
| Property | D-Mannuronic acid lactone | L-Guluronic acid lactone |
| Synonyms | D-Mannurono-6,3-lactone | L-Gulono-1,4-lactone, L-Gulonic acid γ-lactone |
| Molecular Formula | C₆H₈O₆[1][2] | C₆H₁₀O₆[3][4] |
| Molecular Weight | 176.12 g/mol [1][2] | 178.14 g/mol [4][5] |
| Appearance | White to off-white solid/powder[1] | White to off-white crystalline powder[4] |
| Melting Point | 176-178 °C[6][7] | 182-190 °C[4] |
| Solubility | Soluble in water[1][7] | Soluble in water[5][8] |
| CAS Number | 7424-09-1[1][2] | 1128-23-0[3][4] |
Note: In aqueous solutions, uronic acids and their lactones exist in equilibrium. The biological activities described below are often attributed to the acid forms, which are readily formed from the lactones in biological media.
Biological Activity: A Focus on Anti-inflammatory Effects
While direct comparative studies on the lactone forms are limited, extensive research has been conducted on their corresponding acid forms, β-D-mannuronic acid (designated as M2000 in some studies) and α-L-guluronic acid (designated as G2013), revealing potent immunomodulatory and anti-inflammatory properties. Both have been investigated as novel non-steroidal anti-inflammatory drugs (NSAIDs).[5]
The primary mechanism of their anti-inflammatory action involves the modulation of the Toll-like receptor (TLR) signaling pathway, a key component of the innate immune system. Overactivation of TLRs, particularly TLR2 and TLR4, can lead to chronic inflammatory conditions.
Comparative Biological Effects
| Biological Effect | β-D-Mannuronic Acid (from D-Mannuronic acid lactone) | α-L-Guluronic Acid (from L-Guluronic acid lactone) |
| Effect on TLR Expression | Significantly suppresses TLR2 and TLR4 expression in monocyte-derived macrophages.[5] | Decreases TLR4 gene expression.[3] |
| Downstream Signaling | Reduces the gene expression of MyD88, MAPK14, and NF-κB (p65 subunit).[5] | Decreases MyD88 and NF-κB gene expression.[3] |
| Cytokine Production | Decreases the production of pro-inflammatory cytokines TNF-α and IL-6.[5] | Reduces the level of the pro-inflammatory cytokine IL-1β.[3] |
Signaling Pathway Visualization
The following diagrams illustrate the inhibitory effects of β-D-mannuronic acid and α-L-guluronic acid on the TLR4 signaling pathway.
Caption: TLR4 signaling pathway and points of inhibition by uronic acids.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of the biological activities of D-Mannuronic acid and L-Guluronic acid.
Analysis of TLR2 and TLR4 Surface Expression by Flow Cytometry
Objective: To quantify the expression of Toll-like receptors 2 and 4 on the surface of immune cells (e.g., monocytes, macrophages) following treatment with the test compounds.
Methodology:
-
Cell Culture and Treatment: Isolate peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages. Culture the cells and treat with desired concentrations of D-Mannuronic acid lactone or L-Guluronic acid lactone for a specified period. Include positive (e.g., LPS for TLR4) and negative controls.
-
Antibody Staining: Harvest the cells and wash with a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with fluorescently-labeled monoclonal antibodies specific for human TLR2 and TLR4, along with antibodies for cell-specific markers (e.g., CD14 for monocytes).[9] Use isotype-matched control antibodies to account for non-specific binding.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate the cell population of interest based on forward and side scatter properties and the expression of cell-specific markers.
-
Data Analysis: Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for TLR2 and TLR4 expression in the treated and control groups.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. L -Gulonic acid g-lactone 95 1128-23-0 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]
- 7. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Expression of tumour necrosis factor receptor and Toll-like receptor 2 and 4 on peripheral blood leucocytes of human volunteers after endotoxin challenge: a comparison of flow cytometric light scatter and immunofluorescence gating - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of D-Mannuronic Acid and its Lactone Form
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Mannuronic acid, often referred to in literature as M2000, has demonstrated significant anti-inflammatory, immunosuppressive, and antioxidant properties in numerous preclinical and clinical studies.[1] It is presented as a safer alternative to conventional nonsteroidal anti-inflammatory drugs (NSAIDs). The lactone form, D-Mannurono-6,3-lactone, is the intramolecular ester of D-Mannuronic acid.[2][3] Based on the behavior of analogous compounds such as D-Glucurono-6,3-lactone, it is hypothesized that D-Mannuronic acid lactone likely acts as a prodrug, being hydrolyzed in vivo to the biologically active D-Mannuronic acid.[4] This guide will focus on the well-documented activities of the acid form and discuss the potential implications of the lactone structure on bioavailability and efficacy.
Physicochemical Properties
A key differentiator between the acid and lactone forms lies in their physicochemical properties, which can influence their biological behavior, including absorption, distribution, and cellular uptake.
| Property | D-Mannuronic Acid | D-Mannuronic Acid Lactone (D-Mannurono-6,3-lactone) |
| Molecular Formula | C6H10O7 | C6H8O6 |
| Molecular Weight | 194.14 g/mol [5] | 176.12 g/mol [2][3] |
| Structure | Open-chain carboxylic acid | Cyclic intramolecular ester[2][3] |
| Solubility | Soluble in water | Soluble in water[2][3] |
| pKa | ~3.65[6] | Not available |
| Stability | Stable under physiological conditions. May be less stable at very low pH.[7] | Likely undergoes pH-dependent hydrolysis to the acid form. |
Biological Activity of D-Mannuronic Acid (M2000)
D-Mannuronic acid has been extensively studied for its therapeutic effects across a range of inflammatory and autoimmune conditions.
Anti-inflammatory and Immunosuppressive Activity
D-Mannuronic acid has shown potent anti-inflammatory and immunosuppressive effects in various experimental models.[1] Clinical trials in patients with rheumatoid arthritis have also demonstrated its efficacy and safety. Its mechanisms of action include the downregulation of pro-inflammatory cytokines and modulation of immune cell function.
Table 1: Summary of Anti-inflammatory Effects of D-Mannuronic Acid (M2000)
| Model System | Key Findings | Reference |
| Ankylosing Spondylitis Patient Monocyte-Derived Macrophages | Decreased production of TNF-α and IL-6.[8] | [8] |
| Alzheimer's Disease Rat Model | Reduced amyloid plaque production.[1] | [1] |
Antioxidant Activity
D-Mannuronic acid also exhibits significant antioxidant properties, which contribute to its therapeutic effects by mitigating oxidative stress, a key pathological feature in many inflammatory diseases.
Table 2: Summary of Antioxidant Effects of D-Mannuronic Acid (M2000)
| Model System | Key Findings | Reference |
| Alzheimer's Disease Rat Model | Reduced levels of malondialdehyde (MDA) and superoxide dismutase (SOD). Normalized the level of procaspase-3.[1] | [1] |
The Role of D-Mannuronic Acid Lactone: A Prodrug Hypothesis
While direct biological activity data for D-Mannuronic acid lactone is scarce, its chemical structure strongly suggests it functions as a prodrug that is converted to the active D-Mannuronic acid in the body. This is supported by studies on the analogous compound, D-Glucurono-6,3-lactone, which undergoes hepatic metabolism via hydrolysis to its active acid form, glucuronic acid.[4] Glucuronic acid itself possesses detoxification, antioxidant, and anti-inflammatory properties.[4]
The lactone form is generally more lipophilic than the corresponding open-chain carboxylic acid. This increased lipophilicity could potentially enhance its absorption and cellular uptake via passive diffusion, which may offer a bioavailability advantage over the more polar acid form.
Below is a diagram illustrating the proposed conversion of D-Mannuronic acid lactone to D-Mannuronic acid.
Caption: Proposed activation of D-Mannuronic acid lactone.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Anti-inflammatory Assay: Measurement of TNF-α and IL-6 Production
This protocol is based on the methodology described for assessing the effect of D-Mannuronic acid on monocyte-derived macrophages from ankylosing spondylitis patients.[8]
-
Cell Culture: Monocyte-derived macrophages are cultured in a suitable medium.
-
Treatment: Cells are treated with varying concentrations of D-Mannuronic acid (e.g., 5 µ g/well and 25 µ g/well ).[8]
-
Stimulation: In some experiments, cells are co-treated with lipopolysaccharide (LPS) to induce an inflammatory response.[8]
-
Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
In Vivo Alzheimer's Disease Model
The following protocol is a summary of the methodology used to evaluate the effect of D-Mannuronic acid in a rat model of Alzheimer's disease.[1]
-
Animal Model: An Alzheimer's disease model is induced in rats, typically through the administration of a neurotoxic agent.
-
Treatment: A cohort of animals is pretreated with D-Mannuronic acid (M2000).
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze.
-
Biochemical Analysis: After the experimental period, brain tissue is collected for biochemical analysis. This includes:
-
Western Blot: To quantify the levels of proteins involved in apoptosis, such as Bax and Bcl2, and to assess amyloid plaque production.[1]
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation and superoxide dismutase (SOD) activity as a measure of antioxidant defense.[1]
-
Signaling Pathways Modulated by D-Mannuronic Acid
D-Mannuronic acid exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates a simplified representation of the Toll-like receptor (TLR) signaling pathway, which is a target of D-Mannuronic acid.
Caption: Inhibition of TLR signaling by D-Mannuronic Acid.
Conclusion
D-Mannuronic acid is a well-characterized molecule with potent anti-inflammatory, immunosuppressive, and antioxidant activities. While its lactone form has not been directly studied for its biological effects, it is plausible that it serves as a prodrug, offering potential advantages in terms of bioavailability. Further research is warranted to directly compare the pharmacokinetic and pharmacodynamic profiles of D-Mannuronic acid and its lactone to fully elucidate their therapeutic potential. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this promising class of compounds.
References
- 1. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Antioxidant Capacity and Disease Resistance Enhanced by Dietary D-Glucuronolactone Supplementation in Chinese Soft-Shelled Turtles (Pelodiscus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Mannuronic Acid | C6H10O7 | CID 439630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
A Comparative Guide: D-Mannuronic Acid Lactone vs. Glucuronic Acid Lactone
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an objective comparison of D-Mannuronic acid lactone and Glucuronic acid lactone, focusing on their physicochemical properties, biological activities, and the experimental methodologies used to evaluate them.
Physicochemical Properties
A fundamental comparison of D-Mannuronic acid lactone and Glucuronic acid lactone begins with their intrinsic physicochemical properties. These characteristics influence their solubility, stability, and pharmacokinetic profiles. Both are lactones of hexuronic acids and share the same molecular formula and weight.
| Property | D-Mannuronic acid lactone | Glucuronic acid lactone |
| Molecular Formula | C₆H₈O₆[1][2] | C₆H₈O₆[3][4] |
| Molecular Weight | 176.12 g/mol [1][2] | 176.124 g/mol [3] |
| Appearance | White to off-white solid powder[1][2] | White, odorless solid crystalline powder[3] |
| Melting Point | Not specified | 176-178 °C[3] |
| Solubility in Water | Soluble[1][2] | 26.9 g/100 mL[3] |
| Optical Rotation | Not specified | [α]D²⁵ +19.8° (c = 5.19)[4] |
| Calculated LogP | Not specified | -1.8[5] |
Biological Activity and Therapeutic Applications
While chemically similar, D-Mannuronic acid lactone and Glucuronic acid lactone exhibit distinct biological activities and therapeutic potential. Glucuronic acid lactone is primarily associated with detoxification, whereas D-Mannuronic acid and its derivatives have emerged as potent anti-inflammatory and immunosuppressive agents.
Glucuronic Acid Lactone: A Key Player in Detoxification
Glucuronic acid lactone is a precursor to D-glucuronic acid, a central molecule in the glucuronidation pathway. This major Phase II metabolic process in the liver is crucial for the detoxification and elimination of a wide array of substances, including drugs, pollutants, and endogenous compounds like bilirubin and hormones.[6][7] The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of glucuronic acid to these lipophilic substances, rendering them more water-soluble for excretion via urine or bile.[7][8]
Glucuronic acid lactone is also a structural component of nearly all connective tissues and is found in many plant gums.[3] It has been used as a detoxicant and hepatoprotectant.[3]
D-Mannuronic Acid Lactone: An Emerging Anti-inflammatory Agent
D-Mannuronic acid, for which the lactone is a derivative, has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties, often referred to in research as M2000.[9] Clinical studies on β-D-mannuronic acid (M2000) have demonstrated its efficacy in reducing inflammation in conditions like rheumatoid arthritis.[10]
The anti-inflammatory effects of D-mannuronic acid are attributed to its ability to modulate the immune response. It has been shown to downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12] This is achieved, in part, by targeting the Toll-like receptor (TLR) signaling pathway, specifically TLR2 and TLR4, and inhibiting the downstream activation of the transcription factor NF-κB.[9][11]
Quantitative Comparison of Biological Activity
Direct comparative studies providing quantitative data on the biological activities of D-Mannuronic acid lactone and Glucuronic acid lactone are limited. The available data focuses on the specific effects of each compound.
Table 2: Quantitative Biological Data for D-Mannuronic Acid (M2000)
| Biomarker | Disease Model | Treatment | Result | Reference |
| TNF-α production | Monocyte-derived macrophages from Ankylosing Spondylitis patients | 5 µ g/well and 25 µ g/well M2000 | Significant decrease (p < 0.01) | [9] |
| IL-6 and TNF-α serum levels | Rheumatoid Arthritis patients | 500 mg M2000 twice daily for 12 weeks | Significant reduction (p < 0.05) | [11] |
| IL-17 and RORγt gene expression | Rheumatoid Arthritis patients | 500 mg M2000 twice daily for 12 weeks | Significant decrease | [10] |
| IL-4 and GATA3 gene expression | Rheumatoid Arthritis patients | 500 mg M2000 twice daily for 12 weeks | Significant increase | [10] |
Table 3: Quantitative Data for Glucuronic Acid Lactone
Quantitative data for the direct biological activity of Glucuronic acid lactone is not as readily available in the context of specific disease models. Its primary role is as a precursor in the glucuronidation pathway, the efficiency of which can be assessed by measuring the levels of glucuronidated metabolites.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and a key biological assay for each lactone.
Synthesis Protocols
Preparation of D-Mannuronic Acid Lactone from Alginate
This protocol is a simplified representation of methods for isolating D-Mannuronic acid lactone from alginate, a natural polymer rich in mannuronic acid.
-
Acid Hydrolysis of Alginate: Alginic acid is subjected to hydrolysis, typically using a strong acid like sulfuric acid, to break down the polysaccharide into its constituent monosaccharides.
-
Neutralization: The acidic hydrolysate is neutralized, often with calcium carbonate or barium carbonate.
-
Purification: The neutralized solution is filtered to remove insoluble salts. The filtrate, containing D-mannuronic acid, may be further purified using techniques like chromatography.
-
Lactonization and Crystallization: The purified D-mannuronic acid solution is concentrated, which promotes the intramolecular esterification to form the lactone. Crystallization is then induced, often by the addition of an organic solvent like ethanol, to yield solid D-Mannuronic acid lactone.
Synthesis of D-Glucurono-γ-lactone from D-Glucose
The synthesis of D-Glucurono-γ-lactone can be achieved through a multi-step chemical process starting from D-glucose.
-
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, 3, and 4 of D-glucose are protected to prevent their oxidation in the subsequent step. This is often achieved by forming acetals or ketals.
-
Oxidation of the Primary Alcohol: The unprotected primary alcohol at the C-6 position is selectively oxidized to a carboxylic acid.
-
Deprotection: The protecting groups on the other hydroxyl groups are removed.
-
Lactonization: Under acidic conditions, the D-glucuronic acid undergoes intramolecular esterification to form the more stable γ-lactone.
-
Purification: The final product is purified, typically by crystallization.
Biological Assay Protocols
Quantification of Pro-inflammatory Cytokines (for D-Mannuronic Acid)
This protocol outlines the measurement of TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Treatment: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples and culture them. Treat the cells with different concentrations of D-Mannuronic acid (e.g., 5, 25, and 50 µg/mL) for a specified period. A pro-inflammatory stimulus like lipopolysaccharide (LPS) can be used to induce cytokine production.
-
Sample Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the cell culture supernatants.
Determination of D-Glucuronic Acid (as a measure of Glucuronic Acid Lactone availability)
This enzymatic assay is used to quantify D-glucuronic acid.
-
Sample Preparation: Prepare aqueous solutions of the samples to be tested. If the sample contains the lactone form, it can be hydrolyzed to the acid form under alkaline conditions.
-
Assay Procedure:
-
Pipette buffer, NAD+ solution, and the sample into a cuvette.
-
Measure the initial absorbance at 340 nm.
-
Initiate the reaction by adding the enzyme uronate dehydrogenase.
-
The enzyme catalyzes the oxidation of D-glucuronic acid to D-glucaric acid, with the concomitant reduction of NAD+ to NADH.
-
Monitor the increase in absorbance at 340 nm until the reaction is complete.
-
-
Calculation: The concentration of D-glucuronic acid in the sample is proportional to the change in absorbance, based on the molar extinction coefficient of NADH.
Signaling Pathway Visualizations
Glucuronidation Pathway
This diagram illustrates the role of UDP-glucuronic acid (formed from glucuronic acid) in the detoxification of xenobiotics.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 4. D-Glucuronolactone [drugfuture.com]
- 5. Glucuronolactone | C6H8O6 | CID 92283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What Is Glucuronidation? - Xcode Life [xcode.life]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Glucoronic acid | DOCX [slideshare.net]
- 9. biomedres.us [biomedres.us]
- 10. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of β-d-mannuronic acid, as a new non-steroidal anti-inflammatory drug on expression of miR-146a, IRAK1, TRAF6, NF-κB and pro-inflammatory cytokines following a clinical trial in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bohrium.com [bohrium.com]
D-Mannuronic Acid Lactone: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of D-Mannuronic acid lactone, also known as M2000, against other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an understanding of its therapeutic potential.
Executive Summary
D-Mannuronic acid, a novel non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant anti-inflammatory and immunosuppressive effects in both preclinical and clinical studies.[1][2][3][4] It has shown efficacy in treating chronic inflammatory conditions such as rheumatoid arthritis (RA) and ankylosing spondylitis, with a favorable safety profile compared to traditional NSAIDs.[5][6] Mechanistically, D-Mannuronic acid modulates key inflammatory pathways, including the Toll-like receptor (TLR)/NF-κB signaling cascade, leading to a reduction in pro-inflammatory cytokines and chemokines.[7]
Comparative Performance Data
The anti-inflammatory efficacy of D-Mannuronic acid (M2000) has been evaluated in various studies, often in comparison to placebos or other NSAIDs like diclofenac and naproxen.
Clinical Efficacy in Rheumatoid Arthritis
A 12-week clinical trial in rheumatoid arthritis patients demonstrated the potent effects of M2000 (500 mg, twice daily) on the gene expression of key inflammatory mediators in Peripheral Blood Mononuclear Cells (PBMCs).[5][8]
| Inflammatory Mediator | Fold Reduction in Gene Expression (M2000 vs. Healthy Controls) | P-value |
| TNF-α | 5.10 | p ≤ 0.01 |
| IL-6 | 7.53 | p < 0.01 |
| MYD88 | 0.81 | p = 0.01 |
| Table 1: Effect of 12-week M2000 treatment on the gene expression of inflammatory mediators in RA patients. Data is presented as the fold reduction in gene expression in patients after therapy compared to before therapy.[8] |
In Vitro Cytokine Inhibition in PBMCs
In an in vitro study using PBMCs from COVID-19 patients, M2000 significantly reduced the levels of several pro-inflammatory cytokines.[3][4]
| Cytokine | M2000 Concentration | % Reduction in Cytokine Level (Compared to untreated) | P-value |
| TNF-α | 25 µ g/well | Significant | p<0.001 |
| 50 µ g/well | Significant | p<0.001 | |
| IL-6 | 25 µ g/well | Significant | p<0.001 |
| 50 µ g/well | Significant | p<0.001 | |
| IL-17 | 25 µ g/well | Significant | p<0.001 |
| 50 µ g/well | Significant | p<0.001 | |
| Table 2: In vitro effect of M2000 on pro-inflammatory cytokine levels in PBMCs.[3][4] |
Signaling Pathway Analysis
D-Mannuronic acid exerts its anti-inflammatory effects by targeting the TLR signaling pathway, a crucial component of the innate immune response. By inhibiting this pathway, M2000 reduces the production of downstream inflammatory mediators.
Caption: D-Mannuronic acid's inhibitory effect on the TLR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of D-Mannuronic acid's anti-inflammatory effects are provided below.
Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
This protocol outlines the steps for isolating PBMCs from whole blood for subsequent in vitro assays.
-
Blood Collection: Collect whole blood from healthy donors or patients in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer and transfer it to a new conical tube.
-
Washing: Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the final PBMC pellet in a complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Cell Culture: Plate the PBMCs at a desired density (e.g., 1 x 10^6 cells/mL) in a 96-well plate.
-
Treatment: Add D-Mannuronic acid (M2000) and/or a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS) at the desired concentrations and incubate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant and Cell Pellet Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis (e.g., ELISA) and the cell pellet for gene expression analysis (e.g., qPCR).
Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
This protocol describes the measurement of cytokine gene expression in treated PBMCs.
-
RNA Extraction: Extract total RNA from the PBMC pellets using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Caption: A typical workflow for evaluating the anti-inflammatory effects of a compound in vitro.
Conclusion
D-Mannuronic acid lactone (M2000) presents a promising therapeutic agent for inflammatory diseases. Its ability to significantly reduce the expression and production of key pro-inflammatory mediators, coupled with a favorable safety profile, positions it as a viable alternative to traditional NSAIDs. The detailed experimental protocols and pathway analysis provided in this guide offer a framework for further research and development of this compound.
References
- 1. β-D-mannuronic Acid (M2000) and Inflammatory Cytokines in COVID-19; An In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. The genes expression status of inflammatory determinants following the oral administration of Mannuronic acid in patients with rheumatoid arthritis | Omidian | Medical Research Journal [journals.viamedica.pl]
- 6. researchgate.net [researchgate.net]
- 7. A phase I/II randomized, controlled, clinical trial for assessment of the efficacy and safety of β-d-mannuronic acid in rheumatoid arthritis patients [iris.unime.it]
- 8. journals.viamedica.pl [journals.viamedica.pl]
β-D-Mannuronic Acid: A Comparative Guide to Clinical Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of β-D-mannuronic acid (M2000), a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties. The following sections present a comprehensive overview of its efficacy and safety data from clinical trials, a comparison with other alternatives, detailed experimental protocols, and visualizations of its mechanism of action.
Comparative Efficacy in Inflammatory Disorders
β-D-mannuronic acid has demonstrated significant therapeutic potential in clinical trials for autoimmune and inflammatory conditions, most notably rheumatoid arthritis (RA) and ankylosing spondylitis (AS).
Rheumatoid Arthritis (RA)
A multinational, randomized, placebo-controlled Phase III clinical trial involving 288 RA patients with an inadequate response to conventional drugs showed that β-D-mannuronic acid (500 mg, twice daily for 12 weeks) led to a significant improvement in primary endpoints compared to both placebo and conventional treatment groups.[1]
Table 1: Efficacy of β-D-Mannuronic Acid in Rheumatoid Arthritis (Phase III) [1]
| Outcome Measure | β-D-Mannuronic Acid Group | Placebo Group | Conventional Treatment Group |
| ACR20 Response | Significantly higher than placebo and conventional groups (p-value not specified) | - | - |
| DAS28 Score | Significant reduction | No significant change | Less significant reduction |
| Swollen Joint Count | Significant reduction | No significant change | Less significant reduction |
| Tender Joint Count | Significant reduction | No significant change | Less significant reduction |
| M-HAQ-DI | Significant improvement | No significant change | Less significant improvement |
Ankylosing Spondylitis (AS)
A 12-week, randomized, double-blind, placebo-controlled Phase I/II clinical trial with 85 AS patients demonstrated that β-D-mannuronic acid has a comparable efficacy to naproxen, a conventional NSAID, but with a more favorable safety profile.[2]
Table 2: Efficacy of β-D-Mannuronic Acid in Ankylosing Spondylitis (Phase I/II) [2]
| Outcome Measure | β-D-Mannuronic Acid Group | Naproxen Group | Placebo Group |
| ASAS20 Response at Week 12 | 57.7% | 59% (p > 0.05 vs. β-D-mannuronic acid) | 19% (p = 0.007 vs. β-D-mannuronic acid) |
| Secondary Endpoints | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | - |
Safety and Tolerability Profile
Across multiple clinical trials, β-D-mannuronic acid has exhibited a high safety and tolerability profile.[3][4] In the Phase III RA trial, it showed "no-to-very low adverse events" in comparison to the placebo.[1] Similarly, in the AS trial, the incidence of gastrointestinal and other adverse events was lower with β-D-mannuronic acid than with naproxen.[2] Preclinical studies in mice and rats also suggest that the compound is relatively safe when administered orally.[5]
Table 3: Comparative Safety Profile
| Adverse Events | β-D-Mannuronic Acid | Naproxen | Placebo |
| Gastrointestinal Events | Lower incidence[2] | Higher incidence[2] | Low incidence |
| Other Adverse Events | No-to-very low[1] | Higher incidence[2] | Low incidence |
Mechanism of Action: Modulation of Inflammatory Pathways
β-D-mannuronic acid exerts its anti-inflammatory and immunosuppressive effects by targeting key signaling pathways and molecules involved in the pathogenesis of autoimmune diseases.[6][7] It has been shown to act as an antagonist for Toll-like receptor 2 (TLR2) and TLR4, thereby inhibiting downstream signaling.[7][8]
The following diagram illustrates the proposed mechanism of action, focusing on the TLR signaling pathway.
Caption: Inhibition of TLR signaling by β-D-mannuronic acid.
Furthermore, studies have demonstrated that β-D-mannuronic acid can down-regulate the gene expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-22, as well as key signaling molecules like MYD88, IRAK1, TRAF6, and NF-κB.[9][10] It also influences the expression of microRNAs involved in inflammation, such as miR-146a and miR-155, and their target molecules.[10][11]
The experimental workflow for assessing the impact of β-D-mannuronic acid on gene expression in clinical trial patients is outlined below.
Caption: Workflow for gene expression analysis in clinical trials.
Detailed Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of β-D-mannuronic acid.
Phase III Rheumatoid Arthritis Clinical Trial[1]
-
Study Design: International, multicenter, randomized, placebo-controlled.
-
Participants: 288 patients with active RA and an inadequate response to conventional drugs.
-
Intervention Groups:
-
β-D-mannuronic acid: 500 mg orally, twice daily for 12 weeks.
-
Placebo group.
-
Conventional treatment group.
-
-
Primary Endpoints:
-
American College of Rheumatology 20 (ACR20) response.
-
28-joint Disease Activity Score (DAS28).
-
Modified Health Assessment Questionnaire-Disability Index (M-HAQ-DI).
-
-
Safety Assessment: Participants were monitored for adverse events throughout the study.
Phase I/II Ankylosing Spondylitis Clinical Trial[2]
-
Study Design: 12-week, randomized, double-blind, placebo-controlled.
-
Participants: 85 patients with active AS according to the modified New York criteria.
-
Intervention Groups:
-
β-D-mannuronic acid (dosage not specified in the abstract).
-
Naproxen.
-
Placebo.
-
-
Primary Outcome Measure: Assessment of SpondyloArthritis international Society (ASAS) 20 response rate at week 12.
-
Secondary Endpoints: Various measures of disease activity, function, and patient-reported outcomes.
-
Safety Assessment: Monitoring of adverse events, with a focus on gastrointestinal side effects.
Gene Expression Analysis from Clinical Trial Samples[9][10][11][12]
-
Sample Collection: Peripheral blood was collected from patients at baseline and after 12 weeks of treatment.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the PBMCs, and complementary DNA (cDNA) was synthesized.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., TNF-α, IL-6, TLR2, MYD88, IRAK1, TRAF6, NF-κB, miR-146a, miR-155, SOCS1, SHIP1) were measured using qRT-PCR. The relative quantification of target gene mRNA was determined using the ΔΔCT method, with a housekeeping gene (e.g., β-actin) as an internal control.[12]
Conclusion
The available clinical trial data provides strong evidence for the efficacy and safety of β-D-mannuronic acid in the treatment of rheumatoid arthritis and ankylosing spondylitis. Its favorable safety profile, particularly in comparison to conventional NSAIDs, makes it a promising therapeutic alternative. The mechanism of action, involving the inhibition of key inflammatory signaling pathways, further supports its potential as a targeted therapy for a range of autoimmune and inflammatory disorders. Further research, including long-term safety and efficacy studies, is warranted to fully establish its role in clinical practice.
References
- 1. International multicenter randomized, placebo-controlled phase III clinical trial of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy and safety of β-d-mannuronic acid in patients with ankylosing spondylitis: A 12-week randomized, placebo-controlled, phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-D-Mannuronic Acid (M2000) as a Landmark in Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical assessment of β-d-mannuronic acid (M2000) as a non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. tandfonline.com [tandfonline.com]
- 9. The genes expression status of inflammatory determinants following the oral administration of Mannuronic acid in patients with rheumatoid arthritis | Omidian | Medical Research Journal [journals.viamedica.pl]
- 10. The role of β-d-mannuronic acid, as a new non-steroidal anti-inflammatory drug on expression of miR-146a, IRAK1, TRAF6, NF-κB and pro-inflammatory cytokines following a clinical trial in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunopharmacological effect of β-d-mannuronic acid (M2000), as a new immunosuppressive drug, on gene expression of miR-155 and its target molecules (SOCS1, SHIP1) in a clinical trial on rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Mannuronic Acid Derivatives in Inflammation and Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of D-Mannuronic acid derivatives, with a primary focus on the extensively studied β-D-mannuronic acid (M2000), a promising non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties. While direct comparative studies on various D-Mannuronic acid lactone derivatives are limited in publicly available literature, this document provides a comprehensive overview of the known biological activities of M2000, supported by experimental data, and contrasts it with the sparse information available for other lactone derivatives.
Introduction to D-Mannuronic Acid and its Derivatives
D-Mannuronic acid is a uronic acid derived from mannose and is a key component of alginates from brown seaweed. Its derivatives, particularly the lactone forms, are of interest for their potential therapeutic applications. The lactone form results from the intramolecular esterification of a carboxylic acid group with a hydroxyl group.[1] This structural feature can influence the molecule's reactivity and biological interactions.[1] The most studied derivative is β-D-mannuronic acid, also known as M2000, which has demonstrated significant anti-inflammatory, immunosuppressive, and anti-aging properties in numerous preclinical and clinical studies.[2][3][4] Other derivatives include D-Mannurono-6,3-lactone and D-Mannono-1,4-lactone.
Comparative Performance of D-Mannuronic Acid Derivatives
Anti-inflammatory and Immunosuppressive Effects of M2000
Clinical trials and in vitro studies have demonstrated the potent anti-inflammatory and immunosuppressive effects of M2000 in conditions like rheumatoid arthritis (RA) and ankylosing spondylitis.[5][6]
Table 1: Summary of Quantitative Data on the Efficacy of β-D-mannuronic acid (M2000)
| Parameter | Disease Model/Patient Group | M2000 Dosage | Key Findings | Reference(s) |
| Gene Expression (Fold Change vs. Pre-treatment) | Rheumatoid Arthritis Patients | 500 mg twice daily for 12 weeks | ↓ IL-17 (22.39-fold) ↓ RORγt (2.36-fold) | [7] |
| Gene Expression (Fold Change vs. Pre-treatment) | Rheumatoid Arthritis Patients | 500 mg twice daily for 12 weeks | ↓ TNF-α (5.10-fold) ↓ IL-6 ↓ IL-22 ↓ MYD88 ↓ TLR2 | [5][8] |
| Gene Expression (Fold Change vs. Pre-treatment) | Rheumatoid Arthritis Patients | 500 mg twice daily for 12 weeks | ↓ miR-146a (0.81-fold) ↓ IRAK1 (0.68-fold) ↓ TRAF6 (0.79-fold) ↓ NF-κB (0.82-fold) | [9] |
| Serum Cytokine Levels | Rheumatoid Arthritis Patients | 500 mg twice daily for 12 weeks | ↓ IL-6 (p < 0.05) ↓ TNF-α (p < 0.05) | [9] |
| Clinical Efficacy | Ankylosing Spondylitis Patients | Not specified | 57.7% achieved ASAS20 response at week 12 (vs. 19% in placebo) | [10] |
| In vitro TNF-α Production | Monocyte-derived macrophages | 5 µ g/well and 25 µ g/well | ↓ TNF-α production (p < 0.01) | [6] |
Other D-Mannuronic Acid Lactone Derivatives
Information on the biological activity of other D-Mannuronic acid lactone derivatives is sparse.
-
D-Mannurono-6,3-lactone: This compound is a cyclic derivative of D-mannuronic acid.[1] It is primarily noted as a precursor in the synthesis of polysaccharides and other bioactive compounds.[1] There is limited data on its specific anti-inflammatory or immunosuppressive properties.
-
D-Mannono-1,4-lactone: This derivative is utilized in the synthesis of D-mannose and as a flavor enhancer in the food industry.[11] It has been shown to act as an inhibitor of β-galactosidase from Escherichia coli.[12]
Signaling Pathways
The anti-inflammatory effects of M2000 are believed to be mediated, in part, through the modulation of the Toll-like receptor (TLR) signaling pathway. Specifically, M2000 has been shown to downregulate the expression of TLR2 and TLR4 and their downstream signaling components, including MyD88, IRAK1, TRAF6, and NF-κB.[5][9]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. biomedres.us [biomedres.us]
- 3. Anti-aging effects of M2000 (β-D-mannuronic acid) as a novel immunosuppressive drug on the enzymatic and non-enzymatic oxidative stress parameters in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The genes expression status of inflammatory determinants following the oral administration of Mannuronic acid in patients with rheumatoid arthritis | Omidian | Medical Research Journal [journals.viamedica.pl]
- 6. biomedres.us [biomedres.us]
- 7. dovepress.com [dovepress.com]
- 8. The role of carbohydrates in the lipopolysaccharide (LPS)/toll-like receptor 4 (TLR4) Signalling [boa.unimib.it]
- 9. The role of β-d-mannuronic acid, as a new non-steroidal anti-inflammatory drug on expression of miR-146a, IRAK1, TRAF6, NF-κB and pro-inflammatory cytokines following a clinical trial in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting and Recognition of Toll-Like Receptors by Plant and Pathogen Lectins [frontiersin.org]
- 11. chemimpex.com [chemimpex.com]
- 12. D-MANNONO-1,4-LACTONE | 26301-79-1 [chemicalbook.com]
A Researcher's Guide to Assessing the Purity of Synthesized D-Mannuronic Acid Lactone
For researchers, scientists, and drug development professionals engaged in the synthesis and application of D-Mannuronic acid lactone, ensuring its purity is a critical step. This guide provides a comprehensive comparison of analytical methodologies for purity assessment, complete with experimental protocols and data presentation, to support robust quality control and facilitate reliable downstream applications.
Introduction to D-Mannuronic Acid Lactone and its Significance
D-Mannuronic acid, a uronic acid derived from mannose, and its lactone form are key components of alginic acid, a polysaccharide abundant in brown algae.[1] Synthesized D-Mannuronic acid lactone serves as a valuable building block in various biomedical and pharmaceutical research areas, including the development of novel drug delivery systems and bioactive molecules. Given its role as a precursor, the purity of the synthesized lactone directly impacts the integrity and efficacy of the final product.
Comparative Analysis of Purity Assessment Techniques
The purity of synthesized D-Mannuronic acid lactone can be determined using a variety of analytical techniques. This section compares the most common methods, highlighting their principles, advantages, and limitations. A primary alternative for comparison is D-Glucuronic acid γ-lactone, another widely used uronic acid lactone in drug conjugation and other biomedical applications.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Technique | Principle | Typical Purity Specification | Advantages | Limitations |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard. | >98% | High precision and accuracy, provides structural information, primary analytical method. | Requires a high-field NMR spectrometer, potential for signal overlap with impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. Detection is typically by UV or Refractive Index (RI). | ≥95% (D-Mannuronic acid sodium salt by HPLC)[2] | High sensitivity and resolution, suitable for quantifying impurities. | Requires a reference standard for quantification, lactone may hydrolyze to the open-chain acid in aqueous mobile phases. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. Requires derivatization for non-volatile sugars and lactones. | Not specified | High sensitivity and specificity, provides structural information of impurities. | Requires derivatization which can introduce artifacts, potential for thermal degradation of the analyte. |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Not a quantitative purity method, but used to confirm chiral integrity. | Simple and rapid, confirms the correct enantiomer is present. | Not suitable for detecting achiral impurities or impurities with similar specific rotations. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable researchers to implement these methods in their laboratories.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol provides a general framework for the purity determination of D-Mannuronic acid lactone using qNMR with an internal standard.
Materials:
-
Synthesized D-Mannuronic acid lactone
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized D-Mannuronic acid lactone and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent to dissolve the sample completely.
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of D-Mannuronic acid lactone and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
This proposed method is adapted from a procedure for separating D-Mannuronic acid and is a starting point for method development for the lactone.
Instrumentation:
-
HPLC system with a UV detector
-
Anion exchange column (e.g., Tracer Extrasil SAX, 5 µm, 25 cm x 4 mm)[3]
Chromatographic Conditions:
-
Mobile Phase: 2 mM KH₂PO₄ containing 5% methanol[3]
-
Flow Rate: 1.5 mL/min[3]
-
Column Temperature: 35°C[3]
-
Detection: UV at 210 nm[3]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a D-Mannuronic acid lactone reference standard of known purity in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the synthesized D-Mannuronic acid lactone in the mobile phase.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Identify the peak corresponding to D-Mannuronic acid lactone based on the retention time of the standard. Quantify the main peak and any impurity peaks using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) - after Derivatization
This method requires derivatization to make the polar lactone volatile.
Instrumentation:
-
GC-MS system
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Derivatization:
-
Dry a known amount of the synthesized D-Mannuronic acid lactone under vacuum.
-
Add the derivatization reagent and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peak for the TMS-derivatized D-Mannuronic acid lactone based on its retention time and mass spectrum.
-
Identify and quantify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by their relative peak areas.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Experimental workflows for purity assessment.
Potential Impurities in Synthesized D-Mannuronic Acid Lactone
The nature and quantity of impurities will depend on the synthetic route employed. However, common process-related impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
-
Byproducts: Compounds formed through side reactions. For instance, in the synthesis from D-mannose, incomplete oxidation could leave residual mannose, while over-oxidation could lead to other degradation products.
-
Epimers: The C-5 epimer, L-Guluronic acid lactone, could be a potential impurity if the synthetic route involves epimerization conditions.
-
Anomers: The lactone can exist as α and β anomers. While not strictly impurities in the chemical sense, their ratio can be important for certain applications and can be determined by NMR.
A thorough understanding of the synthetic pathway is crucial for identifying and controlling potential impurities.
Conclusion
The purity assessment of synthesized D-Mannuronic acid lactone is a multi-faceted process that relies on a combination of analytical techniques. For a comprehensive and accurate determination of purity, a primary method like qNMR is recommended, complemented by a separation technique such as HPLC to quantify impurities. The choice of methodology will ultimately depend on the specific requirements of the research or application, as well as the instrumentation available. By employing the protocols and understanding the comparative advantages of each technique outlined in this guide, researchers can confidently assess the quality of their synthesized D-Mannuronic acid lactone, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bio-functional Differences in Alginates: The Impact of M/G Ratio
For researchers, scientists, and drug development professionals, the selection of an appropriate biomaterial is a critical step in the design of effective drug delivery systems, tissue engineering scaffolds, and cell encapsulation technologies. Alginate, a natural polysaccharide extracted from brown seaweed, is a versatile and widely used biomaterial due to its biocompatibility, biodegradability, and gentle gelation properties. However, not all alginates are created equal. The ratio of its two constituent monomers, β-D-mannuronic acid (M) and α-L-guluronic acid (G), profoundly influences its bio-functional properties. This guide provides a comprehensive comparison of alginates with varying M/G ratios, supported by experimental data and detailed methodologies, to aid in the rational design of alginate-based biomaterials.
The arrangement of M and G blocks along the polymer chain dictates the three-dimensional structure and, consequently, the physical and biological characteristics of the resulting hydrogel. Alginates with a high guluronic acid content (High-G) typically form rigid and brittle gels, while those with a high mannuronic acid content (High-M) tend to form softer, more flexible gels.[1] This fundamental difference has significant implications for a range of applications, from controlling drug release kinetics to directing stem cell differentiation.
Comparative Analysis of Alginate Properties Based on M/G Ratio
To facilitate a clear understanding of how the M/G ratio impacts alginate performance, the following tables summarize key quantitative data from various studies.
Table 1: Physicochemical and Mechanical Properties
| Property | High M/G Ratio (e.g., > 1.5) | Low M/G Ratio (e.g., < 1.0) | Key Findings |
| Viscosity | Generally lower viscosity in solution.[2][3] | Higher viscosity in solution.[4] | The extended chain configuration of G-blocks leads to higher viscosity in high-G alginates.[5][6] |
| Gel Strength | Forms weaker, more flexible gels.[1] | Forms stronger, more rigid, and brittle gels.[1][7] | G-blocks have a higher affinity for divalent cations like Ca2+, leading to stronger cross-linking.[1][8] |
| Swelling Ratio | Higher swelling ratio. | Lower swelling ratio.[9] | High-G alginate fibers swell only slightly in the presence of fluids.[9] |
| Pore Size | Generally larger pore size, leading to higher permeability.[1][10] | Smaller pore size, resulting in lower permeability.[1][10] | Porosity decreases with increasing amounts of G-blocks which form the crosslinks.[10] |
Table 2: Drug Delivery and Release Characteristics
| Property | High M/G Ratio | Low M/G Ratio | Key Findings |
| Encapsulation Efficiency | May be lower for certain drugs due to a more porous network. | Generally higher, especially for larger molecules, due to a denser gel network. | The denser network of high-G alginates can better entrap molecules. |
| Drug Release Rate | Faster release of encapsulated drugs. | Slower, more sustained release.[11] | The less permeable matrix of high-G alginates creates a more significant diffusion barrier.[11] |
| Bioavailability (Ocular) | Less effective for in-situ gelling. | Alginates with G content >65% show instant gel formation, prolonging drug contact time.[11] | This leads to a more sustained release of drugs like pilocarpine over 24 hours.[11] |
Table 3: Biocompatibility and Cell Interaction
| Property | High M/G Ratio | Low M/G Ratio | Key Findings |
| Biocompatibility | Purified high-M alginates show good biocompatibility and no mitogenic activity.[2][3] | High-G alginates are also considered to have good biocompatibility.[12][13] | Purification to remove endotoxins is crucial for the biocompatibility of all alginates.[2][3] |
| Cell Encapsulation | Less viscous solutions allow for higher alginate content in gels, increasing stability and reducing permeability.[2][3] | Better suited for applications requiring robust cell protection due to higher mechanical stability.[12][13] | High-M alginates can promote differentiation toward a primitive endoderm phenotype in embryonic stem cells.[14] |
| Cell Proliferation & Differentiation | Softer gels can support adipogenesis.[11] | Stiffer gels can promote osteogenesis in mesenchymal stem cells.[11] | The mechanical properties of the alginate hydrogel, dictated by the M/G ratio, can direct stem cell fate.[11] |
| Immunogenicity | High-M alginates have been reported to be more immunogenic and potent in inducing cytokine production compared to high-G alginates.[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the comparison of alginates with varying M/G ratios.
Determination of M/G Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of sodium alginate in 1 mL of D₂O.
-
Depolymerization: Add a small amount of a depolymerizing agent (e.g., a specific alginate lyase or perform mild acid hydrolysis) to reduce the viscosity of the solution, which can otherwise lead to poor spectral resolution.
-
NMR Analysis: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to further reduce viscosity.
-
Data Analysis: Integrate the signals corresponding to the anomeric protons of the mannuronic (M) and guluronic (G) acid residues. The M/G ratio is calculated from the ratio of the integrated areas of these specific peaks.
Cytotoxicity Assay (MTT Assay)
-
Hydrogel Preparation: Prepare alginate hydrogel discs of varying M/G ratios in a 96-well plate.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) onto the surface of the hydrogels or encapsulate them within the hydrogels at a density of 1 x 10⁴ cells/well.
-
Incubation: Culture the cells for 24, 48, and 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).[15]
Live/Dead Viability/Cytotoxicity Assay
-
Cell Encapsulation: Encapsulate cells within alginate hydrogels of different M/G ratios.
-
Staining: After the desired culture period, wash the cell-laden hydrogels with PBS. Incubate the hydrogels in a solution containing Calcein-AM (to stain live cells green) and Ethidium homodimer-1 (to stain dead cells red) for 30-45 minutes at 37°C.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantification: The percentage of viable cells can be quantified by counting the number of green and red cells in representative images.[3][7]
In Vitro Drug Release Study
-
Drug Loading: Load the drug of interest into alginate beads or hydrogels with varying M/G ratios during the gelation process.
-
Release Medium: Place the drug-loaded alginate formulations in a known volume of a physiologically relevant release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.
Visualizing Key Concepts
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyto3D® Live-Dead Assay Kit for 3D / 2D Cell Culture [thewellbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design of Alginate/Gelatin Hydrogels for Biomedical Applications: Fine-Tuning Osteogenesis in Dental Pulp Stem Cells While Preserving Other Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Tuning Alginate Bioink Stiffness and Composition for Controlled Growth Factor Delivery and to Spatially Direct MSC Fate within Bioprinted Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Alginate-Based 3D A549 Cell Culture Model to Study Paracoccidioides Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, optimization, and cell response investigations of natural-based, thermoresponsive, injectable hydrogel: An attitude for 3D hepatocyte encapsulation and cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of D-Mannuronic Acid Lactone Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental approaches used to confirm the structure of D-Mannuronic acid lactone adducts. By leveraging key spectroscopic techniques and established synthetic protocols, researchers can unambiguously elucidate the chemical architecture of these important compounds. This document outlines the necessary experimental data, presents detailed methodologies, and offers a comparative analysis to aid in structural confirmation.
Introduction to D-Mannuronic Acid Lactone Adducts
D-Mannuronic acid, a uronic acid derived from mannose, is a key component of alginates. In its lactone form, it can react with various molecules to form adducts, which are of significant interest in fields such as drug delivery and biomaterial science. The precise structural characterization of these adducts is crucial for understanding their biological activity and ensuring their safety and efficacy. The primary challenge in confirming the structure of these adducts lies in determining the site of adduction and the stereochemistry of the newly formed bonds.
Experimental Protocols for Structural Confirmation
The confirmation of D-Mannuronic acid lactone adduct structures typically involves a combination of synthesis, purification, and spectroscopic analysis. The following protocols are generalized from methodologies reported for similar compounds.
Synthesis of D-Mannuronic Acid Lactone Adducts
A common strategy for forming adducts is through the reaction of the D-Mannuronic acid lactone with a nucleophilic species. The following is a generalized protocol:
-
Preparation of D-Mannuronic Acid Lactone: D-Mannuronic acid is often available as a component of alginate. Acid hydrolysis of alginate can yield D-Mannuronic acid, which can then be induced to form the lactone, typically D-mannurono-6,3-lactone, through dehydration.
-
Adduct Formation: The D-Mannuronic acid lactone is dissolved in a suitable aprotic solvent. The adduct-forming reagent (e.g., an amine, thiol, or alcohol) is added, often in the presence of a catalyst (e.g., a Lewis acid or a base) to facilitate the reaction. The reaction is typically stirred at a controlled temperature for a period ranging from a few hours to several days.
-
Purification: The resulting adduct is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. For D-Mannuronic acid lactone adducts, both ¹H and ¹³C NMR are essential.
-
Sample Preparation: A few milligrams of the purified adduct are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (typically 400 MHz or higher).
Mass Spectrometry (MS): MS provides information about the molecular weight of the adduct and can offer clues about its elemental composition and fragmentation patterns.
-
Sample Preparation: A dilute solution of the purified adduct is prepared in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization).
-
Data Acquisition: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is performed to obtain an accurate mass measurement. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and gain further structural insights.
Data Presentation and Comparison
The following tables summarize the expected quantitative data from NMR and MS analyses, comparing the parent D-Mannuronic acid lactone with a hypothetical amine adduct.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Proton | D-Mannuronic Acid Lactone (Expected) | Hypothetical Amine Adduct (Expected) | Key Changes Upon Adduction |
| H-1 | ~5.2 | ~5.0 | Upfield shift due to change in electronic environment |
| H-2 | ~4.0 | ~3.8 | Upfield shift |
| H-3 | ~4.2 | ~4.5 | Downfield shift due to proximity to the new bond |
| H-4 | ~4.1 | ~4.1 | Minimal change |
| H-5 | ~4.3 | ~4.3 | Minimal change |
| Adduct Protons | N/A | Variable (e.g., alkyl chain protons) | Appearance of new signals |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Carbon | D-Mannuronic Acid Lactone (Expected) | Hypothetical Amine Adduct (Expected) | Key Changes Upon Adduction |
| C-1 | ~100 | ~102 | Downfield shift |
| C-2 | ~70 | ~72 | Downfield shift |
| C-3 | ~75 | ~80 | Significant downfield shift at the site of adduction |
| C-4 | ~72 | ~72 | Minimal change |
| C-5 | ~78 | ~78 | Minimal change |
| C-6 (Carbonyl) | ~175 | ~170 | Upfield shift due to amide formation |
| Adduct Carbons | N/A | Variable (e.g., alkyl chain carbons) | Appearance of new signals |
Table 3: High-Resolution Mass Spectrometry Data
| Species | D-Mannurono-6,3-lactone | Hypothetical Amine Adduct (with C₂H₅NH₂) |
| Formula | C₆H₈O₆ | C₈H₁₅NO₆ |
| Exact Mass | 176.0321 | 221.0899 |
| [M+H]⁺ | 177.0399 | 222.0977 |
| [M+Na]⁺ | 199.0218 | 244.0796 |
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved in confirming the structure of D-Mannuronic acid lactone adducts, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Biocompatibility of D-Mannuronic Acid Lactone-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biocompatibility of D-mannuronic acid lactone-based polymers, presenting a comparative analysis with established biodegradable polymers: polylactic acid (PLA), polyglycolic acid (PGA), and poly(lactic-co-glycolic acid) (PLGA). The information herein is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate biomaterials for drug delivery and tissue engineering applications.
Executive Summary
The pursuit of novel biomaterials with optimal biocompatibility is a cornerstone of advanced drug delivery and tissue engineering. D-mannuronic acid, a key component of alginate, has garnered attention for its inherent biological compatibility.[1][2] Polymers derived from its lactone form are emerging as a promising class of biodegradable materials. This guide benchmarks the biocompatibility of these novel polymers against the well-established synthetic polyesters: PLA, PGA, and PLGA. While direct biocompatibility data for homopolymers of D-mannuronic acid lactone is limited, this guide utilizes data from polymannuronic acid (PM), its non-lactonized homopolymer, as a predictive surrogate. The available evidence suggests that mannuronic acid-based polymers exhibit excellent biocompatibility, comparable to and in some aspects potentially exceeding that of traditional polyesters.[3]
Comparative Biocompatibility Data
The following tables summarize key quantitative data from in vitro biocompatibility studies of D-mannuronic acid-based polymers (represented by polymannuronic acid) and the comparator polymers.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Cell Viability (%) | Citation(s) |
| Poly(D-Mannuronic Acid) | Murine Lymphocytes | Mitogenicity Assay | No significant mitogenic activity | [1] |
| Polylactic Acid (PLA) | Human Fetal Osteoblasts | FDA/PI Staining | 95.3 ± 2.1 | [4] |
| Bone Marrow Cells | 7-AAD Staining | No significant change from control | [5] | |
| HUVEC & HUIEC | MTT Assay | 80 - 100 | [6] | |
| Polyglycolic Acid (PGA) | Not specified | Not specified | Generally considered biocompatible, but degradation products can cause localized pH drop and inflammation. | [7][8] |
| Poly(lactic-co-glycolic acid) (PLGA) | RAW264.7 & BEAS-2B | MTS Assay | >80 (at concentrations up to 300 µg/ml) | [9] |
| Human Gingival Fibroblasts | MTT Assay | >80 (for PLGA-ZnO up to 80 µg/mL) | [10] |
Table 2: In Vitro Hemocompatibility Data
| Polymer | Assay | Hemolysis (%) | Citation(s) |
| Poly(D-Mannuronic Acid) | Hemolysis Assay | Not explicitly quantified, but alginates with high mannuronic acid content are considered hemocompatible. | |
| Polylactic Acid (PLA) | Hemolysis Assay | Not explicitly quantified, but generally considered non-hemolytic. | [11] |
| Polyglycolic Acid (PGA) | Hemolytic Assay | Degraded PGA can activate the complement system, but intact PGA is considered hemocompatible. | [7][12][13] |
| Poly(lactic-co-glycolic acid) (PLGA) | Hemolysis Assay | < 5 (at concentrations up to 10 mg/ml) | [11][14][15] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
96-well cell culture plates
-
Test polymer sterilized according to standard protocols
-
Control materials (positive and negative)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Introduce the sterilized test polymer, along with positive and negative controls, into the wells. This can be done by direct contact or by using extracts of the material.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control (untreated cells).
Hemocompatibility: Hemolysis Assay (ASTM F756)
This protocol is based on the ASTM F756 standard practice for the assessment of hemolytic properties of materials.
Materials:
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate or heparin)
-
Phosphate-buffered saline (PBS)
-
Distilled water (positive control)
-
Test polymer sterilized according to standard protocols
-
Negative control material (e.g., polyethylene)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS to achieve a specific erythrocyte concentration.
-
Material Incubation: Place the sterilized test polymer and control materials in separate tubes. Add the diluted blood to each tube, ensuring the material is fully submerged.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact erythrocytes.
-
Supernatant Collection: Carefully collect the supernatant from each tube.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released from lysed erythrocytes.
-
Positive and Negative Controls: Prepare a positive control by adding distilled water to the diluted blood to induce 100% hemolysis. Prepare a negative control using only the diluted blood in PBS.
-
Data Analysis: Calculate the percentage of hemolysis for the test material using the following formula: % Hemolysis = [(Absorbancetest - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100
Visualizing Biocompatibility Assessment and Biological Response
Experimental Workflow for Biocompatibility Testing
The following diagram illustrates a typical workflow for evaluating the biocompatibility of a novel polymer.
Caption: A streamlined workflow for assessing the biocompatibility of new polymers.
Signaling Pathway of Foreign Body Response
The diagram below depicts a simplified signaling pathway of macrophage activation in response to an implanted biomaterial, a critical aspect of the foreign body response.
Caption: Macrophage activation cascade in the foreign body response to biomaterials.
Discussion and Conclusion
The biocompatibility of a biomaterial is a critical determinant of its clinical success. This guide provides a comparative framework for evaluating D-mannuronic acid lactone-based polymers against established alternatives.
D-Mannuronic Acid Lactone-Based Polymers: Based on data from polymannuronic acid, these polymers are expected to exhibit excellent biocompatibility. The absence of mitogenic activity and a minimal foreign body response are highly encouraging.[1][2] Their natural origin and biodegradability make them attractive candidates for a range of biomedical applications.
PLA, PGA, and PLGA: These synthetic polyesters have a long history of safe and effective use in FDA-approved medical devices. Their biocompatibility is well-documented, although their degradation products can sometimes lead to a localized acidic environment and an inflammatory response.[7][16][8] The degradation rate and mechanical properties of PLGA can be tailored by adjusting the ratio of lactic acid to glycolic acid, offering a degree of versatility.
References
- 1. Biocompatibility of mannuronic acid-rich alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In-vitro evaluation of Polylactic acid (PLA) manufactured by fused deposition modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Polyglycolic acid induced inflammation: Role of hydrolysis and resulting complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japid.tbzmed.ac.ir [japid.tbzmed.ac.ir]
- 11. Effect of thiol functionalization on the hemo-compatibility of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. repository.lsu.edu [repository.lsu.edu]
- 16. Immune response to polyglycolic acid implants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of D-Mannuronic Acid Lactone
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This document provides a comprehensive guide to the proper disposal procedures for D-Mannuronic acid lactone, ensuring operational safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for D-Mannuronic acid lactone was not located, the following procedures are based on information for structurally similar compounds, such as D-Glucurono-3,6-lactone, and general best practices for laboratory chemical waste management.
Properties and Hazards of D-Mannuronic Acid Lactone
D-Mannuronic acid lactone is a white, crystalline, water-soluble solid. Based on data from similar sugar lactones, it is not classified as a hazardous substance. However, it is crucial to handle all laboratory chemicals with appropriate care to minimize exposure and environmental impact.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses, a lab coat, and gloves, when handling D-Mannuronic acid lactone.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.
Disposal Procedures
Given the likely non-hazardous nature of D-Mannuronic acid lactone, the disposal process is straightforward but must be conducted in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Assess Contamination: Determine if the D-Mannuronic acid lactone waste is contaminated with any hazardous materials.
-
Uncontaminated Waste: If the waste is pure or only mixed with non-hazardous materials, it can likely be disposed of as non-hazardous chemical waste.
-
Contaminated Waste: If the waste is mixed with hazardous chemicals, it must be treated and disposed of as hazardous waste, following the specific guidelines for the contaminating substance(s).
-
-
Waste Collection:
-
Collect waste D-Mannuronic acid lactone in a designated, clearly labeled, and sealed container.
-
Ensure the container is compatible with the chemical.
-
-
Disposal Pathway:
-
Non-Hazardous Waste Stream: For uncontaminated D-Mannuronic acid lactone, consult your institution's environmental health and safety (EHS) office for guidance on disposal in the non-hazardous chemical waste stream. In many cases, small quantities of non-hazardous, water-soluble solids can be dissolved in a large amount of water and flushed down the drain with copious amounts of water, but this should be confirmed with your EHS department.
-
Hazardous Waste Stream: For contaminated waste, follow your institution's hazardous waste disposal procedures. This typically involves collection by a certified hazardous waste disposal company.
-
Experimental Protocols
Currently, there are no specific experimental protocols cited for the disposal of D-Mannuronic acid lactone. The disposal method is procedural and based on the chemical's properties and regulatory guidelines.
Quantitative Data Summary
No specific quantitative data regarding disposal limits for D-Mannuronic acid lactone were found. Disposal quantities should always adhere to the limits set by your local regulatory agencies and institutional policies.
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous | Inferred from similar compounds (e.g., D-Glucurono-3,6-lactone) |
| Water Solubility | Soluble | --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | --INVALID-LINK-- |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of D-Mannuronic acid lactone.
Caption: Disposal Decision Workflow for D-Mannuronic Acid Lactone.
Safeguarding Your Research: A Comprehensive Guide to Handling D-Mannuronic Acid Lactone
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of D-Mannuronic acid lactone (CAS No. 7424-09-1), a key compound in various research and development applications. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your experimental work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling D-Mannuronic acid lactone in its solid, powder form, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation of dust particles.
Minimum Required PPE:
-
Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1] A face shield should be used in situations where there is a potential for splashing or significant dust generation.
-
Skin Protection:
-
Gloves: Nitrile rubber gloves are recommended for handling D-Mannuronic acid lactone.[2] Ensure gloves are inspected for integrity before each use and changed immediately if contaminated, punctured, or torn.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and prevent skin exposure.
-
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust is generated and ventilation is insufficient, a NIOSH-approved particulate respirator should be used.
Prudent Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of D-Mannuronic acid lactone and preventing hazardous situations.
-
Handling:
-
Storage:
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
-
Spill Response:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1][4]
-
Waste Disposal Plan
All waste containing D-Mannuronic acid lactone must be handled and disposed of in accordance with local, state, and federal regulations.
-
Collect waste material in a clearly labeled, sealed container.
-
Dispose of contaminated PPE, such as gloves, as chemical waste.
-
Do not dispose of D-Mannuronic acid lactone down the drain.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for D-Mannuronic acid lactone.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₆ | [1] |
| Molecular Weight | 176.12 g/mol | [1][5] |
| Melting Point | 170 - 176 °C (338 - 348.8 °F) | [1][4] |
| pH | 3.5 (10% aqueous solution) | [1] |
| Solubility | Soluble in water | [4][5][6] |
Operational Workflow for Handling D-Mannuronic Acid Lactone
The following diagram outlines the standard operating procedure for the safe handling of D-Mannuronic acid lactone from receipt to disposal.
Caption: Workflow for safe handling of D-Mannuronic acid lactone.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
